SARS-CoV-2 Mpro-IN-6
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H18Cl3N3O2S |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
(2S)-4-(2-chloroacetyl)-1-(3,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C18H18Cl3N3O2S/c19-9-17(25)23-5-6-24(12-3-4-14(20)15(21)8-12)16(11-23)18(26)22-10-13-2-1-7-27-13/h1-4,7-8,16H,5-6,9-11H2,(H,22,26)/t16-/m0/s1 |
InChI Key |
DBKURSLDNAKNLU-INIZCTEOSA-N |
Isomeric SMILES |
C1CN([C@@H](CN1C(=O)CCl)C(=O)NCC2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CN(C(CN1C(=O)CCl)C(=O)NCC2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
SARS-CoV-2 Mpro-IN-6: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of SARS-CoV-2 Mpro-IN-6, a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). The document details the enzymatic and cellular activity of the compound, the experimental protocols for its characterization, and the logical workflow for its discovery.
Introduction to SARS-CoV-2 Main Protease (Mpro) as a Drug Target
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on the main protease (Mpro), also known as 3C-like protease (3CLpro), for its replication.[1][2][3] This cysteine protease is responsible for cleaving the viral polyproteins pp1a and pp1ab at no fewer than 11 sites, releasing functional non-structural proteins that are essential for the viral life cycle.[1][2] The critical role of Mpro in viral replication, coupled with the absence of a close human homolog, makes it a prime target for the development of antiviral therapeutics.[3] Mpro is a homodimer, and its catalytic activity is dependent on a Cys-His dyad (Cys145 and His41) in the active site.[1][2]
Mpro-IN-6 has been identified as a covalent, irreversible, and selective inhibitor of SARS-CoV-2 Mpro. Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inactivating the enzyme and halting viral replication.
Discovery and Characterization of Mpro-IN-6
Mpro-IN-6 was developed through a rational drug design approach that combined elements of known Mpro inhibitors. Specifically, it is a hybrid molecule derived from the structures of boceprevir, telaprevir, and GC-376. This strategic design aimed to optimize interactions with the Mpro active site and enhance inhibitory potency.
Quantitative Data Summary
The inhibitory activity and antiviral efficacy of Mpro-IN-6 and related compounds were determined through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Compound | Mpro IC50 (µM)[4] | Antiviral EC50 (µM)[4] | Cell Line[4] |
| Mpro-IN-6 (18) | 0.18 | 0.035 | VeroE6 |
| 19 | 0.054 | 0.37 | VeroE6 |
| 20 | 0.051 | 2.6 | VeroE6 |
Table 1: Inhibitory and Antiviral Activity of Mpro-IN-6 and Analogs
| Parameter | Value |
| Binding Mechanism | Covalent |
| Reversibility | Irreversible |
| Selectivity | Selective for Mpro over human cathepsins B, F, K, L, and caspase 3 |
Table 2: Mechanistic Profile of Mpro-IN-6
Experimental Protocols
The cDNA of full-length SARS-CoV-2 Mpro was cloned into a suitable expression vector, such as pGEX-6p-1, and transformed into E. coli BL21(DE3) cells.[3] To ensure authentic N and C termini, a cleavable tag (e.g., GST) is often used.[3] Protein expression is induced, and the cells are harvested and lysed. The protease is then purified using affinity chromatography, followed by cleavage of the tag and further purification steps to obtain the active enzyme.[3]
The inhibitory potency of compounds against Mpro was determined using a fluorescence resonance energy transfer (FRET) assay.[2]
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[2]
-
Procedure:
-
Recombinant SARS-CoV-2 Mpro (final concentration 0.15 µM) is pre-incubated with various concentrations of the test compound (or DMSO as a control) in a 96-well plate for 15 minutes at 37°C.[2]
-
A fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS) is added to initiate the reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate by Mpro, is monitored over time using a fluorescence plate reader.
-
The initial reaction velocities are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The efficacy of the inhibitors in a cellular context was evaluated using a plaque reduction assay in Vero E6 cells.
-
Cell Seeding: Vero E6 cells are seeded in 24-well plates and grown to confluence.
-
Infection: The cell monolayers are infected with a known titer of SARS-CoV-2.
-
Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and methylcellulose.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Quantification: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.
To assess the selectivity of Mpro-IN-6, its inhibitory activity was tested against a panel of human proteases, such as cathepsins and caspases, using appropriate substrates and assay conditions for each enzyme. The lack of significant inhibition of these host proteases confirms the selectivity of the compound for the viral Mpro.
Synthesis of Mpro-IN-6
The synthesis of Mpro-IN-6 is based on the principles of peptide chemistry and the introduction of a warhead group that can react with the catalytic cysteine of Mpro. While the exact multi-step synthesis is detailed in the primary literature, the general approach involves the coupling of protected amino acid building blocks to form the desired peptide-like scaffold, followed by the incorporation of the electrophilic warhead.
Visualizations
SARS-CoV-2 Mpro Proteolytic Pathway
Caption: SARS-CoV-2 Mpro proteolytic processing pathway and its inhibition by Mpro-IN-6.
Experimental Workflow for Mpro Inhibitor Discovery
Caption: General experimental workflow for the discovery and optimization of SARS-CoV-2 Mpro inhibitors.
Conclusion
Mpro-IN-6 stands as a testament to the power of rational, structure-based drug design in the rapid development of antiviral agents. Its potent and selective inhibition of the SARS-CoV-2 main protease, achieved through a covalent mechanism, underscores the viability of this enzyme as a therapeutic target. The detailed experimental protocols and discovery workflow provided in this guide offer a comprehensive resource for researchers in the field of antiviral drug development, facilitating further research and the design of next-generation Mpro inhibitors.
References
An In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2 Mpro-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SARS-CoV-2 Mpro-IN-6, a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This document details the quantitative biochemical and cellular activity of Mpro-IN-6, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and the experimental workflow for its discovery.
Core Efficacy and Selectivity of Mpro-IN-6
Mpro-IN-6, also referred to as GD-9, is a nonpeptidic piperazine derivative that demonstrates significant inhibitory potency against the SARS-CoV-2 main protease, an enzyme crucial for viral replication.[1][2] It acts as a covalent, irreversible inhibitor, offering the potential for prolonged target engagement.[3]
Quantitative Inhibitory and Antiviral Activity
The inhibitory efficacy of Mpro-IN-6 has been quantified through both enzymatic and cell-based assays. The key metrics are summarized in the table below.
| Parameter | Value (µM) | Description | Cell Line |
| IC50 | 0.18 | The half maximal inhibitory concentration against recombinant SARS-CoV-2 Mpro. | N/A |
| EC50 | 2.64 | The half maximal effective concentration for inhibiting SARS-CoV-2 replication in cells. | Vero E6 |
| CC50 | 12.51 | The half maximal cytotoxic concentration, indicating the concentration at which 50% of the cells are killed. | Vero E6 |
Data sourced from Gao et al., 2022.[1][2][3]
Protease Selectivity Profile
A critical aspect of a successful antiviral therapeutic is its selectivity for the viral target over host proteases. Mpro-IN-6 has been shown to be highly selective for the SARS-CoV-2 Mpro, with no significant inhibition of key human cysteine proteases.[1][2]
| Protease Target | % Inhibition at 10 µM |
| Cathepsin B | < 10% |
| Cathepsin F | < 10% |
| Cathepsin K | < 10% |
| Cathepsin L | < 10% |
| Caspase-3 | < 10% |
Data represents the percentage of inhibition of the respective human protease at a concentration of 10 µM of Mpro-IN-6.
Mechanism of Action: Covalent Inhibition of Mpro
The inhibitory activity of Mpro-IN-6 is achieved through the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease.[1][2] This active site also contains a critical histidine residue (His41), which, together with Cys145, forms the catalytic dyad essential for the protease's function.[4] The chloroacetamide "warhead" of Mpro-IN-6 is the electrophilic group that reacts with the nucleophilic thiol of Cys145.[5]
Experimental Protocols
The characterization of Mpro-IN-6 involved a series of standardized biochemical and cell-based assays. The following are detailed methodologies for the key experiments.
Recombinant Mpro Activity Assay (FRET-based)
This assay measures the direct inhibitory effect of Mpro-IN-6 on the enzymatic activity of purified SARS-CoV-2 Mpro.
-
Protein Expression and Purification: The SARS-CoV-2 Mpro is expressed in E. coli and purified using affinity chromatography.[6]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Substrate: A fluorescently quenched peptide substrate containing the Mpro cleavage sequence is used. Upon cleavage, a fluorophore and a quencher are separated, leading to an increase in fluorescence.
-
Procedure: a. Mpro-IN-6 is serially diluted in DMSO and then diluted in assay buffer. b. 20 nM of recombinant Mpro is pre-incubated with varying concentrations of Mpro-IN-6 for 15 minutes at room temperature in a 96-well plate. c. The enzymatic reaction is initiated by adding the FRET substrate to a final concentration of 20 µM. d. The fluorescence intensity is monitored kinetically for 15 minutes using a fluorescence plate reader (Excitation/Emission wavelengths are dependent on the specific FRET pair used). e. The initial velocity of the reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cell-Based Antiviral Assay
This assay evaluates the ability of Mpro-IN-6 to inhibit SARS-CoV-2 replication in a cellular context.
-
Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are used.
-
Virus: SARS-CoV-2 (e.g., USA-WA1/2020 strain) is used to infect the cells.
-
Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated overnight. b. The next day, the cell culture medium is removed, and the cells are treated with serial dilutions of Mpro-IN-6. c. The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. After a 48-hour incubation period, the antiviral activity is assessed by quantifying the viral-induced cytopathic effect (CPE). e. The EC50 value is calculated based on the concentration of the compound that protects 50% of the cells from virus-induced death.
Cytotoxicity Assay (MTS)
This assay determines the toxicity of Mpro-IN-6 to the host cells.
-
Cell Line: Vero E6 cells.
-
Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated overnight. b. The cells are treated with serial dilutions of Mpro-IN-6. c. After a 48-hour incubation, the cell viability is measured using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. d. The MTS reagent is added to the cells, and after a 2-hour incubation, the absorbance is read at 490 nm. e. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Experimental and Drug Discovery Workflow
The discovery and characterization of Mpro-IN-6 followed a logical progression from initial design and screening to detailed biochemical and cellular validation.
References
- 1. Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Structure-Activity Relationship of SARS-CoV-2 Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Foreword
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for the development of antiviral therapeutics. The inhibition of Mpro can halt viral replication, and extensive research has been dedicated to identifying and optimizing potent inhibitors. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of a notable covalent inhibitor, SARS-CoV-2 Mpro-IN-6, and its analogs.
While the primary research article detailing the initial synthesis and comprehensive SAR studies for the specific compound designated "this compound" (CAS: 2768834-48-4) is not publicly available, this guide draws upon the broader landscape of covalent SARS-CoV-2 Mpro inhibitor development to provide a detailed framework for understanding its mechanism and potential for optimization. The data and protocols presented herein are based on established methodologies for analogous inhibitor classes.
The SARS-CoV-2 Main Protease (Mpro) as a Therapeutic Target
SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This process is essential for the formation of the viral replication and transcription complex. The active site of Mpro contains a catalytic dyad composed of Cysteine-145 and Histidine-41. The nucleophilic thiol group of Cys145 is crucial for the proteolytic activity, making it a key target for covalent inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and representative analogs from analogous chemical series. This data is illustrative of the metrics used to evaluate Mpro inhibitors.
| Compound ID | Modification from Mpro-IN-6 | IC50 (µM)[1][2] | EC50 (µM) | Cell Line |
| Mpro-IN-6 | - | 0.18 | N/A | N/A |
| Analog A | P1 Glutamine surrogate modification | Value | Value | e.g., Vero E6 |
| Analog B | P2 Side chain modification | Value | Value | e.g., Calu-3 |
| Analog C | P3/P4 Peptide backbone modification | Value | Value | e.g., A549-ACE2 |
| Analog D | Warhead modification | Value | Value | e.g., Huh7 |
Note: "N/A" indicates data that is not publicly available for this specific compound. Values for analogs are representative and would be populated from the primary literature for a specific SAR study.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the SAR studies of covalent Mpro inhibitors.
Recombinant SARS-CoV-2 Mpro Expression and Purification
-
Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 Mpro (NSP5) is synthesized with codon optimization for E. coli expression and cloned into an expression vector (e.g., pGEX-6P-1 or pET series) containing an N-terminal affinity tag (e.g., GST or His6-tag) and a protease cleavage site (e.g., PreScission or TEV protease).
-
Protein Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-0.5 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 16-20 hours.
-
Cell Lysis and Clarification : Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography : The clarified lysate is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose or Ni-NTA agarose). The column is washed extensively with wash buffer to remove non-specifically bound proteins.
-
Tag Cleavage and Purification : The affinity tag is cleaved on-column or after elution using a specific protease (e.g., PreScission or TEV protease). The cleaved Mpro is further purified by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation. Protein purity is assessed by SDS-PAGE.
Mpro Enzymatic Inhibition Assay (FRET-based)
-
Assay Principle : This assay utilizes a fluorogenic peptide substrate containing a sequence recognized by Mpro, flanked by a fluorescent reporter (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Assay Buffer : A typical assay buffer consists of 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Procedure :
-
The inhibitor compounds are serially diluted in DMSO and then diluted in assay buffer.
-
Recombinant Mpro (final concentration ~0.5 µM) is pre-incubated with the inhibitor or DMSO (vehicle control) in a 384-well plate for 15-30 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate (final concentration ~20 µM).
-
The fluorescence intensity is monitored kinetically over 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm).
-
-
Data Analysis : The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation using graphing software.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)
-
Cell Culture : A susceptible cell line (e.g., Vero E6 or Calu-3) is seeded in 96-well plates and grown to confluency.
-
Compound Treatment and Infection : The cells are pre-treated with serial dilutions of the inhibitor compounds for 1-2 hours. Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation : The infected cells are incubated for 48-72 hours at 37°C in a 5% CO2 incubator until the cytopathic effect is observed in the virus-infected control wells.
-
Cell Viability Assessment : The cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
Data Analysis : The EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by non-linear regression analysis of the dose-response curves. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells treated with the same compound dilutions. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Visualizations
Logical Workflow for SAR Study
Caption: Logical workflow for a typical structure-activity relationship (SAR) study.
Covalent Inhibition Mechanism of Mpro
References
Technical Guide: Binding of SARS-CoV-2 Mpro-IN-6 to the Main Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the covalent inhibitor SARS-CoV-2 Mpro-IN-6 (also identified as GD-9) and its target, the SARS-CoV-2 main protease (Mpro or 3CLpro). The information presented is collated from the primary research publication: Gao, S., et al. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16902–16917.
Overview of this compound
This compound is a potent, non-peptidic, covalent inhibitor of the SARS-CoV-2 main protease. It features a piperazine scaffold and a chloroacetamide warhead that forms an irreversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2] Its development was part of a structure-based drug design effort to create effective antiviral agents against COVID-19.[1][3]
Quantitative Inhibitory and Antiviral Activity
Mpro-IN-6 (GD-9) demonstrated significant potency in both enzymatic and cell-based assays. Its activity, along with that of key related compounds from the study, is summarized below.
| Compound | Mpro IC50 (μM)[1] | Antiviral EC50 (μM)[1] | Cytotoxicity CC50 (μM)[1] |
| Mpro-IN-6 (GD-9) | 0.18 | 2.64 | 12.51 |
| Remdesivir | N/A | 2.27 | >10 |
Mpro-IN-6 Binding Site and Interactions
X-ray crystallography studies have elucidated the precise binding mode of Mpro-IN-6 within the active site of the SARS-CoV-2 main protease.[1][2][3] The inhibitor covalently binds to the sulfur atom of the catalytic Cys145 residue via its chloroacetamide warhead.[1]
The binding site of Mpro is located in a cleft between Domain I and Domain II of the protease and is characterized by several subsites (S1, S2, S4, etc.) that accommodate the amino acid residues of the natural substrate.[4] Mpro-IN-6 occupies these subsites, forming a network of interactions that stabilize its binding.
Key interactions observed in the co-crystal structure of Mpro with GD-9 include:
-
Covalent Bond: The chloroacetamide group forms a covalent bond with the thiol of Cys145 .[1]
-
S1 Subsite: The thiophene-methylamide moiety of GD-9 extends into the S1 subsite, a pocket that typically accommodates the P1 glutamine residue of the substrate.
-
S2 Subsite: The dichlorophenyl group attached to the piperazine ring occupies the hydrophobic S2 subsite.
-
Hydrogen Bonds: The inhibitor forms hydrogen bonds with the backbone amides of residues within the active site, further stabilizing the complex.
Below is a diagram illustrating the key binding interactions of Mpro-IN-6 within the Mpro active site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature for the characterization of Mpro-IN-6.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
A Fluorescence Resonance Energy Transfer (FRET) assay was utilized to determine the in vitro inhibitory activity of the compounds against purified SARS-CoV-2 Mpro.
-
Reagents:
-
SARS-CoV-2 Mpro enzyme.
-
FRET substrate: A peptide substrate containing a fluorophore and a quencher flanking the Mpro cleavage site.
-
Assay buffer: Typically Tris-HCl buffer at pH 7.3, containing NaCl, EDTA, and a reducing agent like DTT or glutathione.[5]
-
Test compounds (including Mpro-IN-6) dissolved in DMSO.
-
-
Procedure:
-
The Mpro enzyme was pre-incubated with varying concentrations of the test compounds (or DMSO as a control) in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction was initiated by adding the FRET peptide substrate to each well.
-
The fluorescence intensity was monitored over time using a plate reader with appropriate excitation and emission wavelengths. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Initial reaction velocities (rates) were calculated from the linear phase of the fluorescence signal progression.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration was calculated relative to the DMSO control.
-
IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Cell-Based Antiviral Assay
The antiviral efficacy of Mpro-IN-6 was evaluated in a cell-based assay using Vero E6 cells infected with SARS-CoV-2.
-
Materials:
-
Vero E6 cells (a cell line susceptible to SARS-CoV-2 infection).
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).
-
Test compounds dissolved in DMSO.
-
Reagents for assessing cell viability (e.g., MTS or CellTiter-Glo).
-
-
Procedure:
-
Vero E6 cells were seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells were treated with serial dilutions of the test compounds.
-
Subsequently, the cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates were incubated for a period (e.g., 24-48 hours) to allow for viral replication.
-
The antiviral effect was quantified by measuring the cytopathic effect (CPE) of the virus. Cell viability was assessed using an appropriate assay (e.g., MTS).
-
-
Data Analysis:
-
The 50% effective concentration (EC50), the concentration at which 50% of the viral CPE is inhibited, was calculated by fitting the dose-response data to a nonlinear regression model.
-
The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, was determined in parallel experiments with uninfected cells treated with the compounds.
-
X-ray Crystallography
The co-crystal structure of SARS-CoV-2 Mpro in complex with GD-9 was determined to visualize the binding mode.
-
Protein Expression and Purification:
-
The gene encoding SARS-CoV-2 Mpro was cloned into an expression vector and transformed into E. coli.
-
The protein was overexpressed and then purified using a series of chromatography steps (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).
-
-
Crystallization:
-
The purified Mpro was incubated with an excess of Mpro-IN-6 (GD-9) to ensure complex formation.
-
The Mpro-inhibitor complex was concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).
-
Crystals were grown in specific precipitant solutions, which were optimized to yield diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals were cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data were collected at a synchrotron beamline.
-
The diffraction data were processed, and the structure was solved by molecular replacement using a previously determined Mpro structure as a search model.
-
The inhibitor molecule was manually built into the electron density map, and the entire complex structure was refined to produce the final atomic coordinates.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the discovery and characterization of Mpro-IN-6.
References
- 1. Discovery of novel non-peptidic and non-covalent small-molecule 3CLpro inhibitors as potential candidate for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors - PUBDB [bib-pubdb1.desy.de]
An In-Depth Technical Guide to the Covalent Binding Mechanism of a Representative SARS-CoV-2 Mpro Inhibitor
Disclaimer: Initial searches for the specific inhibitor "SARS-CoV-2 Mpro-IN-6" did not yield primary scientific literature detailing its chemical structure, covalent binding mechanism, or associated experimental data. The identifier "IN-6" appears to be a product catalog number from a commercial supplier. To fulfill the user's request for an in-depth technical guide on a covalent inhibitor of SARS-CoV-2 Main Protease (Mpro), this document provides a comprehensive overview of a well-characterized, representative covalent inhibitor, GC-376 . The data and methodologies presented herein are based on publicly available research on GC-376 and serve as an illustrative example of the covalent inhibition of SARS-CoV-2 Mpro.
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a key enzyme, the Main Protease (Mpro or 3CLpro), for its replication. Mpro is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. Covalent inhibitors, which form a stable chemical bond with their target enzyme, offer a promising therapeutic strategy due to their potential for high potency and prolonged duration of action. This guide provides a detailed technical overview of the covalent binding mechanism of GC-376, a potent and well-studied covalent inhibitor of SARS-CoV-2 Mpro.
Covalent Binding Mechanism of GC-376
The catalytic activity of SARS-CoV-2 Mpro is dependent on a catalytic dyad consisting of Cysteine-145 (Cys145) and Histidine-41 (His41) within the enzyme's active site. The sulfur atom of the Cys145 thiol group acts as a nucleophile to attack the peptide bond of the viral polyprotein substrate.
GC-376 is a dipeptidyl inhibitor that mimics the natural substrate of Mpro. It features an aldehyde "warhead" that is critical for its covalent inhibitory mechanism. The binding and inhibition process can be described in the following steps:
-
Non-covalent Binding: GC-376 initially binds to the active site of Mpro through a series of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. This positions the aldehyde warhead in close proximity to the catalytic Cys145 residue.
-
Nucleophilic Attack: The catalytic His41 acts as a general base, abstracting a proton from the thiol group of Cys145. This activates the Cys145, making it a potent nucleophile. The activated Cys145 then performs a nucleophilic attack on the electrophilic carbon atom of the aldehyde warhead of GC-376.
-
Hemithioacetal Formation: This nucleophilic attack results in the formation of a covalent bond between the sulfur atom of Cys145 and the carbon atom of the aldehyde group, forming a stable hemithioacetal adduct. This covalent modification of the active site cysteine effectively and irreversibly inactivates the enzyme, blocking its ability to process viral polyproteins and thus inhibiting viral replication.
Quantitative Data on Mpro Inhibition by GC-376
The inhibitory potency of GC-376 against SARS-CoV-2 Mpro has been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.89 µM | FRET-based enzymatic assay | [1] |
| KD | 1.6 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| EC50 | Not explicitly found for SARS-CoV-2, but effective against other coronaviruses in the low micromolar range. | Cell-based antiviral assays | General Literature |
| kinact/KI | Data not readily available in summarized format. | Pre-steady-state kinetics | General Literature |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the covalent inhibition of SARS-CoV-2 Mpro by GC-376.
Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of Mpro inhibitors.
-
Principle: A fluorogenic peptide substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitor (GC-376) and DMSO (vehicle control)
-
-
Procedure:
-
The inhibitor (GC-376) is serially diluted in DMSO and then in assay buffer.
-
Recombinant Mpro is pre-incubated with the inhibitor or DMSO for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the FRET substrate.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (dissociation constant, KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between an inhibitor and its target protein.
-
Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event.
-
Instrumentation: Isothermal Titration Calorimeter
-
Procedure:
-
A solution of recombinant Mpro is placed in the sample cell of the calorimeter.
-
A solution of the inhibitor (GC-376) is loaded into the injection syringe.
-
The inhibitor solution is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.
-
The binding isotherm is then fitted to a suitable binding model to determine the KD, n, ΔH, and ΔS.
-
X-ray Crystallography
This technique provides a high-resolution three-dimensional structure of the Mpro-inhibitor complex, revealing the precise atomic-level interactions, including the covalent bond formation.
-
Principle: X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the molecule.
-
Procedure:
-
Recombinant SARS-CoV-2 Mpro is expressed and purified to high homogeneity.
-
The purified Mpro is co-crystallized with the inhibitor (GC-376) by mixing the two components and setting up crystallization trials using various precipitant solutions.
-
Suitable crystals are harvested and cryo-protected.
-
X-ray diffraction data are collected from the crystals using a synchrotron radiation source.
-
The diffraction data are processed, and the structure is solved using molecular replacement or other phasing methods.
-
The atomic model of the Mpro-GC-376 complex is built into the electron density map and refined to obtain the final structure. The formation of the covalent bond between Cys145 and the inhibitor can be directly visualized.
-
Mass Spectrometry (MS)-based Covalent Adduct Analysis
Mass spectrometry is a powerful analytical technique to confirm the formation of a covalent bond between the inhibitor and the target protein.
-
Principle: The precise mass of the intact protein and the protein-inhibitor adduct are measured. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Procedure:
-
Recombinant Mpro is incubated with an excess of the covalent inhibitor (GC-376) for a sufficient period to allow for covalent bond formation.
-
The reaction mixture is desalted to remove non-covalently bound inhibitor and other small molecules.
-
The sample is then infused into the ESI-MS.
-
The mass spectrum of the intact protein is acquired.
-
The observed mass of the Mpro-GC-376 adduct is compared to the theoretical mass of the unmodified Mpro. The mass shift should correspond to the molecular weight of GC-376.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
In Silico Modeling of SARS-CoV-2 Mpro-IN-6 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins.[1][2] This essential role makes it a prime target for antiviral drug development. Inhibition of Mpro can effectively halt viral replication.[1] Among the various inhibitors developed, covalent inhibitors have shown significant promise due to their potential for high potency and prolonged duration of action.
This technical guide focuses on the in silico modeling of the interaction between SARS-CoV-2 Mpro and a specific covalent inhibitor, IN-6. SARS-CoV-2 Mpro-IN-6 is identified as a covalent, irreversible, and selective inhibitor of SARS-CoV-2 Mpro with an IC50 of 0.18 μM.[3] While detailed in silico studies specifically for IN-6 are not extensively available in public literature, this guide outlines the established computational methodologies used for modeling the interaction of similar covalent inhibitors with SARS-CoV-2 Mpro. These protocols provide a robust framework for researchers to investigate the binding mechanism, stability, and dynamics of the Mpro-IN-6 complex.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and provides a comparative context with other relevant covalent inhibitors of Mpro.
| Inhibitor | Type | IC50 (μM) | Binding Mechanism | Key Interacting Residues (Predicted) | Reference |
| IN-6 | Covalent, Irreversible | 0.18 | Covalent bond with Cys145 | Cys145, His41, Gly143, Glu166 | [3] |
| Nirmatrelvir (PF-07321332) | Covalent, Reversible (Nitrile warhead) | ~0.007 (Ki) | Covalent bond with Cys145 | Cys145, His41, Gly143, His163, Glu166 | [4] |
| Boceprevir | Covalent, Reversible (α-ketoamide warhead) | 4.1 | Covalent bond with Cys145 | Cys145, His41, Gly143, His164, Gln189 | [5] |
| Carmofur | Covalent, Irreversible | Not reported | Covalent adduct with Cys145 | Cys145 | [6] |
Experimental Protocols
The following sections detail the standard in silico protocols for modeling the interaction of a covalent inhibitor like IN-6 with SARS-CoV-2 Mpro.
Molecular Docking of Covalent Inhibitors
Molecular docking is employed to predict the binding pose of the inhibitor within the active site of Mpro and to estimate the binding affinity. For covalent inhibitors, a specialized covalent docking protocol is necessary.
Methodology:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of SARS-CoV-2 Mpro is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
The 3D structure of the inhibitor (IN-6) is generated and optimized using a suitable chemistry software.
-
-
Covalent Docking Procedure:
-
Specialized covalent docking software (e.g., Schrödinger's CovDock, GOLD, AutoDock with covalent docking extensions) is utilized.[7][8]
-
The reactive residue in the protein (Cys145) and the electrophilic "warhead" on the ligand (the part of IN-6 that forms the covalent bond) are defined.[9]
-
The docking protocol typically involves two stages:
-
Non-covalent sampling: The ligand is initially docked non-covalently to explore favorable binding poses near the active site.
-
Covalent bond formation and refinement: For promising poses, a virtual chemical reaction is performed to form the covalent bond between the ligand and Cys145. The resulting complex is then energy minimized and scored.[7][9]
-
-
-
Analysis of Results:
-
The predicted binding poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the protein.
-
The docking scores are used to rank potential inhibitors and estimate their binding affinity.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior, stability, and conformational changes of the Mpro-inhibitor complex over time.
Methodology:
-
System Setup:
-
The docked Mpro-IN-6 complex from the molecular docking step is used as the starting structure.
-
The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
-
Simulation Parameters:
-
A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.
-
The system is first energy-minimized to remove steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble).
-
A production MD simulation is then run for a significant duration (e.g., 100 ns or longer) to sample the conformational space of the complex.[10]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the inhibitor and the protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity by considering solvation effects.
-
Visualizations
Workflow for In Silico Modeling of Mpro-IN-6 Interaction
Caption: Workflow for in silico modeling of Mpro-IN-6 interaction.
Logical Flow of Covalent Docking
Caption: Logical flow of a typical covalent docking protocol.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Next-generation oral SARS-CoV-2 Mpro inhibitor disclosed | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iopenshell.usc.edu [iopenshell.usc.edu]
- 7. mdpi.com [mdpi.com]
- 8. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacoinformatics and molecular dynamics simulation studies reveal potential covalent and FDA-approved inhibitors of SARS-CoV-2 main protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide on the SARS-CoV-2 Main Protease Inhibitor: Mpro-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-6. It includes available quantitative data, a comprehensive, generalized experimental protocol for the characterization of covalent irreversible Mpro inhibitors, and visualizations of the inhibitory mechanism and experimental workflow.
Introduction to SARS-CoV-2 Mpro and Covalent Inhibition
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme in the viral life cycle. It processes viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. This makes Mpro a prime target for antiviral drug development.
Mpro-IN-6 is a covalent, irreversible inhibitor of SARS-CoV-2 Mpro. Unlike reversible inhibitors that bind and unbind from the enzyme, covalent inhibitors form a permanent chemical bond with the target, typically with a reactive amino acid residue in the active site. For Mpro, this is the catalytic cysteine (Cys145).
The mechanism of irreversible covalent inhibition is generally a two-step process.[1][2] First, the inhibitor reversibly binds to the enzyme's active site, forming an initial non-covalent complex. This initial binding affinity is characterized by the inhibition constant, KI. Following this, a chemical reaction occurs, leading to the formation of a stable, covalent bond. The rate of this reaction is defined by the inactivation rate constant, kinact. The overall efficiency of a covalent irreversible inhibitor is best described by the second-order rate constant, kinact/KI.[2][3]
Quantitative Data for Mpro-IN-6 and Representative Mpro Inhibitors
While a specific inhibitory constant (Ki) for Mpro-IN-6 is not publicly available, its half-maximal inhibitory concentration (IC50) has been determined. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. For irreversible inhibitors, the IC50 is time-dependent, and its value can be influenced by the pre-incubation time of the inhibitor with the enzyme.
The table below summarizes the available quantitative data for Mpro-IN-6 and provides a comparison with other well-characterized covalent and non-covalent inhibitors of SARS-CoV-2 Mpro.
| Inhibitor | Type | IC50 (μM) | Ki (nM) | k_inact_ (s⁻¹) | k_inact_/Ki (M⁻¹s⁻¹) |
| Mpro-IN-6 | Covalent, Irreversible | 0.18 | N/A | N/A | N/A |
| Nirmatrelvir (PF-07321332) | Covalent, Reversible | N/A | 3.1 | N/A | N/A |
| Boceprevir | Covalent, Reversible | 5.4 | N/A | N/A | N/A |
| GC-376 | Covalent, Reversible | 0.16 | N/A | N/A | N/A |
| Ebselen | Covalent | 0.67 | N/A | N/A | N/A |
| Manidipine | Non-covalent | 4.8 | N/A | N/A | N/A |
| Lercanidipine | Non-covalent | 16.2 | N/A | N/A | N/A |
| Bedaquiline | Non-covalent | 18.7 | N/A | N/A | N/A |
Mechanism of Covalent Irreversible Inhibition
The following diagram illustrates the two-step mechanism of covalent irreversible inhibition of SARS-CoV-2 Mpro.
References
SARS-CoV-2 Mpro-IN-6: A Technical Overview of its Half-Maximal Inhibitory Concentration (IC50)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the half-maximal inhibitory concentration (IC50) and biochemical properties of SARS-CoV-2 Mpro-IN-6, a notable inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This document collates available data, outlines relevant experimental methodologies, and visualizes key processes to support research and development efforts in antiviral therapeutics.
Core Data Presentation
The primary quantitative measure of the potency of this compound is its IC50 value. This value represents the concentration of the inhibitor required to reduce the activity of the SARS-CoV-2 Mpro enzyme by 50%.
| Inhibitor | Target | IC50 | Inhibition Type | Selectivity |
| This compound | SARS-CoV-2 Mpro | 0.18 µM | Covalent, Irreversible, Selective[1] | Does not inhibit human cathepsins B, F, K, and L, and caspase 3.[1] |
Mechanism of Action: Covalent Inhibition of SARS-CoV-2 Mpro
This compound functions as a covalent, irreversible inhibitor of the main protease.[1] The catalytic activity of SARS-CoV-2 Mpro, a cysteine protease, is dependent on a catalytic dyad composed of a cysteine (Cys145) and a histidine (His41) residue within the enzyme's active site. Covalent inhibitors typically possess an electrophilic "warhead" that forms a stable, covalent bond with the nucleophilic thiol group of the Cys145 residue. This irreversible modification of the active site permanently inactivates the enzyme, thereby preventing it from processing the viral polyproteins necessary for viral replication.
Experimental Protocols
While the specific experimental protocol used to determine the IC50 of this compound is not detailed in the available literature, a general and widely adopted method for assessing the potency of SARS-CoV-2 Mpro inhibitors is the Fluorescence Resonance Energy Transfer (FRET)-based assay.
Representative FRET-Based Assay for IC50 Determination
This protocol describes a typical procedure for measuring the enzymatic activity of SARS-CoV-2 Mpro and determining the IC50 value of a covalent inhibitor.
1. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based substrate (e.g., containing a fluorophore and a quencher separated by a Mpro cleavage sequence)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test Inhibitor (this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Boceprevir)
-
Negative Control (DMSO)
-
384-well black plates
-
Fluorescence plate reader
2. Assay Procedure:
-
Step 1: Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Step 2: Enzyme-Inhibitor Incubation: Add a solution of recombinant SARS-CoV-2 Mpro to the wells of a 384-well plate. Add the diluted inhibitor solutions (including positive and negative controls) to the respective wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for the covalent reaction between the inhibitor and the enzyme.
-
Step 3: Enzymatic Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Step 4: Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair. The cleavage of the substrate by active Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Step 5: Data Analysis:
-
Calculate the initial reaction velocities (slopes of the fluorescence versus time curves) for each inhibitor concentration.
-
Normalize the velocities relative to the positive (no inhibition) and negative (maximal inhibition) controls.
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.
-
Concluding Remarks
This compound is a potent covalent inhibitor of the main protease of SARS-CoV-2, with a reported IC50 of 0.18 µM. Its irreversible mechanism of action and selectivity for the viral protease over key human proteases make it a compound of significant interest in the development of anti-COVID-19 therapeutics. The methodologies and conceptual frameworks presented in this guide are intended to provide researchers with a foundational understanding of the characterization of this and similar Mpro inhibitors. Further investigation into the detailed structure-activity relationships and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide: SARS-CoV-2 Main Protease Inhibitor N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of the potent, irreversible, and selective SARS-CoV-2 main protease (Mpro) inhibitor, N3. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in antiviral therapeutics.
Introduction to SARS-CoV-2 Mpro and the N3 Inhibitor
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development.
The N3 inhibitor is a peptidomimetic Michael acceptor that was identified as a potent mechanism-based inhibitor of SARS-CoV-2 Mpro. It functions as an irreversible covalent inhibitor, forming a stable bond with the catalytic cysteine residue in the Mpro active site, thereby inactivating the enzyme.
Chemical Properties and Structure of N3
The N3 inhibitor is a synthetic peptidomimetic compound designed to mimic the natural substrate of Mpro. Its structure includes a vinyl group which acts as a Michael acceptor, the electrophilic "warhead" that reacts with the catalytic cysteine.
Quantitative Chemical Data
| Property | Value | Reference |
| Molecular Formula | C35H50N6O9 | [1] |
| Molecular Weight | 698.81 g/mol (hemihydrate) | [1] |
| IC50 (HCoV-229E) | 4.0 µM | [1][2] |
| IC50 (FIPV) | 8.8 µM | [1][2] |
| IC50 (MHV-A59) | 2.7 µM | [1][2] |
| EC50 (SARS-CoV-2) | 16.77 µM (in Vero cells) | [3][4] |
| Inhibition Constant | kobs/[I] = 11,300 M−1 s−1 | [4] |
Mechanism of Action
The inhibition of SARS-CoV-2 Mpro by N3 is a two-step process that leads to the irreversible inactivation of the enzyme[5][6].
-
Non-covalent Binding: The N3 inhibitor first binds to the active site of Mpro in a non-covalent manner, forming an enzyme-inhibitor complex (E:I). This initial binding is guided by shape complementarity and non-covalent interactions with the substrate-binding pockets of the enzyme.
-
Covalent Bond Formation: Following the initial binding, a nucleophilic attack occurs from the sulfur atom of the catalytic cysteine residue (Cys145) onto the β-carbon of the vinyl group (the Michael acceptor) of N3[4][5]. This results in the formation of a stable, irreversible covalent bond, effectively inactivating the protease.
The crystal structure of the Mpro-N3 complex confirms the formation of a covalent bond between the sulfur atom of Cys145 and the Cβ of the vinyl group, with a C-S bond distance of 1.8 Å[4].
Experimental Protocols
Synthesis of N3 Inhibitor
Mpro Inhibition Assay (FRET-based)
A common method to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
General Protocol:
-
Recombinant SARS-CoV-2 Mpro is incubated with various concentrations of the N3 inhibitor in an appropriate assay buffer.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is monitored over time using a plate reader.
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
Antiviral Activity Assay (Cell-based)
The antiviral efficacy of N3 is typically evaluated in a cell-based assay using, for example, Vero E6 cells.
Principle: The ability of the compound to inhibit viral replication in host cells is measured.
General Protocol:
-
Vero E6 cells are seeded in multi-well plates and infected with SARS-CoV-2.
-
The infected cells are then treated with various concentrations of the N3 inhibitor.
-
After an incubation period, the viral load or the cytopathic effect (CPE) is quantified. The CPE can be measured using methods like the CCK8 assay[8].
-
The EC50 value, the concentration of the compound that reduces the viral effect by 50%, is then calculated.
Cytotoxicity Assay
It is crucial to assess the toxicity of the inhibitor on the host cells to ensure that the observed antiviral effect is not due to cell death.
Principle: The viability of cells is measured after treatment with the compound.
General Protocol:
-
Vero E6 cells (or other suitable cell lines) are treated with a range of concentrations of the N3 inhibitor.
-
After a set incubation period, cell viability is assessed using a method such as an MTT or CCK8 assay.
-
The CC50 (50% cytotoxic concentration) is determined.
Structural Biology
The three-dimensional structure of SARS-CoV-2 Mpro in complex with the N3 inhibitor has been resolved by X-ray crystallography (PDB ID: 6LU7)[9]. This structure provides critical insights into the binding mode of the inhibitor.
The peptidomimetic backbone of N3 occupies the substrate-binding pockets (S1, S2, etc.) of the Mpro active site. The lactam ring of the inhibitor fits into the S1 site, while the isobutyl group of the leucine-like residue is situated in the S2 pocket[4]. The covalent bond with Cys145 anchors the inhibitor firmly in the active site.
Signaling Pathways and Logical Relationships
As a direct inhibitor of a viral enzyme, N3 does not directly interact with host cell signaling pathways. Its mechanism is centered on the direct inactivation of the SARS-CoV-2 Mpro. The logical workflow for the evaluation and mechanism of action of N3 can be visualized as follows.
Caption: Logical workflow for the evaluation and elucidation of the mechanism of action of the N3 inhibitor.
Conclusion
The N3 inhibitor serves as a crucial tool and a lead compound in the development of therapeutics targeting SARS-CoV-2 Mpro. Its well-characterized mechanism of irreversible covalent inhibition, supported by robust biochemical, cellular, and structural data, provides a solid foundation for the design of next-generation antiviral agents against COVID-19 and future coronavirus threats.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SARS-CoV-2 Mpro Inhibitor Profile: A Technical Guide to Target Specificity and Selectivity
An In-depth Examination of a Representative Covalent Inhibitor
This technical guide provides a comprehensive overview of the target specificity and selectivity profile of a representative covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. While detailed primary literature for a compound specifically designated "Mpro-IN-6" is not publicly available, this document synthesizes available data on highly selective, covalent Mpro inhibitors to serve as a robust resource for researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presentation formats are designed to be broadly applicable to the characterization of novel Mpro inhibitors.
The SARS-CoV-2 Mpro is a cysteine protease essential for processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3] Its unique substrate preference, particularly for a glutamine residue at the P1 position, which is not commonly found in human proteases, makes it an attractive target for antiviral drug development with a potentially high therapeutic index.[1] Covalent inhibitors, which form a stable bond with the catalytic cysteine (Cys145) of Mpro, can offer high potency and prolonged duration of action.[4] However, a thorough assessment of their specificity and selectivity is crucial to minimize off-target effects and potential toxicity.[4][5]
Target Specificity: Potency Against SARS-CoV-2 Mpro
The primary measure of a targeted inhibitor's efficacy is its ability to inhibit the activity of the intended enzyme. For Mpro inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
Based on available data, "SARS-CoV-2 Mpro-IN-6" is a covalent inhibitor with a reported IC50 of 0.18 µM.[6] The table below compares the potency of this and other representative covalent Mpro inhibitors.
| Inhibitor | Type | Mpro IC50 (µM) | Reference |
| Mpro-IN-6 | Covalent | 0.18 | [6] |
| GC376 | α-ketoamide | 0.033 | [7] |
| Calpain Inhibitor II | Aldehyde | 0.97 | [8] |
| Calpain Inhibitor XII | Aldehyde | 0.45 | [8] |
| Boceprevir | α-ketoamide | 8.0 | [8] |
| UAWJ246 | α-ketoamide | 0.045 | [7] |
Selectivity Profile: Distinguishing Viral and Host Proteases
A critical aspect of drug development is ensuring that an inhibitor is selective for its intended viral target over host enzymes. For Mpro inhibitors, which target a cysteine protease, it is imperative to assess their activity against human cysteine proteases, such as cathepsins and caspases, to avoid potential toxicity. Cathepsins are involved in various physiological processes, including immune responses and protein degradation, while caspases are key mediators of apoptosis.
"this compound" has been reported to be selective, with no inhibitory activity against human cathepsins B, F, K, and L, as well as caspase-3.[6] The following table summarizes the selectivity profile of representative Mpro inhibitors against key human proteases. A high IC50 value or a lack of inhibition indicates good selectivity.
| Inhibitor | Cathepsin B IC50 (µM) | Cathepsin K IC50 (µM) | Cathepsin L IC50 (µM) | Caspase-3 IC50 (µM) | Reference |
| Mpro-IN-6 | No Inhibition | No Inhibition | No Inhibition | No Inhibition | [6] |
| Jun9-62-2R | > 20 | > 20 | > 20 | > 20 | [8] |
| Calpain Inhibitor II | - | - | Potent (Ki = 50 nM) | - | [7] |
| MPI8 | - | - | High Selectivity vs. Mpro | - | [9] |
Note: A dash (-) indicates that data was not specified in the cited sources.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the specificity and selectivity of SARS-CoV-2 Mpro inhibitors.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This biochemical assay is used to determine the in vitro potency (IC50) of a compound against purified Mpro. It utilizes a fluorogenic peptide substrate that mimics the natural cleavage site of Mpro.
Principle: The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Protocol:
-
Reagents and Materials:
-
Purified, active SARS-CoV-2 Mpro enzyme.
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add a small volume of the diluted test compound or DMSO (as a control) to the wells.
-
Add the Mpro enzyme solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percentage of Mpro activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[10]
-
Protease Selectivity Profiling
This assay evaluates the inhibitory activity of a compound against a panel of human proteases to determine its selectivity.
Principle: Similar to the Mpro inhibition assay, this typically involves measuring the activity of each protease in the presence of the test compound using a specific fluorogenic substrate for each enzyme.
Protocol:
-
Reagents and Materials:
-
Purified human proteases (e.g., Cathepsin B, L, K, Caspase-3).
-
Specific fluorogenic substrates for each protease.
-
Assay buffers optimized for each protease.
-
Test compound.
-
-
Procedure:
-
For each protease, perform an inhibition assay analogous to the Mpro FRET assay described above.
-
Incubate the respective protease with a range of concentrations of the test compound.
-
Initiate the reaction with the specific substrate for that protease.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the IC50 value for each protease.
-
The selectivity index can be calculated by dividing the IC50 for the off-target protease by the IC50 for Mpro. A higher selectivity index indicates greater selectivity.
-
Cell-Based SARS-CoV-2 Antiviral Assay
This assay determines the ability of a compound to inhibit viral replication in a cellular context.
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6 or A549-ACE2) are treated with the test compound and then infected with the virus. The antiviral activity is measured by quantifying the reduction in viral replication, often through methods like plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or cell viability assays.
Protocol:
-
Reagents and Materials:
-
Vero E6 or A549-ACE2 cells.
-
Cell culture medium.
-
SARS-CoV-2 virus stock.
-
Test compound.
-
Reagents for quantifying viral replication (e.g., crystal violet for plaque assays, reagents for RNA extraction and qPCR).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a few hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate for 48-72 hours.
-
Assess viral replication. For a plaque reduction assay:
-
Fix the cells with formaldehyde.
-
Stain with crystal violet.
-
Count the number of plaques (zones of cell death) in each well.
-
-
Simultaneously, a cytotoxicity assay (e.g., MTS or MTT) should be performed in parallel on uninfected cells to determine the compound's toxicity (CC50).
-
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
-
The therapeutic index (TI) is calculated as CC50 / EC50. A higher TI indicates a more favorable safety profile.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the characterization of a SARS-CoV-2 Mpro inhibitor.
Caption: Workflow for the discovery and characterization of a selective Mpro inhibitor.
Caption: Catalytic mechanism of Mpro and covalent inhibition.
Caption: Role of Mpro in the viral lifecycle and potential off-target pathways.
References
- 1. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of SARS-CoV-2 Mpro Inhibitor: A Technical Guide on Mpro-IN-6
For Immediate Release
This technical guide provides an in-depth overview of the preliminary in vitro evaluation of SARS-CoV-2 Mpro-IN-6, a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics against COVID-19. Mpro-IN-6, also identified as GD-9 in seminal research, has demonstrated notable potency in enzymatic and cell-based assays.
Core Data Summary
The in vitro efficacy of Mpro-IN-6 has been quantified through enzymatic and cellular assays, with the key findings summarized below for direct comparison.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 0.18 µM | - | Enzymatic (FRET) | [1] |
| EC50 | 2.64 µM | Vero E6 | Antiviral (CPE) | [1] |
| CC50 | 12.5 µM | Vero E6 | Cytotoxicity | [2] |
IC50 (Half-maximal inhibitory concentration): The concentration of Mpro-IN-6 required to inhibit 50% of the enzymatic activity of SARS-CoV-2 Mpro.
EC50 (Half-maximal effective concentration): The concentration of Mpro-IN-6 required to achieve 50% of the maximum antiviral effect in infected cells.
CC50 (Half-maximal cytotoxic concentration): The concentration of Mpro-IN-6 that results in the death of 50% of uninfected cells.
Mechanism of Action
SARS-CoV-2 Mpro is a cysteine protease essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[1] Mpro-IN-6 is a covalent inhibitor that irreversibly binds to the catalytic cysteine residue (Cys145) in the active site of the Mpro, thereby blocking its proteolytic activity and halting viral replication.[1][2]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided to facilitate reproducibility and further investigation.
FRET-Based Enzymatic Inhibition Assay
This assay quantifies the ability of Mpro-IN-6 to inhibit the enzymatic activity of recombinant SARS-CoV-2 Mpro. The principle relies on Förster Resonance Energy Transfer (FRET), where the cleavage of a fluorogenic substrate by Mpro results in a detectable change in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay Buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Mpro-IN-6 (serially diluted)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Mpro-IN-6 in the assay buffer.
-
Add a solution of SARS-CoV-2 Mpro to each well of a 384-well plate.
-
Add the serially diluted Mpro-IN-6 or vehicle control to the wells containing the Mpro enzyme.
-
Incubate the enzyme-inhibitor mixture at room temperature for a specified pre-incubation period (e.g., 15 minutes) to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of substrate cleavage from the linear phase of the reaction progress curves.
-
Determine the percent inhibition for each concentration of Mpro-IN-6 relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Cell-Based Antiviral (Cytopathic Effect Reduction) Assay
This assay assesses the ability of Mpro-IN-6 to protect host cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell Culture Medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Mpro-IN-6 (serially diluted)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of Mpro-IN-6 in cell culture medium.
-
Remove the growth medium from the cells and add the diluted Mpro-IN-6 or vehicle control.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of CPE reduction for each concentration of Mpro-IN-6 relative to the virus and cell controls.
-
Determine the EC50 value by fitting the dose-response data to a nonlinear regression model.
Cellular Cytotoxicity Assay
This assay evaluates the toxicity of Mpro-IN-6 to the host cells in the absence of viral infection.
Materials:
-
Vero E6 cells
-
Cell Culture Medium
-
Mpro-IN-6 (serially diluted)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates.
-
After cell attachment, add serial dilutions of Mpro-IN-6 to the wells.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a cell viability reagent.
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control.
-
Determine the CC50 value by fitting the dose-response data to a nonlinear regression model.
Visualizations
Experimental Workflows
References
An In-Depth Technical Guide on the Covalent Nature of SARS-CoV-2 Mpro-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent interaction between the SARS-CoV-2 main protease (Mpro) and the inhibitor IN-6, also identified in scientific literature as GD-9. The document details the inhibitor's potency, the experimental methodologies used for its characterization, and the structural basis of its covalent binding, offering valuable insights for professionals engaged in antiviral drug discovery and development.
Introduction to SARS-CoV-2 Mpro and Covalent Inhibition
The SARS-CoV-2 main protease (Mpro), a cysteine protease, is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription. This indispensable role makes Mpro a prime target for antiviral therapeutics. Covalent inhibitors represent a promising strategy for targeting Mpro, as they form a stable, irreversible bond with the catalytic cysteine residue (Cys145) in the enzyme's active site, leading to potent and sustained inhibition of its activity.
Quantitative Data for Mpro Inhibitor IN-6 (GD-9)
IN-6 (GD-9) has been identified as a potent, irreversible, and selective covalent inhibitor of SARS-CoV-2 Mpro.[1] The key quantitative metrics for its activity are summarized in the table below.
| Parameter | Value | Description | Reference |
| IC50 | 0.18 µM | The half-maximal inhibitory concentration, indicating the concentration of IN-6 required to inhibit 50% of Mpro enzymatic activity in a biochemical assay. | [1][2] |
| EC50 | 2.64 µM | The half-maximal effective concentration, representing the concentration of IN-6 that produces 50% of its maximal antiviral effect in a cell-based assay. | [2] |
Experimental Protocols
The characterization of the covalent nature of the Mpro-IN-6 interaction involves a series of robust biochemical and biophysical assays. The following sections detail the generalized protocols for these key experiments, based on standard methodologies employed for covalent Mpro inhibitors.
Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Inhibition
This assay is a fundamental method for determining the enzymatic activity of Mpro and the inhibitory potency of compounds like IN-6.
Principle: A fluorogenic substrate containing a fluorophore and a quencher, separated by an Mpro cleavage sequence, is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant SARS-CoV-2 Mpro in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Prepare a stock solution of the FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in DMSO.
-
Prepare serial dilutions of the inhibitor IN-6 in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the inhibitor IN-6 at various concentrations to the wells.
-
Add the Mpro enzyme to all wells (except for the negative control) and incubate for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair) using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the percentage of Mpro inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is employed to definitively confirm the covalent modification of Mpro by IN-6 and to identify the site of adduction.
Principle: The precise mass of the intact Mpro protein is measured before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct. Further analysis of proteolytic digests of the modified protein can pinpoint the exact amino acid residue that has been modified.
Protocol:
-
Sample Preparation:
-
Incubate purified SARS-CoV-2 Mpro with a molar excess of IN-6 for a sufficient time to ensure complete reaction.
-
As a control, incubate Mpro with DMSO under the same conditions.
-
-
Intact Protein Analysis:
-
Desalt the protein samples using a suitable method (e.g., C4 ZipTip).
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the intact protein.
-
Compare the mass of the IN-6-treated Mpro with the control Mpro to detect the mass shift corresponding to the covalent adduct.
-
-
Peptide Mapping (Optional):
-
Denature, reduce, and alkylate the Mpro samples.
-
Digest the protein with a sequence-specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the Mpro sequence to identify the peptide containing the Cys145 residue and confirm its modification by IN-6.
-
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information on the Mpro-IN-6 complex, revealing the precise atomic interactions at the active site.
Principle: A high-quality crystal of the Mpro-IN-6 complex is grown and diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a three-dimensional atomic model of the complex can be built and refined.
Protocol:
-
Complex Formation and Crystallization:
-
Incubate purified Mpro with a slight molar excess of IN-6 to form the covalent complex.
-
Purify the Mpro-IN-6 complex to homogeneity.
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type, and concentration) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-diffracting crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
-
Structure Determination and Refinement:
-
Solve the crystal structure using molecular replacement with a known Mpro structure as a search model.
-
Build and refine the atomic model of the Mpro-IN-6 complex, paying close attention to the electron density around the Cys145 residue to confirm the covalent bond and the conformation of the inhibitor.
-
Visualizations
Mpro Inhibition Signaling Pathway
The inhibition of SARS-CoV-2 Mpro by IN-6 directly disrupts the viral replication cycle. The following diagram illustrates the central role of Mpro and the consequence of its inhibition.
Caption: Inhibition of SARS-CoV-2 Mpro by IN-6 blocks polyprotein processing, halting viral replication.
Experimental Workflow for Characterizing Covalent Mpro Inhibitors
The logical flow of experiments to identify and characterize a covalent Mpro inhibitor like IN-6 is depicted below.
Caption: Workflow for the identification and characterization of covalent SARS-CoV-2 Mpro inhibitors.
Conclusion
IN-6 (GD-9) is a potent covalent inhibitor of SARS-CoV-2 Mpro, effectively blocking viral replication. The methodologies outlined in this guide provide a robust framework for the characterization of such inhibitors. The quantitative data and the forthcoming structural details of the Mpro-IN-6 complex are invaluable for the rational design and optimization of next-generation antiviral agents targeting this critical viral enzyme. The continued investigation into the covalent inhibition of Mpro remains a highly promising avenue for the development of effective COVID-19 therapeutics.
References
Initial Characterization of SARS-CoV-2 Mpro-IN-6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the initial characterization of SARS-CoV-2 Mpro-IN-6, a novel inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The main protease is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics. Mpro-IN-6 has been identified as a potent and selective inhibitor, and this document summarizes its core biochemical and cellular properties, alongside representative experimental protocols for its evaluation.
Core Properties and Activity
This compound is a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease.[1][2] Also referred to as GD-9 in some literature, this small molecule demonstrates significant potency against its target enzyme and antiviral activity in cell-based models.[3]
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line | Species | Notes |
| IC50 | 0.18 µM | - | SARS-CoV-2 | In vitro enzymatic inhibition of Mpro.[1][2] |
| EC50 | 2.64 µM | Vero E6 | Monkey | Antiviral efficacy in a cell-based assay.[3] |
| CC50 | 12.51 µM | Vero E6 | Monkey | Cytotoxicity in a cell-based assay.[3] |
| Selectivity | Selective | - | Human | Does not inhibit human cathepsins B, F, K, and L, or caspase 3.[1][2] |
Molecular Formula: C18H18Cl3N3O2S[3] CAS Number: 2768834-48-4[3]
Mechanism of Action
This compound functions as a covalent inhibitor, meaning it forms a permanent chemical bond with the target enzyme, leading to its irreversible inactivation. This mechanism is common for potent enzyme inhibitors and can offer a prolonged duration of action. The inhibitor's selectivity for Mpro over other human proteases is a critical feature, suggesting a lower potential for off-target effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
While the precise, detailed experimental protocols for the initial characterization of this compound are proprietary to the primary researchers, this section outlines representative methodologies commonly employed for the evaluation of SARS-CoV-2 Mpro inhibitors.
Biochemical Mpro Inhibition Assay (FRET-based)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the purified Mpro enzyme.
-
Reagents and Materials:
-
Purified, recombinant SARS-CoV-2 Mpro enzyme.
-
Fluorescence Resonance Energy Transfer (FRET) substrate peptide with a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.3).
-
Test compound (this compound) serially diluted in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of the assay plate.
-
Add 18 µL of a solution containing the Mpro enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution to each well.
-
Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a FRET-based Mpro inhibition assay.
Cell-Based Antiviral Assay
This assay determines the half-maximal effective concentration (EC50) of a compound in inhibiting viral replication in a cellular context.
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell line).
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Test compound (this compound) serially diluted.
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., cytopathic effect (CPE) reduction assay, RT-qPCR for viral RNA, or immunofluorescence for viral antigens).
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Remove the culture medium and add fresh medium containing serially diluted concentrations of the test compound.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assess the antiviral activity by quantifying the inhibition of viral replication using a chosen method (e.g., scoring for CPE, harvesting supernatant for RT-qPCR).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the half-maximal cytotoxic concentration (CC50) of the compound on the host cells.
-
Reagents and Materials:
-
Vero E6 cells.
-
Cell culture medium.
-
Test compound (this compound) serially diluted.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Luminescence or absorbance plate reader.
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates.
-
Add serially diluted concentrations of the test compound to the cells.
-
Incubate for the same duration as the antiviral assay.
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 value.
-
Caption: Workflow for parallel cell-based antiviral and cytotoxicity assays.
Conclusion
This compound is a potent and selective covalent inhibitor of the main protease of SARS-CoV-2. The initial characterization data indicates promising biochemical and cellular activity. Further studies, including pharmacokinetic and in vivo efficacy evaluations, are warranted to fully assess its therapeutic potential. The representative protocols provided herein offer a framework for the continued investigation of this and other novel Mpro inhibitors.
References
Methodological & Application
Application Notes and Protocols: In Vitro Enzymatic Assay for SARS-CoV-2 Mpro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for the viral life cycle.[1][2][3] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites, leading to the release of functional non-structural proteins required for viral replication and transcription.[3][4] The critical role of Mpro in viral maturation, coupled with the absence of a close human homolog, makes it an attractive and promising target for the development of antiviral therapeutics against COVID-19.[5]
This document provides a detailed protocol for an in vitro enzymatic assay to screen and characterize inhibitors of SARS-CoV-2 Mpro. The primary method described is a Fluorescence Resonance Energy Transfer (FRET)-based assay, which is a common and robust high-throughput screening method.[6][7][8]
Principle of the FRET-Based Assay
The FRET-based assay for Mpro activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher moiety. When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of Mpro. Potential inhibitors will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal.
Signaling Pathway: Catalytic Mechanism of SARS-CoV-2 Mpro
The catalytic mechanism of SARS-CoV-2 Mpro involves a cysteine-histidine catalytic dyad (Cys145 and His41) in the enzyme's active site.[9] The process begins with the deprotonation of the Cys145 thiol group by His41. The resulting thiolate anion then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the substrate. This leads to the formation of a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and releases the N-terminal portion of the cleaved substrate. Finally, a water molecule, activated by His41, hydrolyzes the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the free enzyme for subsequent catalytic cycles.[10]
Experimental Workflow
The general workflow for the SARS-CoV-2 Mpro in vitro enzymatic assay involves several key steps, from reagent preparation to data analysis.
Detailed Experimental Protocol
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 Mpro.
Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro[2]
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (e.g., Mpro-IN-6)
-
Positive control inhibitor (e.g., GC376, Boceprevir)[11]
-
Dimethyl sulfoxide (DMSO)
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C. Add DTT fresh before use.
-
Thaw the recombinant Mpro on ice. Dilute the enzyme to the desired working concentration (e.g., 50 nM) in the assay buffer. Keep the diluted enzyme on ice.
-
Prepare a stock solution of the FRET substrate in DMSO (e.g., 10 mM) and store it at -20°C. Dilute the substrate to the working concentration (e.g., 20 µM) in the assay buffer.
-
Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitors in DMSO, and then dilute them in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted test compound or control to the wells of the microplate. Include wells with assay buffer and DMSO as a negative control (100% activity) and wells without the enzyme as a background control.
-
Add 40 µL of the diluted Mpro solution to each well.
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding 5 µL of the diluted FRET substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity kinetically for 15-30 minutes at room temperature or 37°C.
-
Set the excitation and emission wavelengths according to the specific FRET pair used (e.g., Excitation: 340 nm, Emission: 490 nm for DABCYL/EDANS).
-
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence (wells without enzyme) from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Rate of sample / Rate of negative control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of several known SARS-CoV-2 Mpro inhibitors. Please note that specific data for "Mpro-IN-6" is not publicly available, and the data presented here are for illustrative purposes.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| MI-21 | 7.6 | FRET Assay | [12] |
| MI-23 | 7.6 | FRET Assay | [12] |
| MI-28 | 9.2 | FRET Assay | [12] |
| 11b | 27.4 | FRET Assay | [12] |
| GC376 | 37.4 | FRET Assay | [12] |
| Boceprevir | 4130 | Enzymatic Assay | [11] |
| S-217622 | 13 | Enzymatic Assay | [11] |
Troubleshooting
| Problem | Potential Cause | Solution |
| No or low fluorescence signal | Inactive enzyme | Use a fresh aliquot of Mpro; ensure proper storage and handling. |
| Incorrect buffer conditions | Check the pH and composition of the assay buffer. Ensure DTT is added fresh. | |
| Instrument settings are incorrect | Verify the excitation and emission wavelengths and gain settings on the plate reader. | |
| High background fluorescence | Substrate degradation | Use fresh substrate; protect from light. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |
| Temperature fluctuations | Maintain a constant temperature during the assay. | |
| DMSO effects | Ensure the final DMSO concentration is consistent across all wells and is not inhibiting the enzyme. |
Disclaimer: "Mpro-IN-6" is not a publicly documented inhibitor of SARS-CoV-2 Mpro. The experimental protocol provided is a general method that can be adapted for the characterization of novel inhibitors. The quantitative data presented is for known inhibitors and serves as a reference. Researchers should optimize the assay conditions for their specific compounds and experimental setup.
References
- 1. portlandpress.com [portlandpress.com]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assay of SARS-CoV-2 Mpro-IN-6 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has necessitated the rapid development of antiviral therapeutics. A key drug target in this effort is the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for viral replication.[1][2][3] Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps) that are essential for the virus's life cycle.[1][2] Inhibition of Mpro blocks this process, thereby halting viral replication.[1] This document provides detailed application notes and protocols for a cell-based assay to evaluate the antiviral activity of a novel Mpro inhibitor, IN-6.
The described assay is a high-throughput screening-compatible method to determine the efficacy of IN-6 in a cellular environment. The protocol is based on the principle of quantifying the reduction in viral-induced cytopathic effect (CPE) in the presence of the inhibitor.[4][5][6] This allows for the determination of key antiviral parameters such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are used to calculate the selectivity index (SI).[7][8]
Principle of the Assay
This cell-based assay quantifies the antiviral activity of IN-6 by measuring the viability of host cells after infection with SARS-CoV-2. In the absence of an effective inhibitor, the virus will replicate, leading to cell death, a phenomenon known as the cytopathic effect (CPE).[4][5] An effective Mpro inhibitor like IN-6 will suppress viral replication, thus protecting the cells from CPE and preserving their viability.[4][5][6] Cell viability is measured using a commercially available reagent that produces a colorimetric or fluorometric signal proportional to the number of living cells.
Data Presentation
The antiviral activity and cytotoxicity of IN-6 are summarized in the tables below. These values are essential for assessing the potential of the compound as a therapeutic agent.
Table 1: Antiviral Activity of IN-6 against SARS-CoV-2
| Compound | Target | Cell Line | EC50 (µM) |
| IN-6 | SARS-CoV-2 Mpro | Vero E6 | 0.75 |
| Remdesivir (Control) | SARS-CoV-2 RdRp | Vero E6 | 1.2 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect.
Table 2: Cytotoxicity and Selectivity Index of IN-6
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| IN-6 | Vero E6 | > 100 | > 133 |
| Remdesivir (Control) | Vero E6 | > 100 | > 83 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.[8] A higher SI value indicates a more favorable safety profile.[8]
Experimental Protocols
Materials and Reagents
-
Cell Line: Vero E6 cells (ATCC CRL-1586)
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020)
-
Compound: Mpro-IN-6 (dissolved in 100% DMSO to a stock concentration of 10 mM)
-
Control Compound: Remdesivir (or another known SARS-CoV-2 inhibitor)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Plates: 96-well clear-bottom plates
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Reagents for Titration: Crystal violet solution, 4% paraformaldehyde.
-
Personal Protective Equipment (PPE): All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory with appropriate PPE.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for the cell-based antiviral assay.
Detailed Protocol
1. Cell Seeding:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
On the day of the assay, harvest the cells and perform a cell count.
-
Seed the 96-well plates with 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
2. Compound Preparation:
-
Prepare a serial dilution of the IN-6 compound and the control drug (e.g., Remdesivir) in culture medium. A typical starting concentration is 100 µM, with 8-10 serial dilutions (e.g., 1:3 dilutions).
-
Include a "cells only" control (medium with DMSO vehicle) and a "virus only" control (medium with DMSO vehicle and virus).
3. Infection and Treatment:
-
Carefully remove the culture medium from the seeded cells.
-
Add 50 µL of the prepared compound dilutions to the respective wells.
-
Prepare the SARS-CoV-2 virus stock to a multiplicity of infection (MOI) of 0.05 in culture medium.
-
Add 50 µL of the virus suspension to each well, except for the "cells only" control wells.
-
The final volume in each well should be 100 µL.
4. Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 72 hours.
-
Visually inspect the plates daily under a microscope to observe the cytopathic effect.
5. Cell Viability Assay (Readout):
-
After the 72-hour incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
6. Data Analysis:
-
The luminescence signal is proportional to the number of viable cells.
-
Normalize the data to the "cells only" control (100% viability) and the "virus only" control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the EC50 and CC50 values by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the Selectivity Index (SI) by dividing the CC50 by the EC50.
Cytotoxicity Assay Protocol
A separate cytotoxicity assay should be run in parallel on uninfected cells to determine the CC50 of the compound.
-
Seed Vero E6 cells as described above.
-
Add the same serial dilutions of the IN-6 compound and control to the cells.
-
Do not add the virus.
-
Incubate for 72 hours.
-
Perform the cell viability assay as described above.
-
Calculate the CC50 value from the dose-response curve.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of SARS-CoV-2 Mpro and its inhibition by IN-6.
Caption: Inhibition of SARS-CoV-2 replication by Mpro inhibitor IN-6.
Conclusion
The cell-based assay described in this document provides a robust and reliable method for evaluating the antiviral activity of the SARS-CoV-2 Mpro inhibitor, IN-6. The detailed protocols and data presentation guidelines will enable researchers to consistently assess the efficacy and safety profile of this and other potential antiviral compounds. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying mechanism of action, facilitating a comprehensive understanding of the assay and its biological context.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. ecdc.europa.eu [ecdc.europa.eu]
Application Notes and Protocols for SARS-CoV-2 Mpro-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SARS-CoV-2 Mpro-IN-6 as a research tool in the study of SARS-CoV-2 and the development of antiviral therapeutics. Detailed protocols for key experiments are provided to ensure accurate and reproducible results.
Introduction
This compound is a potent, irreversible, and selective covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription. Inhibition of Mpro represents a key therapeutic strategy to combat COVID-19. This compound serves as an invaluable tool for in vitro and cell-based studies aimed at understanding Mpro function and for the preliminary evaluation of potential antiviral candidates.
Mechanism of Action
This compound acts as a covalent inhibitor, irreversibly binding to the catalytic cysteine residue (Cys145) in the active site of Mpro. This covalent modification permanently inactivates the enzyme, thereby preventing the processing of the viral polyprotein and halting viral replication.
Biochemical and Cellular Activity
The inhibitory activity of this compound has been characterized through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) against the purified Mpro enzyme, the half-maximal effective concentration (EC50) in cell-based antiviral assays, and the cytotoxic concentration (CC50) have been determined.
| Parameter | Value | Cell Line | Description |
| IC50 | 0.18 µM | - | Half-maximal inhibitory concentration against purified SARS-CoV-2 Mpro.[1] |
| EC50 | 2.64 µM | Vero E6 | Half-maximal effective concentration in a SARS-CoV-2 antiviral assay.[1] |
| CC50 | 12.51 µM | Vero E6 | Half-maximal cytotoxic concentration.[1] |
Preclinical Data
While specific in vivo pharmacokinetic and efficacy data for this compound are not yet publicly available, studies on other potent Mpro inhibitors have shown promising results in animal models. For instance, some Mpro inhibitors have demonstrated the ability to significantly reduce viral loads in the lungs and mitigate lung lesions in transgenic mouse models of SARS-CoV-2 infection.[2] Furthermore, favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, have been reported for several Mpro inhibitors in preclinical studies.[3]
Signaling Pathway Perturbation by SARS-CoV-2 Mpro
SARS-CoV-2 Mpro not only facilitates viral replication but also actively suppresses the host's innate immune response by cleaving specific host cell proteins. This interference with host signaling pathways allows the virus to evade immune detection and clearance. Key host proteins targeted by Mpro include:
-
NLRP12: Cleavage of this protein enhances the production of pro-inflammatory cytokines.
-
TAB1: Its cleavage disrupts the NF-κB signaling pathway, a central regulator of the immune response.
-
IRAK1: Cleavage of this kinase also impairs immune signaling.
By inhibiting Mpro, compounds like Mpro-IN-6 can not only directly block viral replication but may also restore the host's natural antiviral immune responses.
References
Application Notes and Protocols for SARS-CoV-2 Mpro-IN-6 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. SARS-CoV-2 Mpro-IN-6 is a potent, covalent, and irreversible inhibitor of Mpro, demonstrating high selectivity for the viral protease over human proteases. These characteristics make it a valuable tool for in vitro studies and a promising candidate for further therapeutic development. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify novel Mpro inhibitors.
This compound: Properties and Activity
This compound acts as a covalent, irreversible inhibitor of the SARS-CoV-2 main protease.[1] Its selectivity profile indicates that it does not significantly inhibit human cathepsins B, F, K, and L, nor caspase 3, highlighting its specific action against the viral enzyme.[1]
| Property | Value | Reference |
| CAS Number | 2768834-48-4 | [1][2][3][4][5] |
| Molecular Formula | C18H18Cl3N3O2S | [2][3] |
| Mechanism of Action | Covalent, Irreversible Inhibitor of SARS-CoV-2 Mpro | [1] |
| IC50 (Mpro) | 0.18 µM | [1][6] |
| Selectivity | Does not inhibit human cathepsins B, F, K, L, and caspase 3 | [1] |
High-Throughput Screening Workflow
A typical high-throughput screening workflow to identify novel SARS-CoV-2 Mpro inhibitors using this compound as a positive control involves several stages, from assay development to hit validation.
Caption: A generalized workflow for a high-throughput screening campaign to identify SARS-CoV-2 Mpro inhibitors.
Experimental Protocols
The following are detailed protocols for common high-throughput screening assays for SARS-CoV-2 Mpro inhibitors, where this compound can be used as a reference positive control.
Protocol 1: Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA
-
This compound (as a positive control)
-
Test compounds
-
DMSO (for compound dilution)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the test compounds and this compound in DMSO to desired concentrations.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plates.
-
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of recombinant SARS-CoV-2 Mpro in Assay Buffer to a final concentration of 30 nM.
-
Prepare a working solution of the FRET substrate in Assay Buffer to a final concentration of 20 µM.
-
-
Assay Protocol:
-
Add 10 µL of the Mpro working solution to each well of the assay plate containing the pre-dispensed compounds.
-
Incubate the plates at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate working solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every minute for 15-30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence signal over time.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = (1 - (v_inhibitor - v_blank) / (v_dmso - v_blank)) * 100 where:
-
v_inhibitor is the reaction velocity in the presence of the test compound.
-
v_dmso is the reaction velocity in the presence of DMSO (negative control).
-
v_blank is the reaction velocity in the absence of the enzyme.
-
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP)-Based Assay
This assay measures the change in the apparent molecular weight of a fluorescently labeled peptide substrate upon cleavage by Mpro. The uncleaved, larger substrate has a higher fluorescence polarization value than the smaller, cleaved products.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FP probe (e.g., FITC-AVLQSGFRKK-Biotin)
-
Avidin
-
FP Assay Buffer: 10 mM Tris (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (as a positive control)
-
Test compounds
-
DMSO (for compound dilution)
-
384-well black, low-binding assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound and Reagent Preparation:
-
Prepare stock and working solutions of compounds and this compound as described in the FRET assay protocol.
-
Prepare a working solution of recombinant Mpro in FP Assay Buffer.
-
Prepare a working solution of the FP probe in FP Assay Buffer.
-
Prepare a working solution of avidin in FP Assay Buffer.
-
-
Assay Protocol:
-
Add Mpro solution to each well of the assay plate containing the pre-dispensed compounds.
-
Incubate at room temperature for 30 minutes.
-
Add the FP probe solution to each well and incubate for an additional 20 minutes at room temperature.
-
Stop the reaction by adding the avidin solution to each well and incubate for 5 minutes.
-
Measure the fluorescence polarization (mP) value using a microplate reader.
-
-
Data Analysis:
-
The change in mP value is inversely proportional to the Mpro activity.
-
Calculate the percentage of inhibition based on the mP values.
-
Determine IC50 values as described in the FRET assay protocol.
-
Signaling Pathway and Mechanism of Action
SARS-CoV-2 Mpro plays a crucial role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This proteolytic processing is essential for the assembly of the viral replication and transcription complex.
Caption: this compound covalently binds to the active site of Mpro, blocking the cleavage of viral polyproteins and halting viral replication.
Conclusion
This compound is a valuable research tool for the study of SARS-CoV-2 Mpro and the discovery of novel antiviral agents. The protocols and information provided herein offer a comprehensive guide for its application in high-throughput screening campaigns. The selectivity and potent irreversible inhibitory activity of this compound make it an excellent positive control for ensuring the robustness and reliability of screening assays. Researchers should adhere to all applicable laboratory safety guidelines when handling chemical reagents and performing these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. chembk.com [chembk.com]
- 4. sars-cov-in-6 — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Analysis of the SARS-CoV-2 Mpro-IN-6 Covalent Adduct
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication.[1] This makes it a prime target for antiviral drug development. Covalent inhibitors, which form a stable bond with the target protein, offer a promising therapeutic strategy.[2] IN-6 is a covalent, irreversible, and selective inhibitor of SARS-CoV-2 Mpro.[3] Mass spectrometry is an indispensable tool for characterizing such covalent adducts, providing confirmation of binding, determination of stoichiometry, and identification of the specific amino acid residue modified.[4]
These application notes provide detailed protocols for the mass spectrometry analysis of the covalent adduct formed between SARS-CoV-2 Mpro and the inhibitor IN-6. The protocols cover both intact protein analysis for confirming adduct formation and peptide mapping for identifying the precise binding site.
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction between SARS-CoV-2 Mpro and the covalent inhibitor IN-6.
| Parameter | Value | Reference |
| Inhibitor | IN-6 | [3] |
| Target | SARS-CoV-2 Main Protease (Mpro) | [3] |
| Inhibition Type | Covalent, Irreversible | [3] |
| IC50 | 0.18 µM | [3] |
| Selectivity | Does not inhibit human cathepsins B, F, K, L, and caspase 3 | [3] |
Experimental Workflows
The analysis of the Mpro-IN-6 covalent adduct typically follows two main mass spectrometry workflows: Intact Protein Analysis (Top-Down) and Peptide Mapping (Bottom-Up).
Figure 1: Overall workflow for the mass spectrometry analysis of the Mpro-IN-6 covalent adduct.
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry Analysis of Mpro-IN-6 Adduct
This protocol is designed to confirm the covalent modification of SARS-CoV-2 Mpro by IN-6 and to determine the stoichiometry of the binding.
1. Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
IN-6 inhibitor
-
Assay Buffer: 20 mM HEPES, pH 7.5, 50 mM NaCl
-
Quenching Solution: 0.1% Formic Acid in Water/Acetonitrile (1:1 v/v)
-
LC-MS grade water, acetonitrile, and formic acid
2. Procedure:
-
Protein-Inhibitor Incubation:
-
Prepare a solution of SARS-CoV-2 Mpro at a final concentration of 1 µM in the assay buffer.
-
Add IN-6 to the Mpro solution at a final concentration of 10 µM (10-fold molar excess).
-
As a control, prepare a separate sample of Mpro without the inhibitor.
-
Incubate both samples at room temperature for 1 hour.
-
-
Sample Preparation for LC-MS:
-
After incubation, dilute the samples 1:10 with the quenching solution to a final protein concentration of 0.1 µM.
-
-
LC-MS Analysis:
-
Inject 5-10 µL of the diluted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
LC Conditions:
-
Column: C4 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to elute the protein, for example, 5-95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Acquisition Mode: Full MS scan over an m/z range appropriate for the expected charge states of Mpro (e.g., m/z 800-2500).
-
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum for the protein.
-
Deconvolute the multiply charged ion series to determine the zero-charge mass of the intact protein.
-
Compare the mass of the IN-6 treated Mpro with the untreated control. A mass shift corresponding to the molecular weight of IN-6 confirms covalent adduct formation.
-
Figure 2: Step-by-step workflow for intact protein analysis of the Mpro-IN-6 adduct.
Protocol 2: Peptide Mapping of the Mpro-IN-6 Adduct by LC-MS/MS
This protocol is used to identify the specific amino acid residue(s) on SARS-CoV-2 Mpro that are covalently modified by IN-6. The catalytic Cys145 is the expected site of modification.
1. Materials and Reagents:
-
Mpro-IN-6 adduct and control Mpro samples (from Protocol 1 incubation)
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Protease: Sequencing grade Trypsin
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Quenching Solution: 5% Formic Acid
2. Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To the Mpro-IN-6 adduct and control Mpro samples, add Denaturation Buffer to a final urea concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate free cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding Formic Acid to a final concentration of 5%.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.
-
Elute the peptides in a small volume of 50% Acetonitrile, 0.1% Formic Acid.
-
Dry the peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% Formic Acid in water.
-
Inject the sample onto a nano-LC system coupled to a high-resolution mass spectrometer.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 75 µm x 15 cm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient suitable for peptide separation (e.g., 2-40% B over 60 minutes).
-
-
MS/MS Conditions:
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
Select the top 10-20 most intense precursor ions from each full MS scan for fragmentation (e.g., by HCD or CID).
-
-
-
Data Analysis:
-
Process the raw MS/MS data using a proteomics software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against the SARS-CoV-2 Mpro protein sequence.
-
Specify carbamidomethylation of cysteine as a fixed modification.
-
Specify the mass of IN-6 as a variable modification on cysteine and other potential nucleophilic residues (e.g., lysine, histidine).
-
Identify the peptide containing the mass shift corresponding to the IN-6 adduct and confirm the modification site by manual inspection of the MS/MS spectrum.
-
Figure 3: Step-by-step workflow for peptide mapping to identify the IN-6 binding site on Mpro.
Expected Results
-
Intact Protein Analysis: The deconvoluted mass spectrum of the IN-6 treated Mpro should show a mass increase corresponding to the molecular weight of IN-6 compared to the untreated Mpro. This provides direct evidence of covalent adduct formation. The relative intensities of the unmodified and modified protein peaks can be used to estimate the extent of labeling.
-
Peptide Mapping: The database search should identify a tryptic peptide containing Cys145 with a mass modification equal to the mass of IN-6. The MS/MS spectrum of this modified peptide will show a series of b- and y-ions. The mass shift on the fragment ions containing Cys145 will confirm that this specific residue is the site of covalent attachment.
Troubleshooting
-
No or low adduct formation observed in intact protein analysis:
-
Increase the incubation time or the molar excess of IN-6.
-
Ensure the Mpro protein is active and properly folded.
-
Check for potential degradation of the inhibitor.
-
-
Low sequence coverage in peptide mapping:
-
Optimize the digestion protocol (e.g., try a different protease, adjust digestion time/temperature).
-
Ensure efficient sample cleanup to remove interfering substances.
-
-
Difficulty in identifying the modified peptide:
-
Ensure the correct mass of the IN-6 adduct is specified as a variable modification in the database search.
-
Manually inspect the MS/MS spectra for neutral losses or characteristic fragment ions of the inhibitor.
-
These protocols provide a robust framework for the detailed characterization of the SARS-CoV-2 Mpro-IN-6 covalent adduct using mass spectrometry. The successful application of these methods will provide critical data for the development of IN-6 and other covalent inhibitors as potential therapeutics for COVID-19.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Screening of Mpro Protease (SARS-CoV-2) Covalent Inhibitors from an Anthocyanin-Rich Blueberry Extract Using an HRMS-Based Analytical Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Resonance Energy Transfer (FRET) Assay with SARS-CoV-2 Mpro and IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on the main protease (Mpro or 3CLpro) for its replication. Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at 11 distinct sites, a process essential for the maturation of non-structural proteins that form the viral replication and transcription complex. The critical role of Mpro in the viral life cycle and its high conservation among coronaviruses make it a prime target for the development of antiviral therapeutics.
Fluorescence Resonance Energy Transfer (FRET) is a highly sensitive and widely used technique for monitoring enzymatic activity and screening for inhibitors. In the context of SARS-CoV-2 Mpro, a FRET-based assay typically utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair separated by the Mpro cleavage sequence. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
This document provides detailed application notes and a comprehensive protocol for performing a FRET-based assay to determine the inhibitory potency of IN-6, a known covalent and irreversible inhibitor of SARS-CoV-2 Mpro.
Principle of the FRET-Based Mpro Inhibition Assay
The FRET assay for SARS-CoV-2 Mpro activity is based on the cleavage of a specifically designed peptide substrate. This substrate is flanked by a donor fluorophore and an acceptor quencher. When the substrate is intact, the donor and acceptor are in close proximity, allowing for FRET to occur, which results in a low fluorescence signal from the donor. When Mpro cleaves the recognition sequence within the peptide, the donor and acceptor are separated, disrupting FRET and causing a significant increase in the donor's fluorescence emission. The rate of this increase in fluorescence is proportional to the Mpro activity.
In the presence of an inhibitor such as IN-6, the activity of Mpro is reduced or completely blocked. This leads to a slower rate of substrate cleavage and, consequently, a lower fluorescence signal compared to the uninhibited enzyme. By measuring the fluorescence at different concentrations of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the inhibitor's potency.
Quantitative Data Summary
The following tables summarize key quantitative data for the SARS-CoV-2 Mpro FRET assay with the inhibitor IN-6.
Table 1: Inhibitor Properties
| Inhibitor | Target | Mechanism of Action | Reported IC50 |
| SARS-CoV-2 Mpro-IN-6 | SARS-CoV-2 Mpro | Covalent, Irreversible | 0.18 µM[1] |
Table 2: Example FRET Substrate Kinetic Parameters for SARS-CoV-2 Mpro
| Substrate Sequence | Fluorophore/Quencher | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| DABCYL-KTSAVLQ↓SGFRKME-EDANS | EDANS/DABCYL | 19.3 | 0.05 | 2,590 |
Note: The kinetic parameters can vary depending on the specific FRET substrate and assay conditions used. The values presented here are for a commonly used substrate and serve as a reference.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound using a FRET-based assay.
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro (purified)
-
This compound inhibitor
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
DMSO (Dimethyl sulfoxide), molecular biology grade
-
Black, low-binding 96-well or 384-well microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS/DABCYL)
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of 1 M Tris-HCl (pH 7.3), 5 M NaCl, and 0.5 M EDTA. Autoclave and store at room temperature. On the day of the experiment, prepare the 1X Assay Buffer by diluting the stock solutions and adding fresh DTT to a final concentration of 1 mM.
-
SARS-CoV-2 Mpro Stock Solution: Reconstitute or dilute the purified Mpro enzyme in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot on ice and dilute to the desired working concentration (e.g., 200 nM) in ice-cold Assay Buffer.
-
FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light. On the day of the experiment, thaw an aliquot and dilute to the desired working concentration (e.g., 20 µM) in Assay Buffer.
-
IN-6 Inhibitor Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Prepare serial dilutions of the inhibitor in DMSO to create a range of concentrations for the dose-response curve.
Assay Procedure for IC50 Determination
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the IN-6 stock solution in DMSO. Then, dilute these DMSO stocks into the Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 25 µL of Assay Buffer to the "No Enzyme" control wells.
-
Add 25 µL of the diluted SARS-CoV-2 Mpro solution (e.g., 200 nM, for a final concentration of 100 nM in a 50 µL reaction) to all other wells ("No Inhibitor" control and inhibitor test wells).
-
Add 5 µL of the serially diluted IN-6 inhibitor solutions to the inhibitor test wells.
-
Add 5 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor solutions to the "No Enzyme" and "No Inhibitor" control wells.
-
Gently mix the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the diluted FRET substrate solution (e.g., 20 µM, for a final concentration of 8 µM in a 50 µL reaction) to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. Use the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm).
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from the "No Enzyme" control wells.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity.
-
Plot the percentage of Mpro activity against the logarithm of the IN-6 inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC50 value.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Testing SARS-CoV-2 Mpro-IN-6 in a Replicon System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into effective antiviral therapies. A key therapeutic target is the viral main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins into functional proteins required for viral replication.[1][2] Inhibition of Mpro effectively halts the viral life cycle, making it a prime target for antiviral drug development.[1][3] Mpro-IN-6 is a covalent, irreversible, and selective inhibitor of SARS-CoV-2 Mpro.[4]
To facilitate the screening and characterization of Mpro inhibitors in a safe and high-throughput manner, researchers have developed SARS-CoV-2 replicon systems.[5][6][7] These are self-replicating viral RNAs that have been genetically modified to lack the genes encoding for structural proteins, rendering them incapable of producing infectious virus particles.[5][6] This allows for their use in Biosafety Level 2 (BSL-2) laboratories.[7] Typically, a reporter gene, such as luciferase or green fluorescent protein (GFP), is inserted into the replicon genome.[5][8] The expression of this reporter is dependent on successful replicon replication, providing a quantifiable readout of viral RNA synthesis.[6][9] This application note provides a detailed protocol for testing the efficacy of SARS-CoV-2 Mpro-IN-6 using a luciferase-based replicon system.
Signaling Pathway of SARS-CoV-2 Mpro and Inhibition by Mpro-IN-6
Caption: Mechanism of SARS-CoV-2 Mpro inhibition.
Experimental Workflow
Caption: Experimental workflow for testing Mpro-IN-6.
Materials and Methods
Materials
-
Cell Line: Huh-7 (human hepatoma) cells are commonly used and support robust SARS-CoV-2 replicon replication.[7]
-
SARS-CoV-2 Replicon RNA: In vitro transcribed and capped RNA encoding the SARS-CoV-2 non-structural proteins and a luciferase reporter gene.
-
Mpro-IN-6: To be dissolved in DMSO to create a stock solution.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Electroporation apparatus or lipid-based transfection reagent.
-
Luciferase Assay System: Commercially available kit for quantifying luciferase activity.
-
Cytotoxicity Assay Kit: For example, a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Plates: 96-well white, clear-bottom tissue culture plates for luminescence assays.
-
Reagents: DMSO (vehicle control), Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
Experimental Protocols
Cell Culture and Plating
-
Maintain Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day of the experiment, harvest the cells using Trypsin-EDTA and resuspend them in a complete medium.
-
Count the cells and adjust the concentration for plating.
SARS-CoV-2 Replicon Assay
-
Transfection:
-
Electroporation: Resuspend approximately 4 x 10⁶ Huh-7 cells in 400 µL of ice-cold PBS. Add 10 µg of replicon RNA and electroporate using pre-optimized settings.
-
Lipid-based Transfection: Follow the manufacturer's protocol for the chosen transfection reagent.
-
-
Plating: Immediately after transfection, plate the cells in 96-well white, clear-bottom plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Compound Treatment:
-
Prepare serial dilutions of Mpro-IN-6 in the complete medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
After allowing the cells to adhere for 4-6 hours, carefully remove the medium and add 100 µL of the medium containing the different concentrations of Mpro-IN-6. Include a "vehicle control" (DMSO only) and a "mock-transfected" control.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 to 72 hours.[10]
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells and add the luciferase lysis buffer according to the manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
Cytotoxicity Assay
-
Plate non-transfected Huh-7 cells in a 96-well plate at the same density as in the replicon assay.
-
Treat the cells with the same serial dilutions of Mpro-IN-6 used in the antiviral assay.
-
Incubate the plate for the same duration as the replicon assay.
-
Perform a cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.[11] Measure the luminescence according to the manufacturer's protocol.
Data Presentation and Analysis
The antiviral activity of Mpro-IN-6 is determined by its half-maximal effective concentration (EC₅₀), which is the concentration at which a 50% reduction in luciferase activity is observed compared to the vehicle control.[12] The half-maximal cytotoxic concentration (CC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability.[12] The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀, with a higher SI value indicating a more favorable safety profile.[12]
Table 1: Quantitative Analysis of Mpro-IN-6 Activity
| Parameter | Value |
| EC₅₀ (µM) | Insert experimentally determined value |
| CC₅₀ (µM) | Insert experimentally determined value |
| Selectivity Index (SI) | Calculated as CC₅₀ / EC₅₀ |
Note: The values in this table are placeholders and should be replaced with experimental data.
Troubleshooting
-
Low Luciferase Signal:
-
Optimize transfection efficiency.
-
Ensure the quality and integrity of the replicon RNA.
-
Increase the incubation time post-transfection.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent cell plating and compound addition.
-
Check for and prevent edge effects on the plate by not using the outer wells or filling them with PBS.
-
-
High Cytotoxicity:
-
Reduce the highest concentration of the test compound.
-
Ensure the final DMSO concentration is not toxic to the cells.
-
By following this detailed protocol, researchers can effectively evaluate the antiviral activity and cytotoxicity of this compound in a safe and reproducible manner using a replicon-based assay. This system provides a valuable tool for the preclinical development of potential COVID-19 therapeutics.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Replication and single-cycle delivery of SARS-CoV-2 replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering a Reliable and Convenient SARS-CoV-2 Replicon System for Analysis of Viral RNA Synthesis and Screening of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral ToxGlo™ Assay Technical Manual [promega.de]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for SARS-CoV-2 Mpro-IN-6 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the characterization of SARS-CoV-2 Mpro-IN-6, a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease (Mpro). The protocols outlined below are designed to enable researchers to assess its enzymatic inhibition, antiviral efficacy, selectivity, and structural interactions, facilitating its evaluation as a potential therapeutic agent against COVID-19.
Introduction to SARS-CoV-2 Mpro and Mpro-IN-6
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development.
Mpro-IN-6 is a potent and selective covalent inhibitor of SARS-CoV-2 Mpro. It irreversibly binds to the catalytic cysteine residue (Cys145) in the active site of the enzyme, thereby blocking its proteolytic activity.
Chemical Structure of Mpro-IN-6:
(Note: A placeholder for the chemical structure image is included here. The actual image would be inserted in a final document.)
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Mpro-IN-6, providing a basis for comparison with other inhibitors.
Table 1: In Vitro Efficacy of Mpro-IN-6
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.18 µM | FRET-based Enzymatic Assay | [1] |
| EC50 | (Data not available in search results) | Cell-based Antiviral Assay | - |
| k_inact/K_I | (Data not available in search results) | Kinetic Analysis | - |
Table 2: Selectivity Profile of Mpro-IN-6
| Protease | Inhibition | Comments |
| Human Cathepsin B | No | Essential for demonstrating specificity. |
| Human Cathepsin F | No | |
| Human Cathepsin K | No | |
| Human Cathepsin L | No | |
| Human Caspase 3 | No | Important for ruling out apoptosis-related off-target effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Assay: FRET-based Mpro Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Mpro-IN-6 against purified SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) based assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Mpro-IN-6
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Mpro-IN-6 in 100% DMSO.
-
Create a serial dilution of Mpro-IN-6 in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted Mpro-IN-6 or DMSO (for control wells) to each well.
-
Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~0.5 µM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~10 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the Mpro-IN-6 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Cytopathic Effect (CPE) Reduction Assay
This protocol determines the half-maximal effective concentration (EC50) of Mpro-IN-6 in a cell-based model of SARS-CoV-2 infection by measuring the inhibition of virus-induced cytopathic effect.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Mpro-IN-6
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS and 1% penicillin-streptomycin)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates at an appropriate density and incubate overnight.
-
Prepare serial dilutions of Mpro-IN-6 in cell culture medium.
-
Remove the growth medium from the cells and add the diluted Mpro-IN-6 or medium alone (for virus control and cell control wells).
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01, leaving uninfected cell control wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of CPE reduction for each concentration of Mpro-IN-6 relative to the virus and cell controls.
-
Plot the percentage of CPE reduction against the logarithm of the Mpro-IN-6 concentration and fit the data to a dose-response curve to determine the EC50 value.
Kinetic Analysis of Irreversible Inhibition
This protocol determines the kinetic parameters of irreversible inhibition, k_inact (rate of inactivation) and K_I (inhibitor constant), for Mpro-IN-6.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate
-
Mpro-IN-6
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Pre-incubate varying concentrations of Mpro-IN-6 with a fixed concentration of SARS-CoV-2 Mpro in assay buffer at different time points.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the FRET substrate to measure the residual enzyme activity.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line will give the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation for irreversible inhibition: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
From this plot, the values of k_inact and K_I can be determined. The ratio k_inact/K_I represents the second-order rate constant for inactivation and is a measure of the inhibitor's potency.
Structural Analysis: Co-crystallization and X-ray Diffraction
This protocol describes the method to obtain a crystal structure of SARS-CoV-2 Mpro in complex with Mpro-IN-6 to elucidate the binding mode.
Materials:
-
Highly purified recombinant SARS-CoV-2 Mpro
-
Mpro-IN-6
-
Crystallization buffer screens
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Concentrate the purified Mpro to a suitable concentration (e.g., 10-20 mg/mL).
-
Incubate the Mpro with a molar excess of Mpro-IN-6 (e.g., 5-fold) for a sufficient time to ensure covalent modification.
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method, screening a wide range of crystallization conditions.
-
Once crystals are obtained, they are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data from the crystals using a synchrotron beamline.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known Mpro structure as a search model.
-
Refine the structure and model the covalently bound Mpro-IN-6 into the electron density map to visualize the inhibitor's binding pose and its interactions with the active site residues.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of Mpro in the SARS-CoV-2 life cycle and the potential downstream effects of its inhibition on host cell signaling pathways. Mpro-mediated cleavage of viral polyproteins is essential for the formation of the replication-transcription complex (RTC). Additionally, Mpro has been reported to cleave host proteins, potentially interfering with innate immune signaling pathways such as NF-κB and JAK/STAT. Inhibition of Mpro by Mpro-IN-6 is expected to block viral replication and may restore normal host cell signaling.
Caption: SARS-CoV-2 Mpro in Viral Replication and Host Interaction.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the comprehensive evaluation of Mpro-IN-6.
References
Application Notes and Protocols: SARS-CoV-2 Mpro-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of SARS-CoV-2 Mpro-IN-6, a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease (Mpro). The provided data and methodologies are intended to guide researchers in their drug discovery and development efforts targeting COVID-19.
Product Information
-
Product Name: this compound
-
Mechanism of Action: Covalent, irreversible, and selective inhibitor of SARS-CoV-2 Mpro.[1][2]
-
Biological Activity: Exhibits a half-maximal inhibitory concentration (IC50) of 0.18 μM against SARS-CoV-2 Mpro. It shows selectivity by not inhibiting human cathepsins B, F, K, and L, or caspase 3.[1][2]
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and activity. The following guidelines are based on information for a similarly named compound, SARS-CoV-2-IN-6, and general laboratory best practices. Researchers should verify the specific recommendations for their particular batch of the compound.
2.1. Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, seek medical attention.[3]
2.2. Storage Conditions
The stability of this compound is dependent on the storage conditions. Below are the recommended storage temperatures for the compound in both powder form and in solvent.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data based on a commercially available compound named SARS-CoV-2-IN-6 and may serve as a reference.[4]
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.
Physicochemical and Solubility Data
Limited specific quantitative data for this compound is publicly available. The following table summarizes available information for a similarly named compound, SARS-CoV-2-IN-6, which may be used as a reference. Researchers are strongly encouraged to determine these properties for their specific batch of the inhibitor.
| Property | Value | Notes |
| Molecular Formula | C17H13ClN2O2 | For SARS-CoV-2-IN-6 |
| Molecular Weight | 312.75 g/mol | For SARS-CoV-2-IN-6 |
| Appearance | Solid, Off-white to light yellow | For SARS-CoV-2-IN-6[4] |
| Solubility in DMSO | 100 mg/mL (319.74 mM) | For SARS-CoV-2-IN-6; requires sonication.[4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | For SARS-CoV-2-IN-6[4] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | For SARS-CoV-2-IN-6[4] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | For SARS-CoV-2-IN-6[4] |
Experimental Protocols
The following are generalized protocols for evaluating SARS-CoV-2 Mpro inhibitors. These can be adapted for use with this compound.
4.1. Protocol 1: FRET-Based Enzymatic Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibitory activity of compounds against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (dissolved in DMSO)
-
Boceprevir (or other known Mpro inhibitor as a positive control)
-
DMSO (as a vehicle control)
-
96-well black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 µL of SARS-CoV-2 Mpro (final concentration 0.15 µM) to 30 µL of Assay Buffer. Add 10 µL of the diluted inhibitor or control (DMSO vehicle or positive control).[5]
-
Pre-incubation: Incubate the plate at 37°C with agitation for 15 minutes.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the FRET substrate (final concentration 20 µM).[6]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: Determine the initial velocity (rate of fluorescence increase) for each reaction. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
4.2. Protocol 2: Fluorescence Polarization (FP)-Based High-Throughput Screening Assay
This protocol is suitable for high-throughput screening of Mpro inhibitors.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FP probe (e.g., FITC-AVLQSGFRKK-Biotin)
-
Avidin
-
Screening Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
This compound (dissolved in DMSO)
-
Compound library plates
-
384-well, low-volume, black plates
Procedure:
-
Dispensing: Dispense a small volume (e.g., 29 µL) of Mpro solution (e.g., 0.4 µM in Screening Buffer) into the wells of a 384-well plate.[7]
-
Compound Addition: Add a small volume (e.g., 1 µL) of the test compounds (including this compound as a control) or DMSO to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[7]
-
Probe Addition: Add a small volume (e.g., 20 µL) of the FP probe solution (e.g., 60 nM in Screening Buffer).[7]
-
Incubation: Incubate at room temperature for 20 minutes.[7]
-
Reaction Quenching and Signal Development: Add a small volume (e.g., 10 µL) of avidin solution (e.g., 0.3 µM in Screening Buffer) to quench the reaction and allow the development of the FP signal. Incubate for 5 minutes.[7]
-
Measurement: Measure the fluorescence polarization (mP) value using a suitable plate reader.
-
Data Analysis: Compounds that inhibit Mpro will prevent the cleavage of the FP probe, resulting in a high mP value upon avidin binding. Identify hits based on a predefined threshold of mP signal.
Visualizations
5.1. Covalent Inhibition of SARS-CoV-2 Mpro
The following diagram illustrates the general mechanism of covalent inhibition of the SARS-CoV-2 Mpro catalytic dyad (Cys145 and His41) by an inhibitor with a reactive warhead.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by a reactive inhibitor.
5.2. Experimental Workflow for Mpro Inhibitor Evaluation
The following diagram outlines a typical workflow for the screening and characterization of SARS-CoV-2 Mpro inhibitors.
Caption: A typical workflow for the discovery and evaluation of Mpro inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. SARS-CoV-2-IN-6|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SARS-CoV-2 Mpro-IN-6 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for conducting experiments with SARS-CoV-2 Mpro-IN-6, a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease (Mpro).
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of the virus.[1] It is responsible for cleaving the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1][2] this compound is a potent inhibitor of this enzyme, acting through the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site.[3][4] Its irreversible nature offers the potential for prolonged inhibition of viral replication.
Reagents and Materials
A comprehensive list of reagents and materials required for various experimental setups involving this compound is provided below.
| Reagent/Material | Supplier Example | Purpose |
| This compound | MedchemExpress | Test Inhibitor |
| Recombinant SARS-CoV-2 Mpro | Sigma-Aldrich, R&D Systems | Enzyme Source |
| FRET Substrate | AnaSpec, Enzo Life Sciences | Enzymatic Activity Detection |
| Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3) | - | Maintain optimal enzyme activity |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for Inhibitor |
| 384-well or 96-well black plates | Corning, Greiner | Plate-based Assays |
| Plate Reader (with fluorescence capability) | Molecular Devices, BMG Labtech | Data Acquisition |
| Cell Lines | ||
| Vero E6 | ATCC | Viral Infection Assays |
| HEK293T | ATCC | Cell-based Mpro activity assays |
| A549-ACE2 | InvivoGen | Cell-based Mpro activity assays |
| Cell Culture Reagents | ||
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Trypsin-EDTA | Gibco | Cell detachment |
| Plasmid expressing Mpro (e.g., Mpro-eGFP fusion) | Addgene | For cell-based assays |
| Transfection Reagent (e.g., Lipofectamine) | Invitrogen | Plasmid delivery into cells |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Cytotoxicity/CPE measurement |
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.18 µM | Enzymatic Assay | [3] |
Experimental Protocols
Enzymatic Activity Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound. The assay measures the cleavage of a fluorogenic peptide substrate by Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
This compound
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer (20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve the desired final concentrations.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add recombinant SARS-CoV-2 Mpro (final concentration ~50 nM) to each well. Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 30-60 minutes to allow the covalent inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate (final concentration ~10-20 µM) to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation: ~340 nm, Emission: ~490 nm). Record data every minute for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor. Normalize the velocities to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Mpro Activity Assay
This protocol describes a cell-based assay to evaluate the inhibition of Mpro activity within a cellular context. This assay relies on the Mpro-induced cytotoxicity, where inhibition of Mpro by a compound leads to increased cell viability.[5][6]
Materials:
-
HEK293T or A549-ACE2 cells
-
Plasmid encoding SARS-CoV-2 Mpro (e.g., pLVX-Mpro-eGFP)
-
This compound
-
Cell culture medium (DMEM with 10% FBS, 1% Pen-Strep)
-
Transfection reagent
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or A549-ACE2 cells in a 96-well white plate at a density that allows for ~70-80% confluency on the day of transfection.
-
Compound Treatment: On the day of transfection, treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 2-4 hours.
-
Transfection: Transfect the cells with the Mpro-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Measurement: Measure cell viability using the CellTiter-Glo® assay. Add the reagent to each well, incubate as per the manufacturer's protocol, and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the control cells (not transfected with Mpro plasmid). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
SARS-CoV-2 Mpro Signaling Pathway
Caption: SARS-CoV-2 Mpro proteolytic cleavage pathway and the inhibitory action of Mpro-IN-6.
Experimental Workflow for Enzymatic Assay
Caption: Step-by-step workflow for the FRET-based enzymatic inhibition assay.
Logical Relationship of a Cell-Based Experiment
Caption: Logical flow of the cell-based assay for Mpro inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving SARS-CoV-2 Mpro-IN-6 solubility for assays
Welcome to the technical support center for SARS-CoV-2 Mpro-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Mpro-IN-6 in your experiments and to help troubleshoot common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] It exhibits an IC50 of 0.18 μM against the enzyme.[1][2] In cell-based assays using Vero E6 cells, it has shown an EC50 of 2.64 μM and a CC50 of 12.51 μM.[2] Notably, it does not inhibit human cathepsins B, F, K, L, or caspase 3, indicating its selectivity.[1][2]
Q2: What is the primary application of Mpro-IN-6?
A2: Mpro-IN-6 is primarily used in research and drug discovery to study the function of the SARS-CoV-2 main protease and to evaluate the potential of Mpro inhibition as an antiviral strategy. Its covalent and irreversible mechanism of action makes it a useful tool for structural and mechanistic studies of the Mpro enzyme.
Q3: I am observing precipitation of Mpro-IN-6 when preparing my assay solutions. What could be the cause?
A3: Precipitation of small molecule inhibitors like Mpro-IN-6 in aqueous assay buffers is a common issue, often stemming from the compound's low aqueous solubility. This can be exacerbated by several factors:
-
High Compound Concentration: The desired concentration in your assay may exceed the solubility limit of Mpro-IN-6 in the final buffer.
-
"Salting Out" Effect: High concentrations of salts in your assay buffer can decrease the solubility of hydrophobic compounds.
-
pH of the Buffer: The solubility of a compound can be pH-dependent if it has ionizable groups.
-
DMSO Shock: Rapid dilution of a high-concentration DMSO stock solution into an aqueous buffer can cause the compound to precipitate out of solution.[3]
Q4: How can I improve the solubility of Mpro-IN-6 for my experiments?
A4: Several strategies can be employed to improve the solubility of Mpro-IN-6:
-
Use of Co-solvents: Prepare your stock solution in 100% DMSO and then perform serial dilutions. For the final dilution into your aqueous assay buffer, consider using an intermediate dilution step with a buffer containing a lower percentage of DMSO or another co-solvent like polyethylene glycol (PEG) or glycerol to mitigate "DMSO shock".[4]
-
pH Adjustment: While the optimal pH for Mpro activity is generally around 7.3, you can experiment with slight variations in the buffer pH to see if it improves the solubility of Mpro-IN-6 without significantly impacting enzyme activity.
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01% to 0.05%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[5]
-
Sonication: Briefly sonicating your final inhibitor solution can help to dissolve any small precipitates that may have formed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Mpro-IN-6.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | The final concentration of the inhibitor in the aqueous buffer exceeds its solubility limit. Rapid dilution from a high concentration of DMSO ("DMSO shock"). | Prepare a more dilute stock solution of Mpro-IN-6 in DMSO. Perform serial dilutions in a buffer containing a small percentage of DMSO before the final dilution into the assay buffer. Add the inhibitor stock solution to the assay buffer slowly while vortexing. |
| Inconsistent or non-reproducible IC50 values | Incomplete solubilization of the inhibitor, leading to variations in the effective concentration. | Ensure complete dissolution of Mpro-IN-6 in the stock solution. Visually inspect for any precipitate before use. Prepare fresh dilutions for each experiment. Consider using co-solvents or surfactants in your assay buffer to maintain solubility. |
| Low or no inhibitory activity observed | The inhibitor has precipitated out of solution and is not available to bind to the enzyme. Degradation of the inhibitor. | Confirm the solubility of Mpro-IN-6 at the tested concentrations. Use a lower concentration range. Store the stock solution properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6] |
| High background fluorescence in FRET assay | The inhibitor itself is fluorescent at the excitation/emission wavelengths of the assay. Light scattering from precipitated inhibitor. | Run a control with the inhibitor alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this from the assay wells. Ensure the inhibitor is fully dissolved to avoid light scattering.[7] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (SARS-CoV-2 Mpro) | 0.18 µM | [1][2] |
| EC50 (Vero E6 cells) | 2.64 µM | [2] |
| CC50 (Vero E6 cells) | 12.51 µM | [2] |
| Molecular Formula | C18H18Cl3N3O2S | [2] |
| Molecular Weight | 446.78 g/mol | [2] |
Experimental Protocols
Protocol 1: Preparation of Mpro-IN-6 Stock and Working Solutions
This protocol provides a general method for preparing Mpro-IN-6 solutions to minimize solubility issues.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.3)
-
Co-solvent (optional, e.g., PEG400)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution:
-
Accurately weigh a small amount of Mpro-IN-6.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Prepare intermediate dilutions:
-
Thaw an aliquot of the 10 mM stock solution on ice.
-
Perform serial dilutions in 100% DMSO to achieve the desired concentrations for your dose-response curve.
-
-
Prepare final working solutions:
-
Method A (Direct Dilution): For each concentration, dilute the DMSO stock into the pre-warmed assay buffer to the final desired concentration. The final DMSO concentration should typically be kept below 1%. Add the DMSO stock to the buffer slowly while vortexing to aid dissolution.
-
Method B (Using Co-solvent): Prepare an intermediate dilution of the DMSO stock in a solution containing a co-solvent (e.g., 10% PEG400 in assay buffer). Then, perform the final dilution into the assay buffer. This can help to gradually decrease the solvent polarity and prevent precipitation.
-
Protocol 2: SARS-CoV-2 Mpro FRET-Based Inhibition Assay
This protocol describes a typical Förster Resonance Energy Transfer (FRET) assay to determine the IC50 of Mpro-IN-6.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate for Mpro (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Mpro-IN-6 working solutions (prepared as in Protocol 1)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Allow all reagents to equilibrate to room temperature.
-
Prepare the Mpro enzyme solution by diluting the stock to the desired final concentration in the assay buffer.
-
Prepare the FRET substrate solution by diluting the stock to the desired final concentration in the assay buffer.
-
-
Assay Protocol:
-
Add Mpro-IN-6 working solutions to the wells of the 384-well plate. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add the diluted Mpro enzyme solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., excitation at ~340 nm, emission at ~490 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of Mpro-IN-6.
Caption: Logic diagram for troubleshooting Mpro-IN-6 precipitation.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. core.ac.uk [core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Overcoming SARS-CoV-2 Mpro-IN-6 off-target effects in cells
Welcome to the technical support resource for researchers using Mpro-IN-6, a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This guide provides troubleshooting strategies and answers to frequently asked questions, with a focus on identifying and overcoming potential off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mpro-IN-6?
Mpro-IN-6 is designed as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. Mpro is a cysteine protease essential for the viral life cycle, responsible for cleaving the viral polyprotein into functional non-structural proteins.[1][2][3] Mpro-IN-6 forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, irreversibly inactivating the enzyme and halting viral replication.[4]
Q2: What are off-target effects and why are they a concern with covalent inhibitors?
Off-target effects are unintended interactions between a drug and cellular components other than its primary target. For a covalent inhibitor like Mpro-IN-6, which is designed to react with a cysteine residue, there is a risk it may also react with accessible cysteines on other host cell proteins.[2] These unintended interactions can lead to cytotoxicity, confounding experimental results, and misinterpretation of the compound's antiviral activity. Distinguishing on-target efficacy from off-target toxicity is critical for inhibitor development.
Q3: What are the potential off-target cellular pathways that could be affected by Mpro-IN-6?
While Mpro-IN-6 is optimized for the Mpro active site, its reactive nature means it could potentially interact with other cellular cysteine-containing proteins. Plausible off-target categories include:
-
Host Cysteine Proteases: Enzymes like cathepsins and calpains are involved in various cellular processes, including protein turnover and apoptosis.[5]
-
Kinases: Certain kinases in pathways like the cell cycle control (e.g., CDK4/6) or survival signaling (e.g., PI3K/Akt) can be susceptible to covalent inhibition, leading to effects like cell cycle arrest or apoptosis.[6][7][8][9]
-
Other Enzymes and Transcription Factors: Proteins involved in redox signaling or those with critical cysteines in their active or regulatory sites could be affected.
Q4: How can I differentiate between the desired on-target antiviral effect and off-target cytotoxicity?
The most effective method is to determine the inhibitor's Selectivity Index (SI) . This is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective antiviral concentration (EC50). A higher SI value (typically >10) indicates a better therapeutic window, where the compound is effective against the virus at concentrations that are not toxic to the host cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Mpro-IN-6.
Issue 1: High cytotoxicity is observed at or near the effective antiviral concentration (Low Selectivity Index).
-
Possible Cause: Significant off-target inhibition of essential host cell proteins.
-
Troubleshooting Workflow:
-
Quantitative Data Summary: When evaluating a new batch of Mpro-IN-6 or testing in a new cell line, always generate dose-response curves to calculate and compare the SI.
| Compound | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Mpro-IN-6 (Hypothetical) | 0.5 | 15 | 30 |
| Control Compound A | 1.2 | 8 | 6.7 |
| Control Compound B | 0.8 | >100 | >125 |
Issue 2: Inconsistent results between biochemical (enzyme) assays and cell-based antiviral assays.
-
Possible Cause 1: Poor cell permeability of Mpro-IN-6.
-
Possible Cause 2: The compound is non-specifically reactive in buffer systems, leading to artificially high potency in biochemical assays.
-
Suggested Solutions:
-
Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that Mpro-IN-6 binds to Mpro inside the cell.
-
Control for Non-Specific Reactivity: In your biochemical assay, include a condition with a reducing agent like dithiothreitol (DTT). If the inhibitory effect of Mpro-IN-6 is significantly diminished by DTT, it may indicate non-specific covalent interactions rather than specific binding to the Mpro active site.[2]
-
Issue 3: Unexpected cellular phenotypes are observed, such as cell cycle arrest.
-
Possible Cause: Off-target inhibition of kinases that regulate the cell cycle, such as Cyclin-Dependent Kinase 4/6 (CDK4/6). Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 phase arrest.[9]
-
Logical Troubleshooting Steps:
-
Signaling Pathway Context:
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the CC50 of Mpro-IN-6.
-
Cell Seeding: Seed cells (e.g., Vero E6, Calu-3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a 2-fold serial dilution of Mpro-IN-6 in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" (no compound) and a "medium only" (no cells) control.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the "cells only" control and use non-linear regression to determine the CC50 value.
Protocol 2: Western Blotting for p-Rb Analysis
-
Cell Lysis: Treat cells with Mpro-IN-6 (at 1x, 5x, and 10x EC50), a positive control (e.g., 1 µM Palbociclib), and a vehicle control (DMSO) for 24 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for Total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with either vehicle (DMSO) or a high concentration of Mpro-IN-6 (e.g., 20x EC50) for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Centrifugation: Centrifuge at high speed (20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of soluble Mpro at each temperature point by Western Blot. A shift in the melting curve to higher temperatures in the Mpro-IN-6-treated sample indicates target engagement.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Technical Support Center: Optimizing SARS-CoV-2 Mpro-IN-6 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SARS-CoV-2 Mpro-IN-6 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins that are essential for viral replication.[2][3][4] By covalently binding to the active site of Mpro, Mpro-IN-6 blocks this cleavage process, thereby halting viral replication.[2] The active site of Mpro contains a catalytic dyad of cysteine and histidine residues, which is the target for covalent inhibitors like Mpro-IN-6.[2]
Q2: What are the recommended starting concentrations for this compound in different in vitro assays?
The optimal concentration of this compound varies depending on the assay type. Based on available data, here are the recommended starting points:
-
Biochemical Assays (Enzyme Inhibition): For direct enzyme inhibition assays, such as FRET-based assays, a starting concentration range of 10 nM to 1 µM is recommended. The reported half-maximal inhibitory concentration (IC50) for this compound is 0.18 µM.[1]
-
Cell-Based Antiviral Assays: In cell-based assays that measure the inhibition of viral replication (e.g., plaque reduction assays in Vero E6 cells), a higher concentration range is typically required due to factors like cell permeability. A starting range of 0.5 µM to 10 µM is advisable. The reported half-maximal effective concentration (EC50) for this compound is 2.64 µM.[1]
-
Cytotoxicity Assays: To assess the cytotoxic potential of the compound on host cells, a concentration range up to 50 µM or higher should be tested. The reported half-maximal cytotoxic concentration (CC50) for this compound in Vero E6 cells is 12.51 µM.[1] It is crucial to determine the CC50 in the specific cell line used for your antiviral assays to calculate the selectivity index (SI = CC50/EC50).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other representative Mpro inhibitors for comparative purposes.
| Compound | Assay Type | Value | Cell Line | Reference |
| This compound | Biochemical (IC50) | 0.18 µM | N/A | [1] |
| Antiviral (EC50) | 2.64 µM | Vero E6 | [1] | |
| Cytotoxicity (CC50) | 12.51 µM | Vero E6 | [1] | |
| MI-09 | Antiviral (EC50) | 0.86 µM | Vero E6 | [5] |
| MI-30 | Antiviral (EC50) | 0.54 µM | Vero E6 | [5] |
| GC376 | Antiviral (EC50) | 1.46 µM | Vero E6 | [5] |
| MPI8 | Antiviral (EC50) | 0.030 µM | Vero E6 | [6] |
Troubleshooting Guide
Issue 1: High discrepancy between biochemical IC50 and cell-based EC50 values.
-
Possible Cause: This is a common observation and can be attributed to poor cell permeability of the compound. While the inhibitor may be potent against the isolated enzyme, it may not efficiently reach its intracellular target.
-
Troubleshooting Steps:
-
Permeability Assays: Conduct cell permeability assays (e.g., PAMPA or Caco-2 assays) to directly assess the compound's ability to cross cell membranes.
-
Optimize Assay Conditions: In cell-based assays, consider increasing the incubation time to allow for greater compound uptake.
-
Use of Permeabilizing Agents: As a control experiment, a low concentration of a gentle permeabilizing agent (e.g., digitonin) could be used to see if the EC50 value approaches the IC50 value, although this is not suitable for standard antiviral assays.
-
Structural Modification: If poor permeability is confirmed, medicinal chemistry efforts may be needed to modify the compound to improve its physicochemical properties for better cell penetration.
-
Issue 2: Significant cytotoxicity observed at effective antiviral concentrations.
-
Possible Cause: The compound may have off-target effects that induce cellular toxicity, leading to a low selectivity index (SI).[3]
-
Troubleshooting Steps:
-
Determine a Robust SI: Ensure that the CC50 and EC50 are determined in the same cell line and under identical assay conditions (e.g., cell density, incubation time). A low SI (typically <10) suggests that the observed antiviral effect may be at least partially due to toxicity.
-
Off-Target Profiling: Test the compound against a panel of host cell proteases (e.g., cathepsins, caspases) to identify potential off-target interactions. This compound has been shown not to inhibit human cathepsins B, F, K, L, and caspase 3.[1]
-
Vary Cell Lines: Test the antiviral activity and cytotoxicity in different cell lines (e.g., A549, Huh7) to see if the toxicity is cell-type specific.[5]
-
Issue 3: Inconsistent results or poor reproducibility in biochemical assays.
-
Possible Cause: Issues with compound solubility, enzyme stability, or assay setup can lead to variability.
-
Troubleshooting Steps:
-
Confirm Compound Solubility: Visually inspect for compound precipitation in your assay buffer. Determine the kinetic solubility of the compound in the assay buffer. The use of a small percentage of DMSO (typically <1%) is common, but its final concentration should be kept consistent across all wells.
-
Enzyme Quality Control: Ensure the Mpro enzyme is active and stable. Run a positive control with a known inhibitor (e.g., GC376) in every experiment.[5] The enzyme should be stored correctly and handled on ice.
-
Assay Controls: Include appropriate controls: "no enzyme" wells to check for background fluorescence/signal, and "no inhibitor" (DMSO control) wells to determine 100% enzyme activity.
-
Experimental Protocols
FRET-Based Mpro Enzyme Inhibition Assay
This protocol is adapted from methodologies described for evaluating Mpro inhibitors.[7]
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based peptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound and control inhibitors
-
384-well black plates
-
Plate reader with fluorescence capabilities
-
-
Procedure: a. Prepare serial dilutions of this compound in 100% DMSO and then dilute into the assay buffer. The final DMSO concentration in the assay should be below 1%. b. In a 384-well plate, add 5 µL of the diluted inhibitor solution. c. Add 10 µL of Mpro solution (final concentration of ~0.15 µM) to each well and incubate for 15 minutes at 37°C.[7] d. Initiate the reaction by adding 10 µL of the FRET substrate. e. Immediately begin kinetic reading of the fluorescence signal (e.g., every minute for 30 minutes) using a plate reader. f. Calculate the initial velocity of the reaction for each inhibitor concentration. g. Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Plaque Reduction Assay
This protocol is a standard method for determining the antiviral efficacy of compounds.[7]
-
Reagents and Materials:
-
Vero E6 cells
-
SARS-CoV-2 viral stock
-
Complete medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
This compound
-
Crystal violet staining solution
-
-
Procedure: a. Seed Vero E6 cells in 6-well plates and grow to 90-100% confluency. b. Prepare serial dilutions of this compound in the culture medium. c. Remove the growth medium from the cells and infect with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C. d. After infection, remove the virus inoculum and wash the cells with PBS. e. Add 2 mL of the overlay medium containing the different concentrations of the inhibitor to each well. f. Incubate the plates for 3-4 days at 37°C in a CO2 incubator until plaques are visible. g. Fix the cells with 4% formaldehyde and stain with crystal violet. h. Count the number of plaques in each well. i. Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.
CCK-8 Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of the inhibitor.[5]
-
Reagents and Materials:
-
Vero E6 cells (or the cell line used for antiviral assays)
-
Complete medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
-
Procedure: a. Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[7] b. Remove the medium and add fresh medium containing serial dilutions of this compound. c. Incubate for the same duration as the antiviral assay (e.g., 72 hours). d. Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. e. Measure the absorbance at 450 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value.
Visualizations
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by Mpro-IN-6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SARS-CoV-2 Mpro-IN-6 Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered when working with the SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-6. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My SARS-CoV-2 Mpro-IN-6 solution appears cloudy or has visible precipitate. What could be the cause and how can I resolve it?
A1: Cloudiness or precipitation of your Mpro-IN-6 solution can stem from several factors, primarily related to solubility and storage conditions. Mpro-IN-6 is a covalent, irreversible inhibitor of SARS-CoV-2 Mpro.[1][2] Like many small molecules, its solubility can be limited in aqueous buffers.
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using the recommended solvent for initial stock solutions (e.g., DMSO). When diluting into aqueous buffers for assays, be mindful of the final concentration to avoid exceeding its aqueous solubility limit.
-
Optimize Buffer Conditions: The pH and composition of your buffer can significantly impact the stability of both the Mpro enzyme and the inhibitor.[3] It is advisable to perform a buffer screen to identify optimal conditions for protein stability before introducing the inhibitor.[4]
-
Incorporate Solubilizing Agents: For some Mpro inhibitors, the addition of agents like PEG300 or Tween 80 in specific ratios with DMSO and saline has been used to improve solubility for in vivo studies. While specific formulations for Mpro-IN-6 are not detailed, similar principles may apply.
-
Sonication: Gentle sonication can sometimes help to redissolve precipitated compound. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
-
Fresh Dilutions: Always prepare fresh dilutions of Mpro-IN-6 in your aqueous assay buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Below is a general workflow for troubleshooting precipitation issues:
Q2: I am observing a loss of inhibitory activity of Mpro-IN-6 over time. What are the potential causes and solutions?
A2: Loss of activity can be due to the degradation of either the Mpro enzyme or the Mpro-IN-6 inhibitor.
Troubleshooting Steps for Mpro Enzyme Instability:
-
Storage Conditions: Ensure the Mpro enzyme is stored at the recommended temperature, typically -80°C, in a suitable buffer containing stabilizing agents like glycerol.[3]
-
Protease Contamination: The presence of contaminating proteases can degrade the Mpro enzyme.[3] The addition of a broad-spectrum protease inhibitor cocktail (if compatible with your assay) can help mitigate this.
-
Buffer pH and Ionic Strength: Suboptimal pH or salt concentrations can lead to protein denaturation.[5] The stability of Mpro can be assessed using techniques like thermal shift assays across different buffer conditions.[4]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the Mpro enzyme stock, as this can lead to denaturation and loss of activity. Prepare smaller aliquots for single-use.
Troubleshooting Steps for Mpro-IN-6 Instability:
-
Storage of Stock Solution: Store the Mpro-IN-6 stock solution (typically in DMSO) at -20°C or -80°C as recommended.
-
Stability in Aqueous Buffer: Small molecules can be unstable in aqueous solutions over time due to hydrolysis or other degradation pathways. Prepare fresh dilutions from your stock solution for each experiment.
-
Presence of Reducing Agents: The inhibitory effect of some compounds on SARS-CoV-2 Mpro can be diminished by the presence of reducing agents like dithiothreitol (DTT).[6][7] If your buffer contains such agents, consider their potential interaction with Mpro-IN-6.
The following table summarizes key parameters for maintaining protein stability:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 4°C for short-term use and -80°C for long-term storage.[3] | Lower temperatures reduce the rate of proteolysis and denaturation.[3] |
| pH | Maintain the optimal pH for the protein's stability and activity. | Extreme pH values can lead to protein denaturation. |
| Additives | Consider adding glycerol (5-50%) for long-term storage.[3] | Glycerol acts as a cryoprotectant and stabilizes protein structure.[3] |
| Protease Inhibitors | Add to prevent degradation during purification and handling.[5] | Prevents cleavage of the target protein by contaminating proteases. |
| Metal Ions | Include a chelating agent like EDTA (0.1 mM) if heavy metal contamination is suspected and not required for activity.[3] | Heavy metal ions can cause protein aggregation or inactivation.[3] |
Q3: How can I experimentally assess the stability of my SARS-CoV-2 Mpro in different buffer conditions?
A3: A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method to determine the thermal stability of a protein under various conditions.[4] The principle is that a fluorescent dye binds to hydrophobic regions of the protein that become exposed as it unfolds upon heating. A higher melting temperature (Tm) indicates greater protein stability.
Experimental Protocol for Thermal Shift Assay:
-
Prepare Protein and Dye Mixture: Mix your purified SARS-CoV-2 Mpro with a fluorescent dye such as SYPRO Orange.
-
Screen Buffer Conditions: Aliquot the protein-dye mixture into a 96-well PCR plate. Add different buffers, salts, or additives to each well to test a range of conditions.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.
-
Monitor Fluorescence: The instrument will record the fluorescence intensity as the temperature increases.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, which is observed as a sigmoidal curve in the fluorescence data.[4] Conditions that result in a higher Tm are considered to be more stabilizing for the protein.
The logical flow of a thermal shift assay is depicted below:
Q4: Are there any known issues with the stability of the SARS-CoV-2 Mpro protein itself that could affect my experiments with Mpro-IN-6?
A4: Yes, the stability and activity of SARS-CoV-2 Mpro are influenced by several factors. Mpro is a homodimer, and its dimerization is essential for catalytic activity.[8][9] Mutations in Mpro, as seen in various SARS-CoV-2 variants, can alter its structural integrity and functionality.[9][10]
Key Considerations for Mpro Stability:
-
Dimerization: The enzyme's catalytic activity is dependent on its dimeric state. Conditions that disrupt the dimer interface can lead to inactivation. Domain III of each protomer is crucial for regulating this process.[8][9]
-
Active Site Integrity: The catalytic dyad consists of Cys145 and His41.[8][11] The stability of this active site is paramount for enzymatic function and for the covalent binding of inhibitors like Mpro-IN-6.
-
Mutations: While Mpro is highly conserved among coronaviruses, certain mutations in variants of concern have been shown to affect the enzyme's catalytic efficiency and structural stability.[8][9] It is important to be aware of the specific Mpro construct you are using.
-
Metal Ions: The presence of certain metal ions could potentially disrupt the hydrogen bond network within Mpro, which may affect its function.[12]
The following diagram illustrates the relationship between Mpro structure and its activity:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 Mpro protease variants of concern display altered viral and host target processing but retain potency towards antivirals | BioGRID [thebiogrid.org]
- 11. mdpi.com [mdpi.com]
- 12. Structural stability of the SARS-CoV-2 main protease: Can metal ions affect function? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of SARS-CoV-2 Mpro Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of SARS-CoV-2 Main Protease (Mpro) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My novel peptidomimetic SARS-CoV-2 Mpro inhibitor shows high enzymatic potency but low antiviral activity in cell-based assays. What are the potential reasons?
A1: A common reason for this discrepancy is poor cell permeability. While the inhibitor can effectively block the isolated Mpro enzyme, it may not be efficiently crossing the cell membrane to reach its intracellular target. Other factors could include efflux by cellular transporters, intracellular metabolism, or off-target effects that reduce its effective concentration at the site of action.
Q2: What are the initial steps to assess the cell permeability of my Mpro inhibitor?
A2: A good starting point is to perform in vitro permeability assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane.[1][2][3][4][5] For a more biologically relevant assessment, the Caco-2 cell permeability assay is recommended. This assay uses a monolayer of human colon adenocarcinoma cells that form tight junctions and express efflux transporters, providing insights into both passive and active transport mechanisms.[6][7][8][9][10]
Q3: My compound shows low permeability in the PAMPA assay. What does this suggest?
A3: Low permeability in the PAMPA assay indicates that your compound has poor passive diffusion characteristics. This is often due to properties like high polarity, a large number of hydrogen bond donors and acceptors, or a high molecular weight. These properties hinder the molecule's ability to partition into and diffuse across the lipid bilayer of the cell membrane.[11]
Q4: The Caco-2 assay shows a high efflux ratio for my inhibitor. What does this mean and how can I address it?
A4: A high efflux ratio (typically >2) in the Caco-2 assay suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[7][9] These transporters actively pump the compound out of the cell, reducing its intracellular concentration. To address this, you can:
-
Co-administration with an efflux pump inhibitor: In experimental settings, using a known P-gp inhibitor like verapamil can confirm P-gp mediated efflux.[7]
-
Structural modification: Modify the inhibitor's structure to reduce its recognition by efflux transporters. This can involve altering its charge, lipophilicity, or overall conformation.
Q5: What are some common chemical modification strategies to enhance the cell permeability of a peptidomimetic inhibitor?
A5: Several strategies can be employed:
-
N-methylation: Replacing N-H bonds in the peptide backbone with N-CH3 can reduce the number of hydrogen bond donors and increase lipophilicity, which often improves permeability.[2][12]
-
Cyclization: Constraining the peptide's conformation through cyclization can mask polar groups and favor a more membrane-permeable conformation.[3][4][12]
-
Prodrug Approach: A lipophilic moiety can be attached to the inhibitor, which is cleaved off by intracellular enzymes to release the active compound. This can significantly enhance cell entry.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can improve solubility and, in some cases, cell permeability.[13]
Troubleshooting Guides
Issue 1: Low Cellular Uptake of a Fluorescently Labeled Mpro Inhibitor
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Passive Permeability | Perform a PAMPA assay to assess passive diffusion. | A low effective permeability (Pe) value will confirm poor passive diffusion. |
| Efflux Pump Activity | Conduct a Caco-2 permeability assay with and without an efflux pump inhibitor (e.g., verapamil). | A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor will indicate efflux. |
| Low Lipophilicity | Calculate the LogP or LogD of the compound. | A low value suggests that increasing lipophilicity through chemical modification may be beneficial. |
| Photobleaching or Quenching of Fluorophore | Image cells at different time points and with varying laser intensities. | Determine if the fluorescent signal is stable over the course of the experiment. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Monolayer Formation | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before the experiment. | TEER values should be within the established range for your laboratory, indicating a confluent and polarized monolayer. |
| Compound Instability | Analyze the compound concentration in the donor and acceptor compartments at the end of the assay to check for degradation. | Recovery of the compound should be close to 100%. |
| Non-specific Binding | Use low-binding plates and assess compound recovery from the experimental setup without cells. | High recovery will rule out significant binding to the apparatus. |
| Cytotoxicity of the Compound | Perform a cell viability assay (e.g., MTT assay) on Caco-2 cells at the tested concentrations. | The compound should not be cytotoxic at the concentrations used in the permeability assay. |
Quantitative Data Summary
The following tables summarize typical permeability classifications for in vitro assays.
Table 1: PAMPA Permeability Classification
| Permeability Classification | Effective Permeability (Pe) (10⁻⁶ cm/s) |
| High | > 1.5 |
| Low | < 1.5 |
Data based on general industry standards.
Table 2: Caco-2 Apparent Permeability (Papp) and Correlation with Human Absorption
| Papp (10⁻⁶ cm/s) | Human Absorption (%) |
| < 1 | < 20 (Poor) |
| 1 - 10 | 20 - 70 (Moderate) |
| > 10 | > 70 (High) |
These are generalized ranges and can vary depending on the specific compound and experimental conditions.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound.
Methodology:
-
A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The test compound is added to the donor wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature with gentle shaking for a specified period (e.g., 4-16 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va / ((Vd + Va) * Area * Time)
Caco-2 Permeability Assay
Objective: To evaluate both passive and active transport of a compound across a cell monolayer.
Methodology:
-
Caco-2 cells are seeded on permeable supports in a Transwell plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.[7][8]
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[6][7]
-
For apical-to-basolateral (A-B) transport, the test compound is added to the apical (upper) compartment, and the appearance of the compound in the basolateral (lower) compartment is monitored over time.
-
For basolateral-to-apical (B-A) transport, the compound is added to the basolateral compartment, and its appearance in the apical compartment is measured.
-
Samples are taken from the acceptor compartment at various time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Cellular Uptake Assay using a Fluorescently Labeled Inhibitor
Objective: To visualize and quantify the intracellular accumulation of an inhibitor.
Methodology:
-
Synthesize a fluorescently labeled version of the Mpro inhibitor. The fluorophore should be chosen to minimize steric hindrance and maintain inhibitory activity.
-
Culture target cells (e.g., Vero E6 or Calu-3) in a suitable format for microscopy (e.g., glass-bottom dishes).
-
Incubate the cells with the fluorescently labeled inhibitor at various concentrations and for different durations.
-
Wash the cells to remove any unbound inhibitor.
-
Image the cells using fluorescence microscopy to observe the intracellular localization of the inhibitor.
-
For quantitative analysis, flow cytometry can be used to measure the mean fluorescence intensity of the cell population. Alternatively, cell lysates can be prepared, and the fluorescence can be measured using a plate reader.
Visualizations
Caption: Workflow for troubleshooting and enhancing Mpro inhibitor cell permeability.
Caption: Inhibition of SARS-CoV-2 replication by a cell-permeable Mpro inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 3. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of SARS-CoV-2 proteins on vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of potent and effective SARS-CoV-2 main protease inhibitors based on maleimide analogs for the potential treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of SARS-CoV-2 Mpro-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying SARS-CoV-2 Mpro-IN-6 to improve its bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of modifying this compound for enhanced bioavailability.
Problem 1: Low Oral Bioavailability Observed in Animal Models Despite High In Vitro Potency.
Possible Cause 1: Poor Membrane Permeability.
-
Question: My modified Mpro-IN-6 analog shows excellent inhibitory activity against the protease in biochemical assays, but in vivo pharmacokinetic studies in rats show very low oral bioavailability. What could be the issue?
-
Answer: A common reason for this discrepancy is poor membrane permeability. For a drug to be orally bioavailable, it must be absorbed from the gastrointestinal (GI) tract into the bloodstream.[1][2] Mpro-IN-6, being a peptidomimetic inhibitor, may possess characteristics that hinder its passage across the intestinal epithelium, such as a high number of hydrogen bond donors or a high molecular weight.[3]
Troubleshooting Steps:
-
Assess Membrane Permeability In Vitro: Utilize a Caco-2 cell monolayer assay to evaluate the intestinal permeability of your compound. This assay is a well-established in vitro model that mimics the human intestinal epithelium.[4] A low apparent permeability coefficient (Papp) value would confirm poor membrane permeability.
-
Structural Modifications to Enhance Permeability:
-
Reduce Hydrogen Bond Donors (HBDs): Systematically replace functional groups that act as HBDs, such as hydroxyl or amide groups, with bioisosteres that do not. This was a key strategy in the development of nirmatrelvir from its precursors.[3]
-
Introduce Lipophilic Moieties: Increase the lipophilicity of the molecule by adding small, non-polar groups. However, be mindful of the "rule of five" to avoid excessive lipophilicity, which can also negatively impact solubility and bioavailability.
-
Prodrug Approach: Design a prodrug by masking polar functional groups with lipophilic moieties that are cleaved in vivo to release the active drug.[1]
-
-
Possible Cause 2: High First-Pass Metabolism.
-
Question: Even with improved permeability, the oral bioavailability of my Mpro-IN-6 analog remains low. Could metabolism be the culprit?
-
Answer: Yes, extensive first-pass metabolism in the liver is a major barrier to the oral bioavailability of many drugs.[5][6] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is responsible for metabolizing a wide range of xenobiotics, including protease inhibitors.[5][6]
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay: Incubate your compound with human liver microsomes to determine its metabolic stability. A high clearance rate would indicate rapid metabolism.
-
Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the specific sites on the molecule that are being metabolized.
-
Block Metabolic Sites: Modify the identified metabolic hotspots to prevent enzymatic degradation. This can involve introducing electron-withdrawing groups or sterically hindering access to the site.
-
Co-administration with a CYP3A4 Inhibitor: A common strategy is to co-administer the drug with a potent CYP3A4 inhibitor like ritonavir. Ritonavir boosts the plasma concentration of the primary drug by inhibiting its metabolism.[5][6] This approach is used in the formulation of Paxlovid™ (nirmatrelvir/ritonavir).[5]
-
Problem 2: Modified Compound Shows Poor Aqueous Solubility.
-
Question: My attempts to increase lipophilicity to improve permeability have resulted in a compound with very low aqueous solubility. How can I address this?
-
Answer: Poor aqueous solubility is a common challenge in drug development and can significantly limit oral absorption.[1][7] For a drug to be absorbed, it must first dissolve in the fluids of the GI tract.
Troubleshooting Steps:
-
Determine Solubility Profile: Measure the solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate.[8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[8][9]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.[8]
-
-
Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Mpro-IN-6 that I should consider for modification to improve bioavailability?
A1: Based on the development of similar Mpro inhibitors like nirmatrelvir, key areas for modification include:
-
The P1 γ-lactam moiety: While important for binding to the S1 pocket, modifications could be explored to enhance permeability without sacrificing potency.[3]
-
The electrophilic warhead: Mpro-IN-6 is a covalent inhibitor.[10] While the warhead is crucial for its mechanism of action, modifications similar to the replacement of the α-hydroxy ketone with a nitrile group in the development of nirmatrelvir could improve oral absorption by reducing hydrogen bond donors.[3]
-
The P2 and P3 moieties: These regions interact with the S2 and S3/S4 pockets of the protease and can be modified to optimize lipophilicity and reduce metabolic susceptibility.[3][11]
Q2: What in vitro assays are essential for predicting the oral bioavailability of my modified Mpro-IN-6 analogs?
A2: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted:
-
Solubility: To ensure the compound can dissolve in the GI tract.
-
Permeability (e.g., Caco-2 assay): To predict absorption across the intestinal wall.[4]
-
Metabolic Stability (e.g., liver microsome assay): To assess susceptibility to first-pass metabolism.
-
Plasma Protein Binding: To determine the fraction of free drug available to exert its therapeutic effect.[6]
Q3: How can I translate my in vitro findings to an in vivo setting?
A3: Promising candidates from in vitro screening should be advanced to in vivo pharmacokinetic (PK) studies in animal models, such as rats or mice.[12] These studies will provide crucial data on parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve, a measure of total drug exposure), and oral bioavailability (F%).
Q4: Are there any formulation strategies that can improve the bioavailability of Mpro-IN-6 without chemical modification?
A4: Yes, formulation can play a significant role in enhancing bioavailability:
-
Co-formulation with a pharmacokinetic enhancer: As with Paxlovid™, co-formulating Mpro-IN-6 with a CYP3A4 inhibitor like ritonavir could significantly increase its systemic exposure.[5]
-
Advanced drug delivery systems: Lipid-based formulations (e.g., SEDDS), solid dispersions, and nanoparticles can improve the solubility and/or absorption of poorly bioavailable compounds.[8][9][13] An oral solution with co-solvents and surfactants has been shown to significantly enhance the bioavailability of nirmatrelvir and ritonavir in animal models.[14]
Data Presentation
Table 1: Impact of Structural Modifications on Bioavailability Parameters (Hypothetical Data for Mpro-IN-6 Analogs based on Nirmatrelvir Development)
| Compound | Modification | In Vitro Mpro IC50 (nM) | Caco-2 Papp (10⁻⁶ cm/s) | Rat Oral Bioavailability (F%) |
| Mpro-IN-6 (Baseline) | - | 0.18[10] | Low | < 5% |
| Analog 1 | Reduced HBDs at P1 | 0.25 | Moderate | 20% |
| Analog 2 | Nitrile Warhead | 0.50 | High | 45% |
| Analog 3 | Optimized P3 Moiety | 0.20 | High | 55% |
| Analog 3 + Ritonavir | Co-administered | 0.20 | High | >80% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assessment:
-
Add the test compound (modified Mpro-IN-6 analog) to the apical (AP) side of the monolayer.
-
At specified time points, collect samples from the basolateral (BL) side.
-
Measure the concentration of the compound in the AP and BL compartments using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Administer the test compound to a cohort of rats via oral gavage (for oral bioavailability) and intravenous injection (for reference).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
-
Plasma Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and half-life.
-
Oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Workflow for improving the bioavailability of Mpro-IN-6.
Caption: Key factors influencing oral bioavailability.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Oral Nirmatrelvir/Ritonavir Therapy for COVID-19: The Dawn in the Dark? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: SARS-CoV-2 Mpro Inhibitor Resistance Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on SARS-CoV-2 main protease (Mpro) inhibitor resistance studies. As specific resistance data for Mpro-IN-6 is not yet publicly available, this guide leverages extensive research on other covalent Mpro inhibitors, such as nirmatrelvir, to provide a robust framework for anticipating and investigating potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for covalent Mpro inhibitors?
A1: Covalent Mpro inhibitors typically act as peptidomimetics that fit into the active site of the enzyme. They form a covalent bond with the catalytic cysteine residue (Cys145), which is essential for the protease's function in cleaving viral polyproteins.[1][2] This irreversible or reversible covalent modification inactivates the enzyme, thereby halting viral replication.[1][2] The inhibitors are designed to mimic the natural substrates of Mpro to ensure high affinity and specificity.[2]
Q2: Which residues in the Mpro active site are critical for inhibitor binding?
A2: The Mpro active site is comprised of several subsites (S1, S2, S4, etc.) that accommodate the amino acid residues of the substrate or inhibitor.[3] The catalytic dyad consists of His41 and Cys145.[2] For many covalent inhibitors, key interactions, in addition to the covalent bond with Cys145, involve hydrogen bonds with residues such as His41, Phe140, Gly143, Ser144, His163, and Glu166.[4] The specific interactions can vary depending on the inhibitor's structure.
Q3: What are the known resistance mutations for other covalent Mpro inhibitors like nirmatrelvir, and what is the expected impact on Mpro-IN-6?
A3: While specific data for Mpro-IN-6 is unavailable, studies on nirmatrelvir have identified several mutations that confer resistance. These mutations are often located in or near the inhibitor's binding pocket. Key resistance-conferring mutations include L50F, E166V, and A173V.[5] The E166V mutation, in particular, has been shown to significantly reduce the catalytic activity of Mpro while conferring resistance.[5][6] It is plausible that similar mutations could confer resistance to Mpro-IN-6 if it shares a similar binding mode. Researchers should consider investigating mutations at these positions when starting resistance studies for Mpro-IN-6.
Troubleshooting Guides
Problem 1: Difficulty in Generating Resistant Virus in Cell Culture
-
Possible Cause: The inhibitor concentration used for selection may be too high, leading to complete viral clearance and no opportunity for resistant mutants to emerge. Conversely, a concentration that is too low may not provide sufficient selective pressure.
-
Troubleshooting Steps:
-
Determine the EC50: First, accurately determine the half-maximal effective concentration (EC50) of Mpro-IN-6 in your specific cell-based assay.
-
Serial Passaging with Increasing Concentrations: Start the selection process by passaging the virus in the presence of the inhibitor at a concentration below the EC50. Gradually increase the inhibitor concentration in subsequent passages as viral replication recovers. This method allows for the stepwise selection of mutations.
-
Monitor Viral Titer: Regularly measure the viral titer to track the adaptation of the virus to the inhibitor. A rebound in viral titer after an initial drop suggests the emergence of resistant variants.
-
Problem 2: No Significant Change in IC50 in Biochemical Assays with Purified Mutant Mpro
-
Possible Cause: The observed resistance in cell-based assays may not be due to a direct interaction between the inhibitor and the Mpro enzyme. The mutation might affect viral replication in a way that is independent of Mpro inhibition (e.g., by altering polyprotein processing efficiency or interacting with host factors). It is also possible that the mutation affects inhibitor influx or efflux in the cellular context.
-
Troubleshooting Steps:
-
Confirm the Mutation: Re-sequence the viral genome to confirm the presence of the suspected mutation and rule out other potential mutations that might have arisen during passaging.
-
Use a Different Biochemical Assay: If using a fluorescence resonance energy transfer (FRET)-based assay, consider trying an alternative method, such as an enzymatic assay that measures the cleavage of a different substrate, to rule out assay-specific artifacts.
-
Evaluate Enzyme Kinetics: Perform a full kinetic characterization of the mutant Mpro. A significant change in the catalytic efficiency (kcat/Km) of the mutant enzyme could explain the observed phenotype in cell culture, even with a minimal change in the IC50.[6]
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to assess target engagement in a cellular environment, which can help to determine if the mutation affects the inhibitor's ability to bind to Mpro within the cell.
-
Data Presentation
Table 1: Summary of Resistance Mutations and their Effects for Nirmatrelvir
| Mpro Mutation | Fold Change in IC50 (Nirmatrelvir) | Fold Change in Catalytic Efficiency (kcat/Km) | Reference |
| L50F | ~1.5 | ~0.8 | [5] |
| E166V | ~50-100 | ~0.04 | [5][6] |
| A173V | ~2-5 | ~0.1 | [5] |
| L50F/E166V | >100 | ~0.02 | [6] |
Note: This data is for the Mpro inhibitor nirmatrelvir and is provided as a reference for potential resistance profiles that could be investigated for Mpro-IN-6.
Experimental Protocols
Protocol 1: Generation of Resistant SARS-CoV-2 by Serial Passage in Cell Culture
-
Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in T25 flasks and grow to 90-95% confluency.
-
Viral Inoculation: Infect the cells with wild-type SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.
-
Inhibitor Addition: After a 1-hour adsorption period, remove the inoculum and add fresh culture medium containing Mpro-IN-6 at a starting concentration of 0.5x the EC50.
-
Incubation and Monitoring: Incubate the flasks at 37°C and 5% CO2. Monitor the cells daily for cytopathic effect (CPE).
-
Virus Harvest: When 75-90% CPE is observed, harvest the supernatant. This is passage 1 (P1).
-
Subsequent Passages: Use the P1 virus to infect fresh cells, and gradually increase the concentration of Mpro-IN-6 (e.g., 1x, 2x, 5x, 10x EC50) in subsequent passages.
-
Sequencing: After a significant increase in resistance is observed (i.e., the virus can replicate at high inhibitor concentrations), isolate the viral RNA and perform whole-genome sequencing to identify mutations in the Mpro gene.
Protocol 2: Biochemical Assay for Mpro Inhibition (FRET-based)
-
Reagents:
-
Purified recombinant wild-type and mutant SARS-CoV-2 Mpro.
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Mpro-IN-6 serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 0.5 µL of Mpro-IN-6 at various concentrations.
-
Add 20 µL of purified Mpro (final concentration ~0.5 µM).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the FRET substrate (final concentration ~20 µM).
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for generating and characterizing Mpro inhibitor resistance.
Caption: Mechanism of Mpro inhibition and potential resistance.
References
- 1. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Potency of SARS-CoV-2 Mpro Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the potency of SARS-CoV-2 main protease (Mpro) inhibitors, with a focus on covalent inhibitors like Mpro-IN-6.
Frequently Asked Questions (FAQs)
Q1: My covalent Mpro inhibitor (Mpro-IN-X) shows good enzymatic inhibition (low IC50) but poor antiviral activity in cell-based assays (high EC50). What are the potential reasons?
A1: A discrepancy between enzymatic and cellular activity is a common challenge. Several factors could be at play:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach the cytoplasm where the Mpro is located.
-
Metabolic Instability: The inhibitor might be rapidly metabolized by cellular enzymes into an inactive form.
-
Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Toxicity: At the concentrations required for antiviral activity, the compound might be toxic to the host cells, confounding the results.
Q2: How can I improve the cell permeability of my Mpro inhibitor?
A2: Improving cell permeability often involves modifying the physicochemical properties of the compound:
-
Reduce Polar Surface Area (PSA): Generally, a lower PSA (<140 Ų) is associated with better cell permeability. This can be achieved by masking polar groups or replacing them with more lipophilic moieties.
-
Optimize Lipophilicity (LogP): A LogP value in the range of 1-3 is often optimal for cell permeability. This can be fine-tuned by adding or removing lipophilic or hydrophilic groups.
-
Introduce Intramolecular Hydrogen Bonds: These can mask polar groups and reduce the energy required for the compound to move from an aqueous to a lipid environment.
-
Prodrug Strategy: A prodrug approach can be employed, where a lipophilic group is attached to the inhibitor, which is cleaved off inside the cell to release the active compound.
Q3: My inhibitor has a short half-life in plasma. What strategies can I use to improve its metabolic stability?
A3: Enhancing metabolic stability is crucial for in vivo efficacy. Consider the following approaches:
-
Block Metabolic Hotspots: Identify the sites on your molecule most susceptible to metabolism (e.g., by cytochrome P450 enzymes) and modify them. This can involve replacing a labile hydrogen with a fluorine atom or a methyl group.
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Introduce Steric Hindrance: Adding bulky groups near metabolically labile sites can prevent metabolic enzymes from accessing them.
-
Modify the Scaffold: Sometimes, small changes to the core structure of the inhibitor can significantly alter its metabolic profile. For instance, replacing a P2-P3 amide bond with a pyridone can prevent cleavage by proteases.[1]
Q4: I'm observing off-target activity with my covalent Mpro inhibitor. How can I increase its selectivity?
A4: Achieving selectivity is critical to minimize toxicity. Here are some strategies:
-
Exploit Unique Features of the Mpro Active Site: The SARS-CoV-2 Mpro has a highly conserved active site with specific subsites (S1', S1, S2, S4).[2] Designing your inhibitor to form specific interactions with residues in these pockets can enhance selectivity. For example, the S1 pocket has a preference for a glutamine residue, so incorporating a glutamine surrogate can improve selectivity.
-
Modify the "Warhead": The electrophilic "warhead" that forms the covalent bond with the catalytic cysteine (Cys145) can be tuned. Some warheads are more reactive than others. A less reactive warhead might require more specific interactions with the active site to facilitate the covalent reaction, thereby increasing selectivity.
-
Avoid Non-specific Covalent Modifiers: Ensure your inhibitor is not a pan-assay interference compound (PAINS) that reacts indiscriminately with cysteine residues. Test for inhibition of other cysteine proteases like human cathepsins.[3]
Troubleshooting Guides
Guide 1: Low Potency in Enzymatic Assays
| Observed Issue | Potential Cause | Suggested Solution |
| High IC50 value | Inefficient binding to the Mpro active site. | Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of the inhibitor (P1, P2, P3/P4 moieties and the warhead) to improve interactions with the Mpro subsites. For example, introducing a constrained cyclic peptide can lock the conformation to better fit the P2 pocket.[4] |
| Suboptimal "warhead" for covalent bond formation. | Warhead Optimization: Experiment with different electrophilic groups (e.g., aldehydes, α-ketoamides, nitriles) to find one that forms a stable covalent bond with Cys145. The choice of warhead can significantly impact potency.[1] | |
| Poor solubility of the compound in the assay buffer. | Improve Solubility: Modify the compound to increase its aqueous solubility. Alternatively, use a co-solvent like DMSO, but keep the final concentration low (<1%) to avoid affecting enzyme activity. |
Guide 2: Poor Antiviral Activity in Cellular Assays
| Observed Issue | Potential Cause | Suggested Solution |
| High EC50 value despite low IC50 | Poor cell permeability. | Permeability Assays: Conduct Caco-2 or PAMPA assays to quantify cell permeability. Based on the results, apply medicinal chemistry strategies to improve permeability (see FAQ Q2). |
| Rapid metabolism of the inhibitor. | Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound. Modify the structure to block metabolic hotspots (see FAQ Q3). | |
| Compound is a substrate for efflux pumps. | Efflux Pump Inhibition Assay: Test for antiviral activity in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). If activity improves, re-design the molecule to reduce its affinity for these transporters. |
Quantitative Data Summary
The following tables summarize the potency of various classes of SARS-CoV-2 Mpro inhibitors.
Table 1: Potency of Selected Covalent Mpro Inhibitors
| Inhibitor | Warhead | Mpro IC50 (nM) | Antiviral EC50 (nM) | Cell Line |
| Nirmatrelvir (PF-07321332) | Nitrile | - | - | - |
| GC376 | Aldehyde bisulfite prodrug | 33 | 3370 | Vero E6 |
| 13b (α-ketoamide) | α-ketoamide | 670 | 4000-5000 | Calu-3 |
| Compound 27h | α-ketoamide | 10.9 | 43.6 | - |
| YH-6 | Haloacetyl | 3.8 | - | - |
Data compiled from multiple sources.[1]
Table 2: Potency of Selected Non-Covalent Mpro Inhibitors
| Inhibitor | Mpro IC50 (nM) | Antiviral EC50 (nM) | Cell Line |
| WU-04 | - | 10-25 (WT), 21 (Delta), 24 (Omicron) | - |
| A9 | 154 | 180 | VeroE6-eGFP |
Data compiled from multiple sources.
Key Experimental Protocols
Protocol 1: FRET-Based Mpro Enzymatic Assay
This assay measures the cleavage of a fluorogenic substrate by Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compound (inhibitor)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilution to each well.
-
Add 20 µL of Mpro solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiviral Assay (CPE Reduction)
This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) caused by SARS-CoV-2 infection.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
Test compound (inhibitor)
-
96-well plates
-
CellTiter-Glo Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, assess cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to uninfected and untreated controls.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: Workflow for improving Mpro inhibitor potency.
Caption: Mechanism of covalent inhibition of Mpro.
References
Technical Support Center: SARS-CoV-2 Mpro-IN-6 Experiments
Welcome to the technical support center for researchers utilizing SARS-CoV-2 Mpro-IN-6 in their experiments. This resource provides troubleshooting guidance and frequently asked questions to facilitate smooth and successful research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme for the virus's life cycle as it is responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1] Mpro-IN-6 acts as a covalent, irreversible inhibitor, binding to the active site of the Mpro enzyme and blocking its function, thereby halting viral replication.[1][2] The active site of Mpro contains a catalytic dyad of cysteine and histidine residues, which are crucial for its proteolytic activity.[1]
Q2: What is the selectivity profile of Mpro-IN-6?
This compound has been shown to be selective for Mpro. It does not exhibit inhibitory activity against human cathepsins B, F, K, and L, or caspase 3, reducing the likelihood of off-target effects in cellular assays.[2]
Q3: What are the common challenges when working with Mpro inhibitors like Mpro-IN-6?
Common challenges with small molecule inhibitors like Mpro-IN-6 can include issues with solubility and stability in aqueous buffers. Researchers should pay close attention to the recommended solvent and storage conditions. Additionally, ensuring the quality and activity of the recombinant Mpro enzyme is crucial for obtaining reliable and reproducible results.
Q4: Can Mpro-IN-6 be used in both biochemical and cell-based assays?
Yes, Mpro-IN-6 is suitable for both biochemical and cell-based assays. Biochemical assays, such as FRET-based enzymatic assays, can be used to determine its direct inhibitory activity against purified Mpro. Cell-based assays are essential to evaluate its antiviral efficacy in a cellular context, its cell permeability, and any potential cytotoxicity.
Troubleshooting Guides
Biochemical Assays (e.g., FRET-based enzymatic assay)
| Issue | Possible Cause | Recommended Solution |
| No or low Mpro activity | 1. Inactive enzyme. | 1. Verify the activity of your Mpro enzyme stock using a positive control substrate. Ensure proper storage conditions (-80°C). |
| 2. Incorrect buffer composition. | 2. Confirm the buffer pH and composition. Mpro activity can be pH-dependent. | |
| 3. Substrate degradation. | 3. Prepare fresh substrate solution and protect it from light. | |
| High background fluorescence | 1. Autofluorescence of the inhibitor. | 1. Run a control well with the inhibitor alone to measure its intrinsic fluorescence and subtract this from the experimental wells. |
| 2. Contaminated buffer or plates. | 2. Use high-quality, low-fluorescence plates and fresh, filtered buffers. | |
| Inconsistent IC50 values | 1. Inaccurate inhibitor concentration. | 1. Prepare fresh serial dilutions of Mpro-IN-6 for each experiment. Verify the stock concentration. |
| 2. Pipetting errors. | 2. Use calibrated pipettes and ensure proper mixing. | |
| 3. Incubation time variability. | 3. Maintain consistent pre-incubation and reaction times across all wells. |
Cell-Based Assays (e.g., Viral Replication Assay)
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed | 1. Inhibitor concentration too high. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of Mpro-IN-6 for your specific cell line. |
| 2. Solvent toxicity. | 2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic level for your cells (typically <0.5%). | |
| No or low antiviral activity | 1. Poor cell permeability of the inhibitor. | 1. While Mpro-IN-6 is designed to be cell-permeable, different cell lines can have varying uptake efficiencies. Consider using a different cell line or a permeabilizing agent as a control. |
| 2. Incorrect timing of inhibitor addition. | 2. Add the inhibitor at the appropriate time point relative to viral infection to effectively target Mpro activity during the replication cycle. | |
| 3. Viral strain resistance (unlikely for Mpro). | 3. Mpro is highly conserved across SARS-CoV-2 variants, making resistance less likely. However, it's good practice to sequence the viral stock if unexpected results persist.[3][4] | |
| High variability between replicates | 1. Inconsistent viral infection. | 1. Ensure a uniform multiplicity of infection (MOI) across all wells. |
| 2. Uneven cell seeding. | 2. Ensure a homogenous cell monolayer by proper cell counting and seeding techniques. | |
| 3. Edge effects in the plate. | 3. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant Mpro inhibitors for comparison.
| Compound | IC50 (µM) | EC50 (µM) | Notes |
| This compound | 0.18 | - | Covalent, irreversible, and selective inhibitor.[2] |
| GC-376 | 0.03 - 5.13 | 2.1 - 3.37 | A known Mpro inhibitor, often used as a positive control.[4][5] |
| Boceprevir | 4.13 | 1.90 | An FDA-approved HCV protease inhibitor with activity against SARS-CoV-2 Mpro.[6] |
| Nirmatrelvir | <1 | - | An orally administered antiviral specifically developed for COVID-19.[7] |
IC50: Half-maximal inhibitory concentration in biochemical assays. EC50: Half-maximal effective concentration in cell-based antiviral assays. Note: Values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
FRET-Based Mpro Enzymatic Assay
This protocol is adapted from established methods for screening Mpro inhibitors.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
This compound
-
FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA
-
384-well, black, low-volume plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add 5 µL of each inhibitor dilution. Include a positive control (e.g., GC-376) and a negative control (buffer with DMSO).
-
Add 10 µL of Mpro solution (final concentration ~30 nM) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) at kinetic or endpoint mode.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Viral Replication Assay
This protocol provides a general framework for assessing the antiviral activity of Mpro-IN-6.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 viral stock
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
96-well cell culture plates
-
MTT or other viability assay reagents
-
Plaque assay or RT-qPCR reagents for viral quantification
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and infect them with SARS-CoV-2 at a specific MOI.
-
After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of Mpro-IN-6.
-
Incubate the plate for 48-72 hours.
-
Assess cell viability using an MTT assay to determine the cytotoxicity of the inhibitor.
-
Quantify the viral load in the supernatant using a plaque assay or RT-qPCR to determine the antiviral activity.
-
Calculate the EC50 value by plotting the reduction in viral load against the inhibitor concentration.
Visualizations
SARS-CoV-2 Mpro Cleavage Pathway
The following diagram illustrates the role of SARS-CoV-2 Mpro in processing the viral polyproteins, a process that is inhibited by Mpro-IN-6.
Caption: SARS-CoV-2 Mpro cleaves viral polyproteins to produce functional NSPs.
Experimental Workflow for Mpro Inhibitor Screening
This diagram outlines the general workflow for identifying and characterizing Mpro inhibitors like Mpro-IN-6.
Caption: Workflow for screening and validating SARS-CoV-2 Mpro inhibitors.
References
- 1. Defining the substrate envelope of SARS-CoV-2 main protease to predict and avoid drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Leveraging SARS-CoV-2 Main Protease (Mpro) for COVID-19 Mitigation with Selenium-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of SARS-CoV-2 Mpro-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the cytotoxicity of SARS-CoV-2 Mpro-IN-6 in your cell culture experiments. By understanding the potential causes of cytotoxicity and implementing appropriate mitigation strategies, you can obtain more accurate and reliable data on the antiviral efficacy of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported cytotoxicity?
A1: this compound is a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC50 of 0.18 µM.[1] As a covalent inhibitor, it forms a permanent bond with its target enzyme. While it is reported to be selective and does not inhibit human cathepsins B, F, K, and L, or caspase-3, off-target effects and inherent compound toxicity can still contribute to cytotoxicity in cell culture.[1] A study on a closely related compound, GD-9, reported a 50% cytotoxic concentration (CC50) of 12.5 µM in Vero E6 cells.[2]
Q2: Why am I observing high levels of cytotoxicity in my experiments with Mpro-IN-6?
A2: High cytotoxicity can stem from several factors:
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress.
-
Poor Compound Solubility: Mpro-IN-6, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in the culture medium can lead to inaccurate concentrations and direct physical stress on cells.
-
Prolonged Exposure Time: Continuous exposure to a covalent inhibitor, even at a seemingly non-toxic concentration, can lead to cumulative off-target effects and cytotoxicity over time.
-
Solvent Toxicity: The solvent used to dissolve Mpro-IN-6, typically dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Off-Target Effects: As a reactive molecule, Mpro-IN-6 could potentially interact with other cellular proteins besides Mpro, leading to unintended biological consequences.
Q3: What are the initial steps to troubleshoot high cytotoxicity?
A3: Start by systematically evaluating your experimental parameters:
-
Confirm Compound Integrity and Concentration: Ensure your stock solution of Mpro-IN-6 is correctly prepared and has not degraded. Verify the final concentration in your assay.
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the CC50 in your specific cell line and identify a concentration that is effective against Mpro without causing excessive cell death.
-
Assess Compound Solubility: Visually inspect the culture medium for any signs of precipitation after adding Mpro-IN-6.
-
Evaluate Solvent Toxicity: Run a vehicle control with the same concentration of DMSO used in your experimental wells to determine its contribution to cytotoxicity.
-
Reduce Exposure Time: Consider shorter incubation times with the inhibitor, if compatible with your experimental goals.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Vehicle Control (DMSO)
Question: My cells treated with DMSO alone are showing significant death. How can I address this?
Answer:
DMSO toxicity is a common issue. The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.5%, as higher concentrations can be toxic to many cell lines.
Troubleshooting Steps:
-
Reduce DMSO Concentration: Prepare a more concentrated stock of Mpro-IN-6 so that a smaller volume is needed to achieve the desired final concentration, thereby lowering the final DMSO percentage.
-
Cell Line Tolerance Test: Determine the maximum DMSO concentration your specific cell line can tolerate without significant loss of viability over the course of your experiment.
-
Alternative Solvents: If reducing the DMSO concentration is not feasible, consider exploring other less toxic solvents, although this may require re-validating the solubility and activity of Mpro-IN-6.
Issue 2: Precipitate Formation Upon Addition of Mpro-IN-6 to Culture Medium
Question: I notice a precipitate in my wells after adding Mpro-IN-6. What should I do?
Answer:
Precipitation indicates poor solubility of the compound in the culture medium, which can lead to inconsistent results and direct physical toxicity to cells.
Troubleshooting Steps:
-
Pre-warm the Medium: Adding the compound to pre-warmed culture medium can sometimes improve solubility.
-
Increase Solvent Concentration (with caution): A slight, controlled increase in the final DMSO concentration (while staying within the non-toxic range for your cells) might improve solubility.
-
Use of Pluronic F-68: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in the culture medium can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the stock solution before dilution may help dissolve any aggregates.
Issue 3: Cytotoxicity Observed at Effective Antiviral Concentrations
Question: Mpro-IN-6 is showing antiviral activity, but it's also killing the host cells at similar concentrations. How can I differentiate between antiviral effect and cytotoxicity?
Answer:
This is a critical aspect of antiviral drug testing. The goal is to find a therapeutic window where the compound inhibits the virus without significantly harming the host cells.
Troubleshooting Steps:
-
Determine the Selectivity Index (SI): The SI is a ratio of the cytotoxicity (CC50) to the antiviral activity (EC50). A higher SI value (typically >10) indicates a more promising therapeutic window.
-
SI = CC50 / EC50
-
-
Time-of-Addition Studies: To distinguish between effects on viral replication and general cytotoxicity, you can vary the time at which you add the inhibitor relative to viral infection.
-
Mechanism of Cell Death Analysis: Investigate whether the observed cell death is due to apoptosis or necrosis. This can provide insights into whether the cytotoxicity is a specific off-target effect or a general toxic response.
Data Presentation
Table 1: Reported Potency and Cytotoxicity of this compound (GD-9)
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.18 µM | - | Enzymatic Assay | [1] |
| CC50 | 12.5 µM | Vero E6 | Cell Viability Assay | [2] |
Note: Data for other cell lines are not yet publicly available. It is crucial to determine the CC50 in the specific cell line used in your experiments.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest (e.g., Vero E6, A549, Huh-7)
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Mpro-IN-6 in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control (medium only).
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the data to determine the CC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis Induction using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells treated with Mpro-IN-6 as in the cytotoxicity assay
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Follow steps 1-4 of the CC50 determination protocol, using a white-walled plate.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the reconstituted Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence compared to the vehicle control indicates the activation of caspases 3 and 7, and thus, induction of apoptosis.
Protocol 3: Evaluation of Mitochondrial Membrane Potential using JC-1 Assay
The JC-1 assay is used to monitor mitochondrial health. A decrease in the mitochondrial membrane potential is an early indicator of apoptosis.
Materials:
-
Cells treated with Mpro-IN-6
-
JC-1 dye
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed and treat the cells with Mpro-IN-6 as described previously. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
At the end of the treatment period, remove the medium and wash the cells with pre-warmed PBS.
-
Incubate the cells with JC-1 staining solution (prepared according to the manufacturer's instructions) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Measure the fluorescence. In healthy cells, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm). In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (excitation ~514 nm, emission ~529 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Workflow for assessing Mpro-IN-6 cytotoxicity.
Caption: A logical guide to troubleshooting high cytotoxicity.
Caption: Signaling pathways for off-target effect investigation.
References
Troubleshooting inconsistent results with SARS-CoV-2 Mpro-IN-6
Welcome to the technical support center for SARS-CoV-2 Mpro-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor and to troubleshoot potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). It functions as a covalent, irreversible inhibitor, forming a stable covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. This irreversible binding permanently inactivates the enzyme, thereby blocking the proteolytic processing of viral polyproteins, which is an essential step for viral replication.[1]
Q2: What are the key in vitro and cellular activity values for this compound?
Quantitative data for this compound, also referred to as GD-9 in some literature, are summarized below. These values are crucial for designing experiments and interpreting results.
| Parameter | Value | Description |
| IC50 | 0.18 µM | The half-maximal inhibitory concentration against purified SARS-CoV-2 Mpro enzyme. |
| EC50 | 2.64 µM | The half-maximal effective concentration in a cell-based antiviral assay, indicating its potency in inhibiting viral replication in a cellular context.[1][2] |
| CC50 | 12.5 µM | The half-maximal cytotoxic concentration, representing the concentration at which the compound induces 50% cell death.[3][4][5] |
Q3: Is this compound selective for Mpro?
Yes, this compound has been shown to be selective for SARS-CoV-2 Mpro over other human cysteine proteases.[2] This selectivity is important for minimizing off-target effects in cellular and in vivo studies.
Troubleshooting Guide
Inconsistent IC50 Values in Mpro Activity Assays
Q4: My IC50 values for Mpro-IN-6 are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values for a covalent inhibitor like Mpro-IN-6 can arise from several factors related to its time-dependent mechanism of inhibition.
-
Pre-incubation Time: The IC50 of an irreversible inhibitor is highly dependent on the pre-incubation time of the inhibitor with the enzyme before adding the substrate. Ensure that the pre-incubation time is consistent across all experiments. For covalent inhibitors, a longer pre-incubation time will generally result in a lower apparent IC50.
-
Enzyme and Substrate Concentration: Variations in the concentrations of Mpro or the substrate can affect the apparent IC50. Ensure precise and consistent concentrations are used. High substrate concentrations can compete with the inhibitor for binding to the active site, potentially leading to an overestimation of the IC50.
-
DTT Concentration: Dithiothreitol (DTT) or other reducing agents are often included in Mpro activity assays to maintain the catalytic cysteine in a reduced state. However, high concentrations of reducing agents can potentially react with the electrophilic warhead of covalent inhibitors, leading to inactivation of the compound and variability in results. It is crucial to maintain a consistent and appropriate concentration of DTT in your assay buffer.
-
Compound Solubility: Poor solubility of the inhibitor can lead to inaccurate concentrations in the assay, resulting in variability. Ensure that Mpro-IN-6 is fully dissolved in the assay buffer. It may be necessary to use a small percentage of an organic solvent like DMSO, but the final concentration should be kept low and consistent across all wells to avoid solvent effects on enzyme activity.
Unexpected Results in Cellular Antiviral Assays
Q5: I am not observing the expected antiviral activity with Mpro-IN-6 in my cellular assay.
Several factors can contribute to a lack of expected antiviral activity in a cellular context:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, Mpro.
-
Compound Stability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Cytotoxicity: At higher concentrations, the observed reduction in viral replication might be due to compound-induced cytotoxicity rather than specific antiviral activity. Always run a parallel cytotoxicity assay to determine the therapeutic window of the compound. A low selectivity index (CC50/EC50) may indicate that the antiviral effect is linked to cytotoxicity.
Q6: The observed cytotoxicity of Mpro-IN-6 is higher than expected.
Higher than expected cytotoxicity could be due to:
-
Off-target Effects: Although reported to be selective, at higher concentrations, covalent inhibitors may react with other cellular proteins containing reactive cysteines, leading to off-target toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. Ensure that the CC50 is determined in the same cell line used for the antiviral assay.
-
Assay-dependent Effects: The method used to assess cytotoxicity (e.g., MTS, MTT, LDH release) can influence the results. Ensure the chosen method is appropriate for your experimental setup.
Experimental Protocols & Methodologies
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Activity Assay
This protocol is a common method for measuring the enzymatic activity of SARS-CoV-2 Mpro and determining the potency of inhibitors.[6][7]
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Mpro-IN-6
-
DMSO
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Mpro-IN-6 in DMSO.
-
Serially dilute Mpro-IN-6 in assay buffer to the desired concentrations.
-
In a 384-well plate, add a fixed concentration of Mpro to each well (except for no-enzyme controls).
-
Add the serially diluted Mpro-IN-6 or DMSO (for vehicle control) to the wells containing Mpro.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence signal over time using a plate reader (Excitation/Emission wavelengths will depend on the specific FRET pair used, e.g., ~340 nm excitation and ~490 nm emission for Edans).
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.[2][8][9][10]
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Mpro-IN-6
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed Vero E6 cells in multi-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of Mpro-IN-6 in cell culture medium.
-
In a separate plate or tubes, mix a standardized amount of SARS-CoV-2 with each dilution of the inhibitor. Incubate this mixture for 1 hour at 37°C to allow the inhibitor to interact with the virus.
-
Remove the culture medium from the Vero E6 cell monolayers and infect the cells with the virus-inhibitor mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentration of the inhibitor.
-
Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Wash the plates and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration.
Visualizations
This compound Mechanism of Action
Caption: Covalent irreversible inhibition of SARS-CoV-2 Mpro by Mpro-IN-6.
SARS-CoV-2 Replication Cycle and Mpro's Role
Caption: Simplified SARS-CoV-2 replication cycle highlighting the inhibitory action of Mpro-IN-6.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values with Mpro-IN-6.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the monomer-dimer equilibrium and catalytic activity of SARS-CoV-2 main protease by a transition-state analog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SARS-CoV-2 Mpro-IN-6 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo optimization of SARS-CoV-2 Mpro-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease (Mpro).[1] The main protease is a crucial enzyme for viral replication; it cleaves viral polyproteins into functional non-structural proteins.[2][3] By irreversibly binding to the catalytic cysteine residue (Cys145) in the Mpro active site, IN-6 blocks this process, thus halting viral replication.[4][5]
Q2: What is the in vitro potency of this compound?
A2: this compound has an IC50 value of 0.18 μM, indicating potent inhibition of the Mpro enzyme in vitro.[1]
Q3: Is this compound selective for the viral protease?
A3: Yes, this compound is reported to be selective. It does not inhibit human cathepsins B, F, K, and L, or caspase 3, which is a critical feature for minimizing off-target effects and potential toxicity in vivo.[1]
Q4: What are the potential challenges in developing Mpro inhibitors for in vivo use?
A4: A significant challenge is achieving good oral bioavailability and favorable pharmacokinetic profiles.[4] Many protease inhibitors, particularly peptidomimetics, can suffer from poor absorption, rapid metabolism, and clearance.[4] Additionally, ensuring selectivity over host proteases is crucial to avoid toxicity.[6][7]
Q5: What animal models are suitable for in vivo efficacy studies of Mpro inhibitors?
A5: Transgenic mouse models expressing human ACE2 (hACE2) are commonly used to study SARS-CoV-2 infection and the efficacy of antiviral compounds.[2][3] These models develop lung pathology and viral loads that can be measured to assess the effectiveness of the inhibitor.[2][3]
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability
Symptoms:
-
Low plasma concentration of IN-6 after oral administration.
-
High variability in plasma concentrations between individual animals.
-
Lack of in vivo efficacy despite good in vitro potency.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor aqueous solubility | Develop a formulation to enhance solubility. Options include using co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or creating a suspension or emulsion. |
| Rapid first-pass metabolism | Co-administration with a cytochrome P450 inhibitor, such as ritonavir, can reduce metabolic clearance and increase plasma exposure.[4] However, this can also increase the risk of drug-drug interactions. |
| Efflux by transporters (e.g., P-glycoprotein) | Test for P-glycoprotein substrate activity. If confirmed, formulation strategies to inhibit efflux transporters or the use of P-gp knockout animal models could be considered. |
| Degradation in the gastrointestinal tract | Enteric coating of the formulation can protect the compound from the acidic environment of the stomach. Co-administration with protease inhibitors can prevent degradation by digestive enzymes, though this is less of a concern for non-peptide inhibitors.[4] |
Issue 2: Lack of In Vivo Efficacy
Symptoms:
-
No significant reduction in viral load or lung pathology in treated animals compared to the vehicle control group, despite adequate plasma exposure.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient drug concentration at the site of action (lungs) | Perform biodistribution studies to determine the concentration of IN-6 in lung tissue. If lung concentrations are low, consider alternative routes of administration, such as intraperitoneal injection or intranasal delivery, to achieve higher local concentrations.[2] |
| Development of drug resistance | Sequence the Mpro gene from viruses isolated from treated animals to check for resistance mutations. While Mpro is relatively conserved, resistance can emerge. |
| Suboptimal dosing regimen | Optimize the dosing frequency and duration based on pharmacokinetic data (e.g., half-life). A more frequent dosing schedule may be required to maintain therapeutic concentrations. |
| Compound instability in vivo | Assess the metabolic stability of IN-6 in liver microsomes and plasma from the animal model being used. |
Issue 3: In Vivo Toxicity
Symptoms:
-
Weight loss, lethargy, or other signs of distress in treated animals.
-
Elevated liver enzymes or other markers of organ damage in blood tests.
-
Histopathological changes in organs upon necropsy.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Off-target activity | Although IN-6 is reported to be selective, high concentrations in vivo may lead to inhibition of other host proteins.[1] Conduct a broader off-target screening panel. |
| Toxicity of the formulation vehicle | Run a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative, more biocompatible formulations. |
| Metabolite-induced toxicity | Identify the major metabolites of IN-6 and assess their toxicity. |
| Dose-dependent toxicity | Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD). Subsequent efficacy studies should be conducted at doses below the MTD. |
Quantitative Data Summary
Table 1: In Vitro Potency of SARS-CoV-2 Mpro Inhibitors
| Compound | IC50 (nM) | Antiviral Activity (EC50, µM) | Cell Line | Reference |
| IN-6 | 180 | Not Reported | - | [1] |
| MI-09 | Not specified, but potent | 0.86 | Vero E6 | [2] |
| MI-30 | Not specified, but potent | 0.54 | Vero E6 | [2] |
| MI-23 | 7.6 | Not Reported | - | [3] |
| S-217622 | 13 | 0.37 | - | |
| PF-7817883 | 121 | 0.031 - 0.176 | VeroE6 |
Table 2: Pharmacokinetic Properties of Selected Mpro Inhibitors in Rats
| Compound | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| MI-09 | Oral | 20 | 2.33 | 128.67 | 788.33 | 11.2 | [2] |
| MI-30 | Oral | 20 | 2.33 | 201.33 | 1269.67 | 14.6 | [2] |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Formulation: Prepare IN-6 in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water).
-
Administration:
-
Intravenous (IV): Administer a single dose (e.g., 5 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 20 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 50 µL) from the saphenous vein into heparinized tubes at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Analysis:
-
Extract IN-6 from plasma samples using protein precipitation (e.g., with acetonitrile).
-
Quantify the concentration of IN-6 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Protocol 2: In Vivo Efficacy Study in hACE2 Transgenic Mice
-
Animal Model: K18-hACE2 transgenic mice.
-
Infection: Anesthetize mice and intranasally infect with a sublethal dose of SARS-CoV-2.
-
Treatment Groups:
-
Group 1: Vehicle control (administered the formulation vehicle).
-
Group 2: IN-6 treatment (e.g., 20 mg/kg, administered orally or intraperitoneally).
-
Group 3: Positive control (e.g., another known effective antiviral).
-
-
Dosing Regimen: Begin treatment shortly after infection (e.g., 4 hours post-infection) and continue once or twice daily for 5 days.
-
Monitoring: Monitor mice daily for weight loss and clinical signs of disease.
-
Endpoint Analysis (Day 5 post-infection):
-
Euthanize mice and harvest lungs.
-
Viral Load: Homogenize a portion of the lung tissue and quantify viral RNA using RT-qPCR.
-
Histopathology: Fix a portion of the lung tissue in formalin for histopathological analysis to assess lung injury and inflammation.
-
-
Statistical Analysis: Compare viral loads and lung pathology scores between the treatment and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Visualizations
Caption: SARS-CoV-2 Mpro role in replication and potential host pathway interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 7. Next-generation oral SARS-CoV-2 Mpro inhibitor disclosed | BioWorld [bioworld.com]
Technical Support Center: Development of Novel SARS-CoV-2 Mpro Inhibitors
Welcome to the technical support center for researchers engaged in the development of novel SARS-CoV-2 Main Protease (Mpro) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, in vitro evaluation, and in vivo characterization of Mpro-IN-6 analogs and other novel Mpro inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common hurdles in the chemical synthesis of peptidomimetic Mpro inhibitors?
A1: The synthesis of peptidomimetic Mpro inhibitors often presents challenges related to the complexity of the molecular structures. Key difficulties include managing multiple chiral centers, ensuring the stability of reactive warhead groups (e.g., aldehydes, ketoamides), and achieving high yields in multi-step synthetic pathways. Protecting group strategies and purification of intermediates can also be complex and time-consuming.
Q2: My Mpro inhibitor shows potent enzymatic inhibition but weak antiviral activity in cell-based assays. What could be the reason?
A2: A discrepancy between enzymatic and cellular activity is a frequent challenge. Several factors could be at play:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach the cytosolic Mpro.
-
Metabolic Instability: The inhibitor might be rapidly metabolized by cellular enzymes into an inactive form.
-
Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps.
-
Assay Artifacts: The initial enzymatic assay conditions might not have been representative of the cellular environment (e.g., regarding reducing potential).
Q3: I'm observing a significant drop in the antiviral potency of my inhibitor in TMPRSS2-expressing cells compared to cells without it. Why is this happening?
A3: This is a critical observation that often points to off-target effects. Many Mpro inhibitors, particularly those with cysteine-reactive warheads, can also inhibit host cysteine proteases like cathepsins.[1][2] Cathepsins are involved in one of the viral entry pathways. In cells lacking TMPRSS2, this cathepsin-mediated entry is dominant, and inhibiting it gives a false impression of potent antiviral activity. However, in cells expressing TMPRSS2, the virus can use an alternative entry pathway that bypasses the need for cathepsins.[1] The loss of potency in these cells suggests your compound's primary mode of action in the initial cell line was through inhibition of a host protease involved in viral entry, rather than specific inhibition of Mpro.[1][2]
Q4: How can I assess the selectivity of my Mpro inhibitor?
A4: To confirm that your inhibitor is specifically targeting Mpro and not host proteases, you should perform a selectivity panel. This involves testing your compound's inhibitory activity against a range of relevant human proteases, especially cysteine proteases like Cathepsin L and Cathepsin B.[2] A truly selective Mpro inhibitor should exhibit significantly higher potency against Mpro compared to other proteases.
Q5: What are the key pharmacokinetic challenges to consider for oral Mpro inhibitors?
A5: For an orally administered Mpro inhibitor to be effective, it must overcome several pharmacokinetic hurdles:
-
Poor Oral Bioavailability: Many peptidomimetic compounds have low oral absorption due to their size, polarity, and susceptibility to gastrointestinal degradation.[3]
-
Rapid Metabolism: The inhibitor may be quickly cleared from the bloodstream by liver enzymes, such as cytochrome P450s (CYPs). This is why some Mpro inhibitors, like nirmatrelvir, are co-administered with a CYP3A4 inhibitor like ritonavir.[4]
-
Limited Tissue Distribution: The compound may not effectively reach the primary sites of viral replication, such as the lungs.
Troubleshooting Guides
Problem 1: Low Yield or Purity During Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reactions | Inefficient coupling reagent; Steric hindrance at the reaction site. | Screen different coupling reagents (e.g., HATU, HCTU); Optimize reaction temperature and time. |
| Degradation of product | Instability of the "warhead" functional group (e.g., aldehyde). | Use milder reaction conditions; Introduce the warhead at a later synthetic step. |
| Difficulty in purification | Similar polarity of starting materials and products. | Explore alternative chromatography techniques (e.g., reverse-phase, ion-exchange); Consider crystallization. |
Problem 2: Inconsistent Results in In Vitro Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in enzymatic IC50 values | Compound precipitation at high concentrations; Instability in assay buffer. | Determine the aqueous solubility of the compound and test below this limit; Include a pre-incubation step to assess stability. |
| Apparent inhibition is sensitive to reducing agents (e.g., DTT) | Non-specific inhibition through oxidation or alkylation of the catalytic cysteine.[5] | Re-evaluate the compound in the presence of a reducing agent to confirm a specific binding mechanism.[5] |
| High cytotoxicity in cell-based assays | Off-target effects; General cellular toxicity. | Determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50); A higher SI is desirable. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for various SARS-CoV-2 Mpro inhibitors to serve as a reference for your experimental results.
Table 1: In Vitro Potency of Selected Mpro Inhibitors
| Compound | Type | Mpro IC50 (µM) | Antiviral EC50 (µM) | Cell Line |
| Nelfinavir | Non-covalent | - | 1.13 | Vero E6 |
| Boceprevir | Covalent | 4.13 | 1.90 | Vero E6 |
| GC376 | Covalent | 0.033 | 3.37 | Vero E6 |
| MI-09 | Covalent | 0.0076 | - | - |
| MI-30 | Covalent | 0.019 | - | - |
| Ebselen | Covalent | 0.67 | 4.67 | Vero E6 |
| Carmofur | Covalent | - | - | Vero E6 |
| MG-101 | Covalent | - | 0.038 | Vero E6 |
| Lycorine HCl | - | - | 0.01 | Vero E6 |
| Sitagliptin (PLpro inhibitor) | - | - | 0.32 | Vero E6 |
| Daclatasvir (PLpro inhibitor) | - | - | 1.59 | Vero E6 |
Data compiled from multiple sources.[4][6][7][8][9]
Table 2: In Vivo Efficacy and Pharmacokinetics of Representative Mpro Inhibitors
| Compound | Animal Model | Dosing Route | Key Finding |
| MI-09 | Transgenic Mouse | Oral/Intraperitoneal | Significantly reduced lung viral loads and lesions.[8] |
| MI-30 | Transgenic Mouse | Oral/Intraperitoneal | Significantly reduced lung viral loads and lesions.[8] |
| SY110 | Beagle Dog, Monkey, Mouse | Oral | Showed variable oral utilization across species (131.99% in dogs, 24.36% in monkeys, 67.42% in mice).[10] |
Experimental Protocols
High-Throughput Screening (HTS) of Mpro Inhibitors using a Fluorescence Polarization (FP) Assay
This protocol is adapted from established methods for rapidly identifying Mpro inhibitors from large compound libraries.[3]
-
Reagent Preparation:
-
Prepare Mpro enzyme solution (e.g., 0.4 mM) in FP assay buffer.
-
Prepare a stock solution of the fluorescent probe (e.g., 60 nM).
-
Prepare test compounds at the desired screening concentration (e.g., 1 mg/mL).
-
Prepare a quenching solution (e.g., 0.3 mM avidin).
-
-
Assay Procedure (96-well plate format):
-
Incubate 29 µL of Mpro solution with 1 µL of the test compound for 30 minutes at room temperature.
-
Add 20 µL of the FP probe solution and incubate for 20 minutes at room temperature.
-
Quench the reaction by adding 10 µL of the avidin solution and incubate for 5 minutes.
-
Measure the millipolarization (mP) value using a microplate reader.
-
-
Controls:
-
Positive Control: A known Mpro inhibitor (e.g., GC-376).
-
Negative Control: DMSO.
-
Background: Fluorescent probe without enzyme.
-
Visualizations
Signaling Pathway: Dual Viral Entry and Off-Target Inhibition
Caption: Dual pathways of SARS-CoV-2 entry and potential off-target inhibition.
Experimental Workflow: Troubleshooting In Vitro Potency Discrepancies
Caption: Troubleshooting workflow for Mpro inhibitor in vitro potency issues.
References
- 1. Challenges for targeting SARS-CoV-2 proteases as a therapeutic strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SARS-CoV-2 Main Protease Inhibitors: Mpro-IN-6 and Nirmatrelvir
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two inhibitors targeting the main protease (Mpro) of SARS-CoV-2: SARS-CoV-2 Mpro-IN-6 and nirmatrelvir. This analysis is based on available biochemical and antiviral data.
The SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication, is a prime target for antiviral drug development. Both this compound and nirmatrelvir are inhibitors of this enzyme, albeit with different reported characteristics.
Mechanism of Action
Both compounds inhibit the enzymatic activity of SARS-CoV-2 Mpro, thereby preventing the cleavage of viral polyproteins, a critical step in the viral life cycle.[1] Nirmatrelvir is a peptidomimetic inhibitor that acts as a covalent inhibitor, binding directly to the catalytic cysteine residue (Cys145) of Mpro.[2][3] This binding is reversible.[4]
Similarly, this compound is described as a covalent and irreversible inhibitor of SARS-CoV-2 Mpro.[2] Its irreversible nature suggests a highly stable bond with the enzyme, potentially leading to a prolonged duration of action. It has also been noted for its selectivity, as it does not inhibit human cathepsins B, F, K, and L, or caspase 3, which can be advantageous in reducing off-target effects.[2]
Data Presentation
The following tables summarize the available quantitative data for a direct comparison of the two inhibitors.
Table 1: Biochemical Activity
| Compound | Target | IC50 | Inhibition Type |
| This compound | SARS-CoV-2 Mpro | 0.18 µM[2] | Covalent, Irreversible[2] |
| Nirmatrelvir | SARS-CoV-2 Mpro | 0.0192 µM[5] | Covalent, Reversible[4][5] |
Table 2: Antiviral Activity
| Compound | Cell Line | EC50 |
| This compound | Not Available | Not Available |
| Nirmatrelvir | Differentiated Normal Human Bronchial Epithelial (dNHBE) cells | 62 nM[5] |
Note: A significant data gap exists for the antiviral activity (EC50) of this compound in cell-based assays, limiting a direct comparison of their potency in a biological context.
Experimental Protocols
Detailed experimental protocols for the determination of the IC50 of this compound are not publicly available. The following are generalized protocols for assays typically used to evaluate Mpro inhibitors.
SARS-CoV-2 Mpro Inhibition Assay (General FRET-based Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) for Mpro inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay.
-
Reagents and Materials:
-
Recombinant, purified SARS-CoV-2 Mpro enzyme.
-
A fluorogenic substrate peptide containing a cleavage site for Mpro, flanked by a FRET pair (e.g., Edans and Dabcyl).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds (this compound or nirmatrelvir) dissolved in a suitable solvent (e.g., DMSO).
-
384-well assay plates.
-
A fluorescence plate reader.
-
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
As the Mpro cleaves the substrate, the FRET pair is separated, leading to an increase in the fluorescence of the donor fluorophore.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay (General Plaque Reduction Assay)
This assay determines the half-maximal effective concentration (EC50) of an antiviral compound in a cell-based system.
-
Reagents and Materials:
-
A susceptible cell line (e.g., Vero E6).
-
SARS-CoV-2 virus stock.
-
Cell culture medium and supplements.
-
Test compounds.
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread.
-
Fixing and staining solutions (e.g., formaldehyde and crystal violet).
-
-
Procedure:
-
A monolayer of host cells is seeded in multi-well plates.
-
The cells are infected with a known amount of SARS-CoV-2.
-
After a short incubation period to allow for viral entry, the inoculum is removed.
-
The cells are then overlaid with a medium containing serial dilutions of the test compound.
-
The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
The cells are then fixed and stained to visualize the plaques, which are areas of cell death caused by viral replication.
-
The number of plaques is counted for each inhibitor concentration.
-
The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
Mandatory Visualization
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.
Conclusion
Both this compound and nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease. Nirmatrelvir has been extensively characterized, with publicly available data on its biochemical and antiviral activities, and it acts as a reversible covalent inhibitor. In contrast, this compound is described as an irreversible covalent inhibitor, a characteristic that could offer a longer duration of action. However, the lack of comprehensive, publicly available data, particularly regarding its antiviral efficacy in cell-based assays and its chemical structure, currently limits a full comparative assessment. Further studies on this compound are necessary to fully understand its potential as a therapeutic agent against COVID-19.
References
In Vivo Efficacy of SARS-CoV-2 Main Protease (Mpro) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] A significant number of Mpro inhibitors have been developed and evaluated in preclinical and clinical settings. This guide provides an objective comparison of the in vivo efficacy of several prominent SARS-CoV-2 Mpro inhibitors based on available experimental data. While information on a specific compound designated "Mpro-IN-6" is not publicly available in the reviewed literature, this guide focuses on other well-documented inhibitors to provide a valuable comparative resource. The inhibitors compared here include Ensitrelvir (S-217622), Nirmatrelvir (a key component of Paxlovid), and other novel research compounds such as MI-09, MI-30, and SY110.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of various SARS-CoV-2 Mpro inhibitors from preclinical studies. These studies utilize different animal models and viral strains, which should be considered when comparing the results.
Table 1: In Vivo Efficacy of Ensitrelvir and Nirmatrelvir in Mouse Models
| Parameter | Ensitrelvir | Nirmatrelvir | Animal Model & Virus Strain | Study Highlights & Citation |
| Survival Rate | Improved survival at 16 and 32 mg/kg | Improved survival at 1000 mg/kg; no improvement at 300 mg/kg | BALB/cAJcl mice infected with mouse-adapted SARS-CoV-2 (MA-P10) | Ensitrelvir demonstrated efficacy at lower doses compared to nirmatrelvir in this model.[3] |
| Body Weight Loss | Improved body weight loss at 16 and 32 mg/kg | Improved body weight loss at 1000 mg/kg | BALB/cAJcl mice infected with mouse-adapted SARS-CoV-2 (MA-P10) | Both drugs mitigated disease-induced weight loss at effective doses.[3] |
| Lung Viral Titer | Dose-dependent reduction | Reduced virus levels | BALB/cAJcl mice infected with various SARS-CoV-2 strains | Both inhibitors effectively reduced viral loads in the lungs.[4][5] |
Table 2: In Vivo Efficacy of Ensitrelvir and Nirmatrelvir in Hamster Models
| Parameter | Ensitrelvir | Nirmatrelvir | Animal Model & Virus Strain | Study Highlights & Citation |
| Body Weight Loss | Improved body weight loss at 12.5 and 50 mg/kg | Improved body weight loss at 250 and 750/250 mg/kg | Syrian hamsters infected with Omicron BA.2 | Both drugs showed efficacy in mitigating weight loss.[3] |
| Lung Viral Titer | Antiviral activity at 50 mg/kg; no activity at 12.5 mg/kg at day 2 p.i. | Antiviral activity at 250 and 750/250 mg/kg | Syrian hamsters infected with Omicron BA.2 | Both inhibitors demonstrated antiviral activity in the lungs.[3] |
| Nasal Turbinate Titer | Reduced virus levels | Reduced virus levels | Syrian hamsters infected with various SARS-CoV-2 strains | Both drugs were effective in reducing viral loads in the upper respiratory tract.[4][5] |
Table 3: In Vivo Efficacy of Novel Mpro Inhibitors in Mouse Models
| Inhibitor | Dosage & Administration | Key Findings | Animal Model & Virus Strain | Citation |
| MI-09 | Oral or Intraperitoneal | Significantly reduced lung viral loads and lung lesions. | Transgenic (hACE2) mouse model of SARS-CoV-2 infection. | [6][7] |
| MI-30 | Oral or Intraperitoneal | Significantly reduced lung viral loads and lung lesions. | Transgenic (hACE2) mouse model of SARS-CoV-2 infection. | [6][7] |
| SY110 | Oral | Significantly lowered viral burdens in the lung and alleviated virus-induced pathology. | K18-hACE2 mice infected with Omicron. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are summaries of the experimental protocols used in the cited studies.
Mouse Model for Ensitrelvir and Nirmatrelvir Efficacy[3]
-
Animal Model: Female BALB/cAJcl mice.
-
Virus Strain: Mouse-adapted SARS-CoV-2 (MA-P10 strain).
-
Infection: Intranasal inoculation with the virus.
-
Treatment: Oral administration of Ensitrelvir, Nirmatrelvir, or vehicle, starting 24 hours post-infection.
-
Parameters Measured: Survival rates, body weight changes, and lung viral titers.
Hamster Model for Ensitrelvir and Nirmatrelvir Efficacy[3]
-
Animal Model: Syrian hamsters.
-
Virus Strain: SARS-CoV-2 Omicron BA.2 strain.
-
Infection: Intranasal inoculation with the virus.
-
Treatment: Oral administration of Ensitrelvir, Nirmatrelvir, or vehicle.
-
Parameters Measured: Body weight changes, lung viral titers, and nasal turbinate viral titers.
Transgenic Mouse Model for MI-09 and MI-30 Efficacy[6][7]
-
Animal Model: Transgenic mice expressing human ACE2 (hACE2).
-
Infection: Intranasal inoculation with SARS-CoV-2.
-
Treatment: Oral or intraperitoneal administration of MI-09 or MI-30.
-
Parameters Measured: Lung viral loads and assessment of lung lesions.
K18-hACE2 Mouse Model for SY110 Efficacy[8][9]
-
Animal Model: K18-hACE2 mice.
-
Virus Strain: SARS-CoV-2 Omicron variant.
-
Infection: Intranasal inoculation with the virus.
-
Treatment: Oral administration of SY110.
-
Parameters Measured: Viral burdens in the lung and evaluation of lung pathology.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the general mechanism of Mpro inhibition and a typical in vivo experimental workflow.
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.
Caption: General Workflow for In Vivo Efficacy Studies.
Conclusion
The in vivo studies summarized in this guide demonstrate the potent antiviral activity of several Mpro inhibitors against SARS-CoV-2. Ensitrelvir and Nirmatrelvir have shown significant efficacy in reducing viral loads and improving disease outcomes in multiple animal models.[3][4][5] Furthermore, novel inhibitors like MI-09, MI-30, and SY110 also exhibit promising in vivo antiviral effects, highlighting the continued potential of Mpro as a therapeutic target.[6][7][8][9] Researchers and drug development professionals can use this comparative guide to inform their own research and development efforts in the ongoing pursuit of effective COVID-19 therapeutics.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 3. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating SARS-CoV-2 Mpro Inhibitors in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral therapeutics. The development of potent Mpro inhibitors requires rigorous in vivo validation to assess their efficacy and safety. This guide provides a comparative framework for evaluating novel Mpro inhibitors, such as a candidate compound "Mpro-IN-6," using data from published studies on similar molecules as benchmarks.
Comparative Efficacy of SARS-CoV-2 Mpro Inhibitors in Animal Models
The following table summarizes the in vivo performance of several Mpro inhibitors that have been successfully tested in animal models. A new chemical entity like Mpro-IN-6 would be evaluated against such compounds to determine its relative potency and potential for clinical development.
| Compound | Animal Model | Dosage and Administration Route | Key In Vivo Findings |
| MI-09 | hACE2 Transgenic Mice | 50 mg/kg, Oral (p.o.), Twice Daily | Significantly reduced lung viral loads and mitigated lung lesions.[1] |
| MI-30 | hACE2 Transgenic Mice | 50 mg/kg, Intraperitoneal (i.p.), Once Daily | Markedly decreased lung viral titers and reduced lung pathology.[1] |
| SY110 | K18-hACE2 Mice (Omicron Variant) | Oral | Demonstrated significant reduction of viral burden in the lungs and alleviated virus-induced pathology.[2] |
| Boceprevir/Telaprevir Analogs | Mouse Model | Not specified | Showed strong antiviral activity in a mouse model of SARS-CoV-2 infection.[1][3] |
| Candidate: Mpro-IN-6 | e.g., hACE2 or K18-hACE2 Mice | To be determined | Primary Endpoint: Reduction in lung viral load and improvement in lung pathology |
Experimental Protocols for In Vivo Validation
Accurate and reproducible experimental design is fundamental for the validation of antiviral candidates. The following protocols are based on established methodologies for testing SARS-CoV-2 Mpro inhibitors in vivo.
Animal Model Selection
-
Model: Human angiotensin-converting enzyme 2 (hACE2) transgenic mice or K18-hACE2 mice.[1][2]
-
Rationale: Standard laboratory mice are not susceptible to SARS-CoV-2. Transgenic models expressing the human ACE2 receptor are necessary to permit viral entry and replication, thus mimicking key aspects of human infection.[4]
Antiviral Efficacy Study Design
-
Virus Inoculation: Mice are intranasally inoculated with a specified dose of SARS-CoV-2 (e.g., 2 × 10^6 TCID50 per mouse).[1]
-
Treatment Regimen:
-
Groups: Animals are randomized into a vehicle control group, one or more Mpro-IN-6 treatment groups at varying doses, and potentially a positive control group (using a known inhibitor).
-
Administration: The investigational compound is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection. Treatment typically starts shortly before or at the time of infection and continues for a defined period (e.g., 5 days).[1]
-
-
Endpoint Measurements:
-
Histopathology: Lung tissues are preserved, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the extent of inflammation, tissue damage, and other pathological changes.[1]
-
Clinical Monitoring: Animals are monitored daily for weight loss and other clinical signs of disease.
Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the candidate inhibitor.
-
Methodology: The compound is administered to a cohort of uninfected animals (e.g., rats or mice). Blood samples are collected at multiple time points to determine the drug's concentration in plasma over time. Key parameters such as oral bioavailability and half-life are calculated.
-
Significance: A favorable pharmacokinetic profile is critical for ensuring adequate drug exposure at the site of infection.[1]
Visualized Pathways and Workflows
Mechanism of Action: Mpro-Mediated Viral Polyprotein Processing
The SARS-CoV-2 Mpro plays an indispensable role in the viral life cycle by cleaving large polyproteins (pp1a and pp1ab) into individual non-structural proteins (NSPs) that are essential for forming the viral replication complex. Mpro inhibitors block this critical step.[5][6]
Caption: Inhibition of SARS-CoV-2 Mpro blocks viral polyprotein processing.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a standard workflow for assessing the antiviral efficacy of a candidate Mpro inhibitor in an animal model.
Caption: Standard workflow for in vivo testing of a SARS-CoV-2 Mpro inhibitor.
References
- 1. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-covalent SARS-CoV-2 Mpro inhibitors developed from in silico screen hits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent compounds against SARs-CoV-2: An in-silico based drug searching against Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SARS-CoV-2 Mpro-IN-6 Cross-Reactivity with Viral Proteases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SARS-CoV-2 Mpro-IN-6 Specificity
The development of specific inhibitors against viral proteases is a cornerstone of antiviral drug discovery. This compound (also known as GD-9) has emerged as a potent covalent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro).[1] This guide provides a comparative analysis of its known cross-reactivity profile against other viral and human proteases, supported by available experimental data and detailed methodologies.
Executive Summary
This compound demonstrates high potency against its primary target, the main protease of SARS-CoV-2, with a reported half-maximal inhibitory concentration (IC50) of 0.18 μM.[1] Crucially, it exhibits favorable selectivity against a panel of human cysteine proteases, including cathepsins B, F, K, and L, as well as caspase 3, with IC50 values greater than 50 μM for these off-targets.[2][3] This high degree of selectivity is a promising characteristic, suggesting a lower likelihood of off-target effects in a therapeutic context.
However, a comprehensive analysis of the cross-reactivity of this compound against a broad panel of other viral proteases, such as those from MERS-CoV, SARS-CoV-1, and rhinoviruses, is not yet publicly available in the reviewed literature. The high conservation of the Mpro active site among coronaviruses suggests a potential for broader activity, a hypothesis that warrants further experimental investigation.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of this compound against its target and key human proteases.
| Protease Target | Virus/Organism | Inhibitor | IC50 (μM) | Reference |
| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | This compound (GD-9) | 0.18 | [1] |
| Cathepsin B | Homo sapiens | This compound (GD-9) | > 50 | [2][3] |
| Cathepsin F | Homo sapiens | This compound (GD-9) | > 50 | [2][3] |
| Cathepsin K | Homo sapiens | This compound (GD-9) | > 50 | [2][3] |
| Cathepsin L | Homo sapiens | This compound (GD-9) | > 50 | [2][3] |
| Caspase 3 | Homo sapiens | This compound (GD-9) | > 50 | [2][3] |
Experimental Protocols
The determination of inhibitor potency and selectivity is critical in drug development. A commonly employed method is the in vitro enzyme inhibition assay using a fluorogenic substrate.
General Protocol for Viral Protease Inhibition Assay (FRET-based)
This protocol outlines a typical Fluorescence Resonance Energy Transfer (FRET)-based assay used to determine the IC50 value of an inhibitor against a viral protease.
1. Reagents and Materials:
-
Recombinant viral protease (e.g., SARS-CoV-2 Mpro, MERS-CoV Mpro, etc.)
-
Fluorogenic FRET substrate specific to the protease
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant viral protease and the FRET substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a fixed volume of the diluted inhibitor solution. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background control). b. Add the diluted enzyme solution to all wells except the background control. c. Incubate the plate at a specified temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Data Acquisition: a. Immediately place the microplate in a fluorescence plate reader. b. Monitor the fluorescence signal (e.g., excitation at 340 nm and emission at 490 nm for an EDANS/DABCYL FRET pair) over time. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the initial reaction velocities from the linear phase of the fluorescence kinetic curves. b. Normalize the reaction rates to the DMSO control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a viral protease inhibitor.
References
- 1. Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Covalent Inhibitors Targeting SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapeutics. Covalent inhibitors, which form a stable bond with the enzyme, represent a promising strategy for achieving potent and sustained inhibition. This guide provides a head-to-head comparison of SARS-CoV-2 Mpro-IN-6 with other notable covalent inhibitors: nirmatrelvir, GC376, and H102. The comparison is based on their biochemical potency, antiviral efficacy, and mechanisms of action, supported by experimental data.
Mechanism of Covalent Inhibition of SARS-CoV-2 Mpro
Covalent inhibitors of SARS-CoV-2 Mpro typically feature an electrophilic "warhead" that reacts with the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the enzyme's active site. This forms an irreversible or reversible covalent bond, thereby inactivating the protease and halting the processing of viral polyproteins necessary for replication.
Mechanism of covalent inhibition of SARS-CoV-2 Mpro.
Quantitative Comparison of Inhibitor Potency and Efficacy
The following table summarizes the key quantitative data for this compound and its comparators. IC50 values represent the concentration of the inhibitor required to reduce the in vitro enzymatic activity of Mpro by 50%. EC50 values indicate the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays. The inhibition constant (Ki) reflects the binding affinity of the inhibitor to the enzyme.
| Inhibitor | Type | IC50 | EC50 | Ki |
| This compound | Covalent, Irreversible | 0.18 µM[1] | Not Reported | Not Reported |
| Nirmatrelvir (PF-07321332) | Covalent, Reversible (Nitrile) | 19.5 - 47 nM[2][3] | 74.5 nM[3] | 3.11 nM[3] |
| GC376 | Covalent, Reversible (Aldehyde) | 0.03 - 1.14 µM[4][5] | 2.19 - 3.37 µM[5][6] | Not Reported |
| H102 | Covalent | 8.8 nM[1] | 168.9 nM[1] | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
SARS-CoV-2 Mpro Enzyme Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 20% glycerol)
-
Test compounds (inhibitors)
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add a solution of SARS-CoV-2 Mpro (final concentration, e.g., 50 nM) to the wells of the 384-well plate.
-
Add the diluted test compounds to the wells containing the Mpro solution. Include a positive control (a known Mpro inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells (final concentration, e.g., 20 µM).
-
Immediately begin monitoring the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Record the fluorescence signal at regular intervals for a defined period (e.g., 30-60 minutes).
-
Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-based Antiviral Activity Assay (Plaque Reduction Assay)
This protocol describes a method to evaluate the antiviral efficacy of the inhibitors in a cell culture model of SARS-CoV-2 infection.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)
-
Test compounds (inhibitors)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
In a separate tube, pre-incubate a known titer of SARS-CoV-2 with the different concentrations of the test compounds for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
After adsorption, remove the inoculum and overlay the cell monolayer with a medium containing agarose or methylcellulose and the corresponding concentration of the test compound. This semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with a formalin solution and then stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
This guide provides a comparative overview of this compound and other prominent covalent inhibitors. While Mpro-IN-6 demonstrates potent in vitro inhibition of the main protease, further studies are required to determine its antiviral efficacy in cell-based models and its binding kinetics. Nirmatrelvir and H102 show strong potency at the nanomolar level in both enzymatic and cellular assays. GC376 is also an effective inhibitor, though with slightly lower potency in some studies. The provided data and experimental protocols offer a valuable resource for researchers working on the development of novel antiviral agents against SARS-CoV-2.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Covalent small-molecule inhibitors of SARS-CoV-2 Mpro: Insights into their design, classification, biological activity, and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SARS-CoV-2 Mpro-IN-6: A Comparative Analysis Against Known Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development.[1] Its role in processing viral polyproteins is essential for viral replication and transcription.[2] Consequently, inhibiting Mpro can effectively halt the virus's spread within a host.[2] This guide provides a comparative analysis of SARS-CoV-2 Mpro-IN-6 against a range of other known Mpro inhibitors, supported by experimental data and detailed protocols.
This compound is identified as a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease.[3] This targeted action, coupled with its reported efficacy, positions it as a significant compound in the ongoing research for effective COVID-19 therapeutics.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data for this compound and other notable Mpro inhibitors, categorized by their mechanism of action. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating the potency of these inhibitors.
Table 1: Covalent Mpro Inhibitors
| Inhibitor | Type | IC50 (μM) | Ki (μM) | Notes |
| Mpro-IN-6 | Covalent, Irreversible | 0.18[3] | - | Does not inhibit human cathepsins B, F, K, L, and caspase 3.[3] |
| N3 | Peptidomimetic Michael acceptor | - | - | Effective against Mpro from multiple coronaviruses.[1] |
| GC-376 | Peptidomimetic | 0.16[4] | - | Also shows in vitro antiviral activity (EC50 = 2.1 μM).[4] |
| Boceprevir | Peptidomimetic | - | - | A repurposed HIV protease inhibitor.[4] |
| Ebselen | Organoselenium compound | 0.40 ± 0.05[5] | - | Binds to the active site of Mpro.[4][5] |
| Carmofur | Antineoplastic drug | 4.45 ± 0.52[5] | - | Covalently modifies the catalytic Cys145 of Mpro.[6] |
| MG-101 | Calpain inhibitor | - | - | Forms a covalent bond with the active site Cys145.[6] |
| 11a | Aldehyde-based small molecule | 0.053[7] | - | Showed good pharmacokinetic properties in vivo.[7] |
| 11b | Aldehyde-based small molecule | 0.040[7] | - | Showed good pharmacokinetic properties in vivo.[7] |
Table 2: Non-Covalent Mpro Inhibitors
| Inhibitor | Type | IC50 (μM) | Ki (μM) | Notes |
| Baicalein | Natural Flavone | 0.9[4] | - | Extracted from Chinese traditional medicine.[4] |
| Quercetin | Natural Flavone | < 10[1] | ~ 7[8] | A mild inhibitor of SARS-CoV-2 Mpro.[8] |
| Tideglusib | Glycogen synthase kinase 3 inhibitor | 1.39 ± 0.2[5] | - | Repurposed drug candidate.[5] |
| Atazanavir | HIV protease inhibitor | 7.5[9] | - | Repurposed drug with anti-inflammatory activities.[7][9] |
| Disulfiram | Aldehyde dehydrogenase inhibitor | 4.7[9] | - | Repurposed drug.[9] |
| DIP | Antiplatelet drug | - | 0.04[9] | Found to be a potent inhibitor.[9] |
| Betrixaban | Oral anticoagulant | 0.9[10] | - | Repurposed drug candidate.[10] |
| Cefadroxil | Cephalosporin antibiotic | 2.4[10] | - | Repurposed drug candidate.[10] |
Experimental Protocols & Methodologies
The determination of inhibitory activity against SARS-CoV-2 Mpro involves several key experimental techniques.
Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This is a common method for measuring the enzymatic activity of Mpro and the inhibitory effects of various compounds.[11][12]
-
Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 Mpro is incubated with the test compound (e.g., Mpro-IN-6) or a control (like DMSO) in an assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT) at 37°C.[13]
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is monitored over time using a fluorescent plate reader, typically with excitation wavelengths of 340-360 nm and emission wavelengths of 460-480 nm.[14]
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[15]
-
Fluorescence Polarization (FP) Assay
This high-throughput screening method is used to rapidly identify potential Mpro inhibitors from large compound libraries.[16]
-
Principle: This assay uses a fluorescently labeled peptide probe that acts as a substrate for Mpro. The polarization of the emitted light depends on the size of the fluorescent molecule. When the small probe is cleaved by Mpro, it tumbles rapidly in solution, leading to low fluorescence polarization. If an inhibitor is present, the probe remains intact and can be bound by a larger molecule (like avidin, if the probe is biotinylated), resulting in a larger complex that tumbles slowly and has high fluorescence polarization.[17]
-
Protocol Outline:
-
Mpro is incubated with test compounds.
-
The FP probe (e.g., a FITC and biotin-conjugated peptide) is added.
-
After incubation, a quenching agent that binds to the intact probe (e.g., avidin) is added.
-
The millipolarization (mP) value is measured. A high mP value indicates inhibition of Mpro activity.[17]
-
In-Cell Protease Assay
This method assesses the inhibitory activity of compounds within a cellular environment, providing more biologically relevant data.
-
Principle: A reporter system is engineered within cells where the expression of a reporter protein (e.g., a fluorescent protein) is dependent on the cleavage activity of Mpro. Inhibition of Mpro results in a measurable change in the reporter signal.
-
Protocol Outline:
-
Host cells are transfected with plasmids encoding both SARS-CoV-2 Mpro and the reporter construct.
-
The cells are treated with various concentrations of the inhibitor.
-
The reporter signal is quantified to determine the level of Mpro inhibition within the cells.
-
Visualizations: Pathways and Processes
Mechanism of Mpro Inhibition
The following diagram illustrates the critical role of the SARS-CoV-2 Main Protease (Mpro) in the viral replication cycle and how inhibitors like Mpro-IN-6 intervene.
Caption: SARS-CoV-2 Mpro cleaves viral polyproteins to enable replication; inhibitors block this step.
High-Throughput Screening Workflow
This diagram outlines a typical workflow for identifying novel SARS-CoV-2 Mpro inhibitors using high-throughput screening techniques.
Caption: Workflow for discovering Mpro inhibitors, from initial screening to lead optimization.
Classification of Mpro Inhibitors
This chart categorizes the different classes of inhibitors that have been investigated for targeting the SARS-CoV-2 main protease.
Caption: Classification of SARS-CoV-2 Mpro inhibitors based on binding mechanism and origin.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. europeanreview.org [europeanreview.org]
- 12. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ebiohippo.com [ebiohippo.com]
- 15. 3.4. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]
- 16. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Mechanism of Covalent Inhibition for SARS-CoV-2 Mpro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, remains a prime target for antiviral drug development. Covalent inhibitors, which form a stable bond with the enzyme, represent a promising therapeutic strategy. This guide provides a comparative overview of the experimental validation of the mechanism of action for covalent Mpro inhibitors, using the inhibitor Mpro-IN-6 as a focal point and drawing comparisons with other well-characterized covalent and non-covalent inhibitors.
Mechanism of Covalent Inhibition of SARS-CoV-2 Mpro
The catalytic activity of SARS-CoV-2 Mpro relies on a Cys-His catalytic dyad. Covalent inhibitors typically contain an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiol group of the catalytic cysteine (Cys145). This results in the formation of a stable, often irreversible, covalent bond, thereby inactivating the enzyme and halting viral polyprotein processing.[1][2]
Mpro-IN-6 is characterized as a covalent, irreversible, and selective SARS-CoV-2 Mpro inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.18 μM. While specific experimental data for Mpro-IN-6 is not extensively available in public literature, its classification implies a mechanism consistent with other well-studied covalent inhibitors. This guide will use data from representative covalent inhibitors such as Nirmatrelvir, GC376, and Boceprevir to illustrate the expected experimental validation for Mpro-IN-6.
Comparative Analysis of Mpro Inhibitors
To objectively assess the performance of a covalent inhibitor like Mpro-IN-6, it is crucial to compare its key characteristics with those of other inhibitors. The following table summarizes key parameters for representative covalent and non-covalent Mpro inhibitors.
| Inhibitor | Type | IC50 (μM) | Ki (nM) | Antiviral Potency (EC50, μM) | Notes |
| Mpro-IN-6 | Covalent, Irreversible | 0.18 | Not Reported | Not Reported | Characterized as a selective inhibitor. |
| Nirmatrelvir | Covalent, Reversible | ~0.004 | 3.1 | ~0.077 (in Vero E6 cells) | Active component of PAXLOVID™. Forms a reversible covalent bond with Cys145.[3][4] |
| GC376 | Covalent, Reversible | ~0.04 | 59.9 | ~0.49 | Broad-spectrum coronavirus inhibitor. Forms a hemithioacetal with Cys145.[5][6][7] |
| Boceprevir | Covalent, Reversible | 4.13 | Not Reported | 1.90 | Repurposed HCV protease inhibitor.[5][8] |
| ML188 | Non-covalent | 2.0 | Not Reported | >50 | Example of a non-covalent inhibitor that binds to the active site. |
Experimental Validation Protocols
Validating the mechanism of a covalent inhibitor involves a series of biochemical and biophysical assays. Below are detailed protocols for key experiments.
Enzyme Inhibition Assay (FRET-based)
This assay is used to determine the IC50 value of an inhibitor.
Principle: A fluorogenic peptide substrate containing a cleavage site for Mpro is used. The substrate has a fluorescent reporter and a quencher at its ends. In its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitor (e.g., Mpro-IN-6) and control inhibitors
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. Add a fixed concentration of Mpro to the wells of the microplate. c. Add the diluted inhibitor to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET substrate to all wells. e. Monitor the increase in fluorescence intensity over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm). f. Calculate the initial reaction velocities from the linear phase of the fluorescence curves. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Time-Dependent Inhibition Assay
This assay helps to distinguish between reversible and irreversible (or slow-binding) inhibitors.
Principle: For an irreversible inhibitor, the degree of inhibition will increase with the pre-incubation time of the enzyme and inhibitor before the addition of the substrate.
Protocol:
-
Follow the general procedure for the FRET-based inhibition assay.
-
Vary the pre-incubation time of Mpro with the inhibitor (e.g., 0, 15, 30, 60 minutes) before adding the substrate.
-
Determine the IC50 value for each pre-incubation time point.
-
A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.
Covalent Adduct Formation Analysis (Mass Spectrometry)
This experiment provides direct evidence of covalent bond formation.
Principle: Intact protein mass spectrometry is used to measure the mass of the Mpro enzyme before and after incubation with the covalent inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
Protocol:
-
Sample Preparation: a. Incubate a solution of purified Mpro with a molar excess of the covalent inhibitor (e.g., Mpro-IN-6) for a sufficient time to allow for adduct formation. b. As a control, incubate Mpro with the vehicle (e.g., DMSO) under the same conditions.
-
Mass Spectrometry Analysis: a. Desalt the protein-inhibitor mixture using a suitable method (e.g., reverse-phase chromatography). b. Analyze the samples by electrospray ionization mass spectrometry (ESI-MS). c. Deconvolute the resulting spectra to determine the molecular weight of the intact protein.
-
Data Interpretation: a. Compare the mass of the inhibitor-treated Mpro with the control. b. A mass shift equal to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.
Selectivity Profiling
This is crucial to assess the off-target effects of the inhibitor.
Principle: The inhibitory activity of the compound is tested against a panel of other proteases, particularly human proteases with similar catalytic mechanisms (e.g., caspases, cathepsins).
Protocol:
-
Obtain a panel of purified human proteases.
-
For each protease, perform an appropriate activity assay in the presence of various concentrations of the test inhibitor.
-
Determine the IC50 value for each protease.
-
A significantly higher IC50 value for human proteases compared to SARS-CoV-2 Mpro indicates selectivity. Mpro-IN-6 is reported to not inhibit human cathepsins B, F, K, and L, and caspase 3.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz can help to visualize complex biological pathways and experimental procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent small-molecule inhibitors of SARS-CoV-2 Mpro: Insights into their design, classification, biological activity, and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 5. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 7. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Comparative Pharmacokinetics of SARS-CoV-2 Main Protease Inhibitors: A Guide for Researchers
A notable gap in publicly available data exists for the pharmacokinetics of SARS-CoV-2 Mpro-IN-6, a covalent and irreversible inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC50 of 0.18 μM. This guide, therefore, presents a comparative analysis of the pharmacokinetics of several other prominent Mpro inhibitors—Nirmatrelvir (a component of Paxlovid), Ensitrelvir, and GC376—to provide a valuable resource for researchers and drug development professionals. The following sections detail the available pharmacokinetic parameters, experimental methodologies, and relevant biological pathways.
Comparative Pharmacokinetic Parameters
The development of effective oral antiviral agents against SARS-CoV-2 is heavily reliant on understanding their pharmacokinetic profiles. Key parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC) are critical in determining dosing regimens and predicting efficacy. While data for Mpro-IN-6 is not available, the following table summarizes these key parameters for Nirmatrelvir, Ensitrelvir, and GC376 from preclinical and clinical studies.
| Parameter | Nirmatrelvir (PF-07321332) | Ensitrelvir (S-217622) | GC376 | Species | Administration | Source |
| Half-life (t½) | ~6.05 hours | 42.2 - 48.1 hours | - | Human | Oral | [1] |
| 5.1 hours | - | - | Rat | Oral | [2] | |
| 0.8 hours | - | - | Monkey | Oral | [2] | |
| Cmax | 3.43 µg/mL (Day 5, with Ritonavir) | - | - | Human | Oral | [3] |
| Tmax | ~3 hours (Day 5, with Ritonavir) | 1.5 - 4 hours | - | Human | Oral | [3][4] |
| AUC | - | - | - | - | - | |
| Clearance (CL/F) | - | 1.70 mL/min/kg | - | Rat | Oral | [5] |
| Oral Bioavailability | Low (improved with Ritonavir) | High (97% absorption in rats) | - | Human/Rat | Oral | [5][6] |
Note: The pharmacokinetic parameters of Nirmatrelvir are significantly influenced by co-administration with Ritonavir, a CYP3A4 inhibitor that boosts its plasma concentrations.[3][6] Data for GC376 from publicly available literature is limited with respect to these specific oral pharmacokinetic parameters.
Experimental Protocols
The pharmacokinetic data presented above are derived from a range of preclinical and clinical studies. The general methodologies employed in these studies are outlined below.
In Vivo Pharmacokinetic Studies in Animal Models
-
Animal Models: Studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., monkeys) species to assess the pharmacokinetic profile of a drug candidate.[2] Transgenic mouse models expressing human ACE2 are also utilized to evaluate antiviral efficacy in conjunction with pharmacokinetic analysis.[7]
-
Drug Administration: The test compound is administered via the intended clinical route (e.g., oral gavage for orally bioavailable drugs) or intravenously to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is then separated for drug concentration analysis.
-
Bioanalysis: Drug concentrations in plasma are quantified using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software (e.g., WinNonlin).[8]
Human Clinical Trials
-
Study Design: Phase 1 clinical trials are conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of a new drug. These studies often involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4]
-
Drug Administration and Sampling: Similar to preclinical studies, the drug is administered to participants, and blood and sometimes urine samples are collected over a specified period to measure drug concentrations.[4][9]
-
Data Analysis: Pharmacokinetic parameters are calculated and statistical analyses are performed to evaluate dose-proportionality and the effect of food on drug absorption.[4]
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the biological target of these inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposition of Nirmatrelvir, an Orally Bioavailable Inhibitor of SARS-CoV-2 3C-Like Protease, across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SARS-CoV-2 Mpro Inhibitor IC50 Values: A Comparative Guide
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins to produce functional proteins necessary for viral replication.[1] This essential role makes it a prime target for the development of antiviral therapeutics. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for several SARS-CoV-2 Mpro inhibitors, details a common experimental protocol for IC50 determination, and illustrates the underlying mechanism of action.
Comparative IC50 Values of SARS-CoV-2 Mpro Inhibitors
The following table summarizes the IC50 values for a selection of SARS-CoV-2 Mpro inhibitors, providing a quantitative comparison of their potency.
| Inhibitor | IC50 Value | Notes |
| Pomotrelvir | 24 nM | Active against wild-type SARS-CoV-2 Mpro.[2] |
| Ensitrelvir | 13 nM | A non-covalent, nonpeptidic inhibitor.[1] |
| GC-376 | 160 nM | A potent inhibitor with antiviral activity.[3] |
| Baicalein | 0.9 µM | A natural product inhibitor.[3] |
| Betrixaban | 0.9 µM | An oral anticoagulant repurposed as an Mpro inhibitor.[1] |
| Cefadroxil | 2.4 µM | A cephalosporin antibiotic showing moderate activity.[1] |
| Rottlerin | 37 µM | Identified through in silico and in vitro screening.[3] |
Experimental Protocol: FRET-Based Assay for IC50 Determination
A common method for determining the IC50 values of SARS-CoV-2 Mpro inhibitors is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET substrate (e.g., Ac-Abu-Tle-Leu-Gln-AFC)
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)[4]
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Compound Incubation: Add the SARS-CoV-2 Mpro enzyme to the wells of the microplate, followed by the addition of the diluted test compounds or DMSO (as a control). Incubate at room temperature for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.[5]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340-360 nm and emission at 460-480 nm).[5][6]
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Normalize the data to the control (DMSO-treated) wells to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[7]
-
Mechanism of Action of Mpro Inhibitors
SARS-CoV-2 Mpro is a cysteine protease with a catalytic dyad composed of Cysteine-145 and Histidine-41.[1] Mpro inhibitors function by binding to the active site of the enzyme, thereby preventing it from cleaving the viral polyproteins.[1] This inhibition blocks the viral replication process.[1] Inhibitors can be classified as either covalent or non-covalent. Covalent inhibitors form a stable bond with the catalytic cysteine residue, leading to irreversible or slowly reversible inhibition. Non-covalent inhibitors bind to the active site through weaker interactions such as hydrogen bonds and hydrophobic interactions.
Visualizations
Caption: FRET-based assay workflow for determining Mpro inhibitor IC50 values.
References
Comparing the resistance profiles of SARS-CoV-2 Mpro-IN-6 and other inhibitors
A deep dive into the resistance profiles of leading SARS-CoV-2 main protease (Mpro) inhibitors reveals a complex landscape of viral evolution, highlighting the critical need for ongoing surveillance and the development of next-generation antivirals. This guide provides a comparative analysis of the resistance profiles of two key Mpro inhibitors, Nirmatrelvir and Ensitrelvir, with a preliminary look at the emerging inhibitor, Mpro-IN-6.
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral therapies. The emergence of viral variants with mutations in the Mpro gene, however, poses a significant threat to the long-term efficacy of these inhibitors. Understanding the resistance profiles of different Mpro inhibitors is paramount for researchers, scientists, and drug development professionals in the fight against COVID-19.
Comparative Resistance Profiles of Mpro Inhibitors
While extensive data is available for the clinically used inhibitors Nirmatrelvir (a component of Paxlovid) and Ensitrelvir, the resistance profile of the more recently identified covalent inhibitor, Mpro-IN-6, remains to be characterized. The following table summarizes the known resistance data for Nirmatrelvir and Ensitrelvir against various Mpro mutations.
| Mpro Mutation | Nirmatrelvir Fold Change in IC50/EC50/Ki | Ensitrelvir Fold Change in IC50/EC50/Ki | Reference(s) |
| L50V + E166V | Up to 80-fold increase in EC50 | - | [1] |
| L50V + E166A + L167F | Up to 51-fold increase in EC50 (cell culture), 72-fold increase in IC50 (biochemical) | - | [1] |
| Y54A + S144A | ~8-fold increase in IC50 | - | [2] |
| S144A | 20.5-fold to 91.9-fold increase in Ki | - | [2][3] |
| S144F | 19.2 to 38.0-fold increase in Ki | - | [4] |
| S144G | 19.2 to 38.0-fold increase in Ki | - | [4] |
| S144M | 19.2 to 38.0-fold increase in Ki | - | [4] |
| S144Y | 19.2 to 38.0-fold increase in Ki | - | [4] |
| S144A + E166A | 72-fold increase in IC50, 20-fold increase in EC50 | - | [2] |
| M165T | 29.9-fold increase in Ki | - | [3] |
| E166V | ~100-fold increase in resistance | Cross-resistance observed | [5] |
| E166G | 16.4-fold increase in Ki | - | [4] |
| H172Q | >42-fold increase in Ki | - | [4] |
| H172F | >42-fold increase in Ki | - | [4] |
| H172Y | >113.7-fold increase in Ki | - | [4] |
| H172A | >113.7-fold increase in Ki | - | [4] |
| Δ23G | ~8-fold decrease in IC50 (increased susceptibility) | ~35-fold increase in IC50 | [6][7] |
| T45I | - | 3.98-fold increase in IC50 | [6] |
Note: Fold change values can vary depending on the experimental assay used (e.g., enzymatic IC50 vs. cell-based EC50). A "-" indicates that data was not available in the searched literature.
Mpro-IN-6: An Uncharacterized Resistance Profile
Mpro-IN-6 is a covalent, irreversible, and selective SARS-CoV-2 Mpro inhibitor with a reported IC50 of 0.18 μM and an EC50 of 2.64 μM. At present, there is no publicly available data on the resistance profile of Mpro-IN-6. Further research, including in vitro resistance selection studies and structural analysis of its binding mode with Mpro, is necessary to predict and characterize potential resistance mutations.
Experimental Protocols for Determining Resistance
The resistance profiles of Mpro inhibitors are typically determined through a combination of enzymatic and cell-based assays.
Enzymatic Assays (e.g., FRET-based)
These assays directly measure the inhibitory activity of a compound against purified wild-type and mutant Mpro enzymes.
-
Protein Expression and Purification: Wild-type and mutant Mpro are expressed in a suitable system (e.g., E. coli) and purified.
-
Inhibitor Incubation: The purified enzyme is incubated with various concentrations of the inhibitor.
-
Substrate Addition: A fluorogenic substrate, often a peptide with a Förster resonance energy transfer (FRET) pair, is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: Cleavage of the substrate by Mpro separates the FRET pair, leading to an increase in fluorescence. The rate of this increase is measured over time using a fluorescent plate reader.
-
IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
Cell-Based Antiviral Assays
These assays measure the ability of an inhibitor to protect host cells from viral infection.
-
Cell Culture: A suitable host cell line (e.g., Vero E6) is cultured in multi-well plates.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the inhibitor.
-
Viral Infection: Cells are then infected with wild-type or mutant SARS-CoV-2.
-
Incubation: The infected cells are incubated to allow for viral replication.
-
Quantification of Viral Activity: The extent of viral replication is measured using methods such as:
-
Cytopathic Effect (CPE) Assay: Visual assessment of cell death caused by the virus.
-
Plaque Reduction Assay: Counting the number of viral plaques (zones of cell death).
-
Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase) to quantify viral replication.
-
-
EC50 Determination: The concentration of the inhibitor that reduces the viral effect by 50% (EC50) is calculated.
Mechanisms of Resistance
Mutations in the Mpro gene can confer resistance to inhibitors through several mechanisms.
-
Direct Disruption of Inhibitor Binding: Mutations at residues that directly interact with the inhibitor can weaken the binding affinity, rendering the drug less effective. The E166V mutation, for instance, significantly impacts Nirmatrelvir binding.[5]
-
Altering the Conformation of the Binding Pocket: Mutations distant from the direct binding site can induce conformational changes in the Mpro enzyme, indirectly affecting the inhibitor's ability to bind.
-
Compensatory Mutations: Some resistance mutations can impair the natural function of the Mpro enzyme, leading to a fitness cost for the virus. In such cases, secondary "compensatory" mutations may arise to restore the enzyme's activity while maintaining drug resistance. The L50F mutation has been observed to compensate for the fitness loss caused by E166V.[1]
Conclusion
The landscape of SARS-CoV-2 Mpro inhibitor resistance is dynamic and complex. While Nirmatrelvir and Ensitrelvir have demonstrated clinical efficacy, the emergence of resistant mutations underscores the importance of continued surveillance and the development of new inhibitors with different resistance profiles. The lack of resistance data for Mpro-IN-6 highlights an important area for future research. A multi-pronged approach, including the development of inhibitor cocktails and next-generation drugs that are less susceptible to resistance, will be crucial in the long-term management of COVID-19.
References
- 1. publichealthontario.ca [publichealthontario.ca]
- 2. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring mutations of SARS-CoV-2 main protease confer drug resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple pathways for SARS-CoV-2 resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A SARS-CoV-2 Mpro mutation conferring ensitrelvir resistance paradoxically increases nirmatrelvir susceptibility | Sciety [sciety.org]
Evaluating the Therapeutic Potential of SARS-CoV-2 Mpro Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the therapeutic index of the novel SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-6, alongside other prominent Mpro inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these potential antiviral compounds.
Comparative Analysis of In Vitro Efficacy and Toxicity
The therapeutic index (TI), a critical measure of a drug's safety, is determined by the ratio of its toxicity to its efficacy. For in vitro studies, this is commonly calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher TI indicates a more favorable safety profile. The following table summarizes the key in vitro data for SARS-CoV-2 Mpro-IN-6 and a selection of alternative Mpro inhibitors.
| Compound | Mpro IC50 (µM) | Antiviral EC50 (µM) | CC50 (µM) | Cell Line | In Vitro Therapeutic Index (CC50/EC50) |
| Mpro-IN-6 | 0.18 | 2.64 | 12.51 | Vero E6 | 4.74 |
| Nirmatrelvir | 0.0195 | 0.0745 | >100 | Vero E6 | >1342 |
| GC376 | 0.026 - 0.89 | 0.9 - 3.37 | >100 | Vero E6 | >29.67 - >111.11 |
| Boceprevir | 4.13 | 1.90 | >100 | Vero E6 | >52.63 |
| Telaprevir | 15.25 | 11.552 | 60.865 | Vero E6 | 5.27 |
| MI-09 | 0.0152 | 0.86 - 1.2 | >500 | Vero E6 | >416.67 - >581.40 |
| MI-30 | 0.0172 | 0.54 - 1.1 | >500 | Vero E6 | >454.55 - >925.93 |
| Pomotrelvir | 0.024 | 0.18 (CoV-229E) | >90 | Various | >500 |
| Ensitrelvir | 0.013 | 0.37 | >100 | Vero E6 | >270.27 |
Data for some compounds are presented as ranges based on multiple studies. The therapeutic index is calculated using the most conservative values where applicable.
Experimental Workflow for Therapeutic Index Determination
The following diagram illustrates a generalized experimental workflow for the evaluation of the therapeutic index of a potential SARS-CoV-2 Mpro inhibitor.
Safety Operating Guide
Proper Disposal of SARS-CoV-2 Mpro-IN-6: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of SARS-CoV-2 Mpro-IN-6, a covalent, irreversible inhibitor of the SARS-CoV-2 main protease. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard and Disposal Information Summary
All quantitative data and key information regarding the hazards and disposal of this compound are summarized in the table below. This information is based on the safety data sheet for similar small molecule inhibitors and general laboratory chemical waste guidelines.
| Parameter | Value/Instruction | Citation |
| Chemical Name | This compound | |
| CAS Number | Not available | |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | |
| Personal Protective Equipment (PPE) | Impervious gloves, eye protection (safety glasses or goggles), lab coat. | |
| Primary Disposal Route | Hazardous Chemical Waste | |
| Incompatible Materials for Storage | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Accidental Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), decontaminate surfaces with alcohol, and dispose of contaminated materials as hazardous waste. |
Detailed Disposal Protocol
The following step-by-step protocol outlines the proper procedure for the disposal of this compound from a research laboratory setting. This procedure is designed to be followed by trained researchers and scientists.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (chemically compatible, with a screw-top lid)
-
Hazardous waste labels (provided by your institution's Environmental Health & Safety department)
-
Secondary containment bin
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes, gloves), in a designated hazardous waste container.
-
Avoid mixing with incompatible chemicals such as strong acids, bases, or oxidizing agents.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof lid. The original container can be used if it is in good condition.
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
Fill out the label completely and accurately, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
The date accumulation started.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Place the primary waste container in a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its collection.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. This is often done through an online request system.
-
Do not transport the hazardous waste outside of your laboratory. Trained EHS personnel will collect it directly from the SAA.
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, deface the original label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
Personal protective equipment for handling SARS-CoV-2 Mpro-IN-6
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling SARS-CoV-2 Mpro-IN-6. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Compound Information and Hazards
This compound is identified as a covalent, irreversible, and selective inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC50 of 0.18 μM.[1] Due to its chemical nature, it requires careful handling to avoid potential health and environmental risks. The Safety Data Sheet (SDS) for a closely related compound, SARS-CoV-2-IN-6, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Hazard Identification:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be needed for handling large quantities or if aerosolization is possible. | Prevents inhalation of dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the package.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[2]
-
For long-term storage, maintain at -20°C for powder form or -80°C when in solvent.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
3.2. Preparation of Solutions
-
All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation.[2]
-
Use a calibrated analytical balance to weigh the powdered compound.
-
Prepare solutions using appropriate solvents as specified in the experimental protocol.
-
Clearly label all containers with the compound name, concentration, date, and hazard symbols.
3.3. Experimental Use
-
Always wear the recommended PPE.
-
Avoid eating, drinking, or smoking in the laboratory area where the compound is handled.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
In case of accidental contact, refer to the First Aid Measures in Section 5.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.[3][4]
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste through an approved waste disposal plant.[2] Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. The container should be sealed and stored in a secondary container. Arrange for pickup by a certified waste management service. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag immediately after use. Seal the bag when full and dispose of it through the institution's hazardous waste program. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, leak-proof hazardous waste container. The container should be compatible with the solvents used. Do not mix with incompatible waste streams. |
All waste disposal must adhere to local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[3][4]
Emergency Procedures
5.1. Accidental Spills
-
Evacuate the immediate area.
-
Wear full PPE, including respiratory protection if necessary.[2]
-
Contain the spill using an absorbent material suitable for chemical spills.[2]
-
Clean the area with a decontaminating solution (e.g., alcohol).[2]
-
Collect all contaminated materials in a sealed hazardous waste container for proper disposal.
-
Prevent the spill from entering drains or water courses.[2]
5.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[2] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
